molecular formula C11H13NO4 B3028722 N-Acetyltyrosine CAS No. 2901-77-1

N-Acetyltyrosine

Cat. No.: B3028722
CAS No.: 2901-77-1
M. Wt: 223.22 g/mol
InChI Key: CAHKINHBCWCHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyltyrosine (NAT), also known as N-acetyl-L-tyrosine, is an N-acetyl derivative of the amino acid L-tyrosine. Its primary research application is as a highly soluble precursor to L-tyrosine in parenteral nutrition (PN) studies, overcoming the inherent solubility limitations of tyrosine itself . In this context, it serves as a source of tyrosine, which is a precursor to the key neurotransmitters dopamine, norepinephrine, and epinephrine . Beyond nutritional science, this compound has emerged as a critical biomarker in newborn screening (NBS) assays. Because it is a unique component of neonatal PN solutions and is poorly metabolized in infants, its detection in dried blood spots (DBS) is a highly specific indicator that a newborn has been administered PN, helping to prevent false positives in screening for inborn errors of metabolism . Research also explores its role as an endogenous stress response factor, with studies indicating it may induce a cytoprotective response known as mitohormesis under thermal stress conditions . In the research setting, this compound is investigated for its potential to support cognitive function under stressful or cognitively demanding situations, as it may help counteract temporary depletions in catecholamine neurotransmitters . The compound is characterized by its chemical formula (C11H13NO4) and an average molecular weight of 223.2252 g/mol . This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHKINHBCWCHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859468
Record name N-Acetyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2901-77-1, 537-55-3
Record name N-Acetyl-DL-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2901-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-L-tyrosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10853
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acetyl-DL-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Role of N-acetyl-L-tyrosine in Neurotransmitter Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-tyrosine (NALT), a more soluble derivative of the amino acid L-tyrosine, has garnered significant interest as a potential cognitive enhancer due to its role as a precursor in the synthesis of critical catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine. These neurotransmitters are fundamental for numerous cognitive processes, including working memory, executive function, and attention, particularly under conditions of stress. This technical guide provides an in-depth examination of the biochemical pathways involving NALT, a critical comparison of its pharmacokinetics versus L-tyrosine, detailed experimental protocols for its study, and a discussion of its implications for research and drug development.

Introduction

The synthesis of catecholamine neurotransmitters is a rate-limited process, with the availability of the precursor L-tyrosine being a key determinant, especially during periods of high cognitive demand or stress. N-acetyl-L-tyrosine has been proposed as a superior source of L-tyrosine, primarily due to its enhanced aqueous solubility. This property is advantageous for certain formulations, particularly parenteral nutrition solutions. However, the in vivo efficacy of NALT in elevating plasma and, more importantly, brain tyrosine levels compared to L-tyrosine has been a subject of considerable debate. This guide aims to provide a comprehensive and data-driven overview of the current scientific understanding of NALT's role in neurotransmitter synthesis.

Biochemical Pathways

N-acetyl-L-tyrosine serves as a prodrug to L-tyrosine. Upon administration, it must first be deacetylated to L-tyrosine to become available for neurotransmitter synthesis. The primary pathway for the synthesis of catecholamines from L-tyrosine is a well-established enzymatic cascade.

Conversion of NALT to L-Tyrosine

The conversion of NALT to L-tyrosine is a critical step for its biological activity. This deacetylation process is catalyzed by aminoacylases, with evidence pointing towards aminoacylase III (AA3) and potentially other acylases present in tissues such as the kidney and liver.

Catecholamine Synthesis Pathway

Once L-tyrosine is available, it enters the catecholaminergic neurons and undergoes a series of enzymatic reactions:

  • Hydroxylation: Tyrosine hydroxylase (TH) converts L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine). This is the rate-limiting step in catecholamine synthesis.

  • Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) converts L-DOPA to dopamine.

  • Hydroxylation (for Norepinephrine): In noradrenergic neurons, dopamine is transported into synaptic vesicles where it is converted to norepinephrine by dopamine β-hydroxylase (DBH).

  • Methylation (for Epinephrine): In adrenergic neurons, norepinephrine is released into the cytoplasm and then converted to epinephrine by phenylethanolamine N-methyltransferase (PNMT).

The following diagram illustrates this critical pathway:

Catecholamine_Synthesis cluster_deacetylation Deacetylation cluster_synthesis Catecholamine Synthesis NALT N-acetyl-L-tyrosine L_Tyrosine L-Tyrosine NALT->L_Tyrosine Aminoacylases (e.g., AA3) in Kidney, Liver L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) (Rate-limiting step) Dopamine Dopamine L_DOPA->Dopamine Aromatic L-amino acid Decarboxylase (AADC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase (DBH) (in vesicles) Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase (PNMT)

Figure 1: Catecholamine Synthesis Pathway from NALT.

Pharmacokinetics: N-acetyl-L-tyrosine vs. L-Tyrosine

A critical consideration for researchers and drug developers is the relative bioavailability and efficacy of NALT compared to L-tyrosine in elevating systemic and central nervous system tyrosine levels. While NALT's solubility is superior, in vivo studies in humans have raised significant questions about its conversion efficiency.

Quantitative Data Summary

The following table summarizes key quantitative findings from human studies comparing the pharmacokinetics of intravenously administered NALT and orally administered L-tyrosine.

ParameterN-acetyl-L-tyrosine (Intravenous)L-Tyrosine (Oral)Reference(s)
Dose 5 g over 4 hours100 mg/kg
Peak Plasma Tyrosine Increase ~25%130-276%
Urinary Excretion (Unchanged) 35-56% of administered doseNot applicable (metabolized)
Deacetylation Site Primarily kidneysNot applicable

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in the literature.

Measurement of Plasma N-acetyl-L-tyrosine and L-Tyrosine

Method: High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection.

Sample Preparation:

  • Collect blood samples in heparinized tubes at specified time points post-administration.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma.

  • Deproteinize plasma by adding an equal volume of 10% trichloroacetic acid (TCA) or perchloric acid.

  • Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter.

HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (e.g., 50 mM, pH 3.0) and methanol (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 274 nm or fluorescence detector with excitation at 275 nm and emission at 305 nm.

  • Quantification: Use of an internal standard (e.g., N-acetyl-L-tryptophan) and generation of a standard curve with known concentrations of NALT and L-tyrosine.

Measurement of Brain Catecholamines

Method: HPLC with Electrochemical Detection (ECD) or Radioenzymatic Assay.

Sample Collection (Microdialysis):

  • Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, striatum) of an anesthetized animal.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes) in vials containing an antioxidant (e.g., perchloric acid).

HPLC-ECD Conditions (Example):

  • Column: C18 reverse-phase column.

  • Mobile Phase: Phosphate buffer containing an ion-pairing agent (e.g., sodium octyl sulfate), EDTA, and methanol.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: Electrochemical detector with a glassy carbon working electrode set at an oxidizing potential (e.g., +0.65 V).

  • Quantification: Comparison of peak areas to those of external standards for dopamine, norepinephrine, and their metabolites.

Radioenzymatic Assay (Alternative):

  • Incubate brain tissue homogenate or plasma with catechol-O-methyltransferase (COMT) and S-adenosyl-L-[methyl-³H]methionine.

  • This converts catecholamines to their ³H-labeled O-methylated derivatives.

  • Extract and separate the labeled metabolites using thin-layer chromatography or HPLC.

  • Quantify the radioactivity using liquid scintillation counting.

Assessment of Cognitive Function

Experimental Design: Double-blind, placebo-controlled, crossover design.

Cognitive Tasks:

  • Task-Switching Paradigm:

    • Objective: To measure cognitive flexibility.

    • Procedure: Participants are presented with a stimulus (e.g., a number-letter pair) and must perform one of two tasks based on a cue (e.g., if the cue is "color," they identify the color of the stimulus; if the cue is "number," they identify the number). The task switches unpredictably.

    • Measures: Reaction time and accuracy on switch trials versus non-switch trials (switch cost).

  • N-Back Task:

    • Objective: To assess working memory.

    • Procedure: A sequence of stimuli is presented one by one. The participant must indicate whether the current stimulus is the same as the one presented 'n' trials back (e.g., 2-back).

    • Measures: Accuracy (hits, misses, false alarms) and reaction time.

  • Vigilance and Dual-Task Performance:

    • Objective: To measure sustained attention and multitasking ability.

    • Procedure: Participants monitor a display for a specific target stimulus over a prolonged period (vigilance task) while simultaneously performing a secondary task (e.g., a simple calculation).

    • Measures: Target detection rate, false alarm rate, and performance on the secondary task.

The following diagram outlines a typical experimental workflow for a cognitive function study:

Cognitive_Study_Workflow cluster_session1 Session 1 cluster_session2 Session 2 Start Participant Recruitment & Screening Informed_Consent Informed Consent Start->Informed_Consent Baseline_Testing Baseline Cognitive & Physiological Measurements Informed_Consent->Baseline_Testing Randomization Randomization to Treatment Order Baseline_Testing->Randomization Treatment_A Administer Treatment A (NALT or Placebo) Randomization->Treatment_A Washout Washout Period (e.g., 1 week) Treatment_B Administer Treatment B (Placebo or NALT) Washout->Treatment_B Cognitive_Battery_A Cognitive Task Battery Treatment_A->Cognitive_Battery_A Physiological_Measures_A Physiological Measures (Blood Samples, etc.) Cognitive_Battery_A->Physiological_Measures_A Physiological_Measures_A->Washout Cognitive_Battery_B Cognitive Task Battery Treatment_B->Cognitive_Battery_B Physiological_Measures_B Physiological Measures (Blood Samples, etc.) Cognitive_Battery_B->Physiological_Measures_B Data_Analysis Data Analysis Physiological_Measures_B->Data_Analysis

Figure 2: Experimental Workflow for a Cognitive Function Study.

Discussion and Future Directions

The available evidence suggests that while N-acetyl-L-tyrosine is more soluble than L-tyrosine, it is a less efficient precursor for increasing systemic and likely central L-tyrosine levels in humans. A significant portion of administered NALT is excreted unchanged, indicating poor deacetylation. This has important implications for its use in nootropic supplements and clinical applications where the goal is to augment catecholamine synthesis.

For drug development professionals, the focus should be on either utilizing L-tyrosine for oral formulations or developing more efficient L-tyrosine prodrugs if parenteral administration is required. Future research should aim to:

  • Clarify the specific human aminoacylases responsible for NALT deacetylation and their tissue distribution and kinetics.

  • Conduct direct, head-to-head oral administration studies in humans comparing the pharmacokinetics and cognitive effects of equimolar doses of NALT and L-tyrosine.

  • Investigate the potential for genetic variations in aminoacylase activity to influence individual responses to NALT supplementation.

Conclusion

N-acetyl-L-tyrosine's role as a precursor to catecholamine neurotransmitters is biochemically plausible. However, its practical efficacy as a supplement for boosting tyrosine levels is questionable based on current human pharmacokinetic data. L-tyrosine appears to be a more reliable and efficient means of increasing plasma tyrosine concentrations. Researchers and developers in the fields of neuroscience and pharmacology should critically evaluate the choice between NALT and L-tyrosine based on the intended application and the existing scientific evidence. The experimental protocols and data presented in this guide provide a framework for conducting rigorous future investigations into the neurochemical and cognitive effects of these compounds.

N-acetyl-L-tyrosine as a Biological Precursor to Catecholamines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-tyrosine (NALT), a more soluble derivative of the amino acid L-tyrosine, has been investigated as a precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine. The rationale for its use is predicated on its enhanced solubility, which theoretically offers advantages in clinical and supplemental applications. However, its efficacy as a biological precursor is a subject of considerable debate. This technical guide provides a comprehensive overview of the biochemical pathways, enzymatic conversion, and physiological effects of N-acetyl-L-tyrosine. We will delve into the experimental evidence from human and animal studies, presenting quantitative data on its bioavailability and conversion efficiency. Detailed experimental protocols for key analytical methods are provided, alongside visualizations of the core biological and experimental workflows. This document aims to equip researchers, scientists, and drug development professionals with the critical information necessary to evaluate the utility of N-acetyl-L-tyrosine in their respective fields.

Introduction

L-tyrosine is a non-essential amino acid that serves as a direct precursor for the synthesis of catecholamines, a class of monoamine neurotransmitters crucial for regulating mood, cognition, and the stress response.[1] The synthesis of these neurotransmitters is dependent on the availability of L-tyrosine in the brain. Consequently, supplementation with L-tyrosine has been explored as a strategy to enhance cognitive function, particularly in situations involving acute stress or high cognitive demand.[2]

N-acetyl-L-tyrosine (NALT) is a synthetically modified form of L-tyrosine where an acetyl group is attached to the amino group.[3] This modification significantly increases its water solubility compared to L-tyrosine, a property that has made it an attractive alternative for parenteral nutrition formulations and as a dietary supplement.[4][5] The prevailing hypothesis is that NALT, once administered, is deacetylated in the body to yield L-tyrosine, which can then enter the catecholamine synthesis pathway.[1] This guide will critically examine the scientific evidence supporting this hypothesis.

Biochemical and Metabolic Pathways

The conversion of N-acetyl-L-tyrosine to catecholamines is a multi-step process involving both deacetylation and the canonical catecholamine synthesis pathway.

Deacetylation of N-acetyl-L-tyrosine

For NALT to serve as a precursor to L-tyrosine, the acetyl group must be cleaved. This hydrolysis is catalyzed by specific enzymes. While the liver and kidneys are considered the primary sites for this deacetylation, the efficiency of this conversion in humans is a point of contention.[1][6]

One of the key enzymes implicated in the deacetylation of N-acetylated amino acids is Aminoacylase III (AA3).[7] This enzyme is highly expressed in the kidneys, liver, and brain and is known to hydrolyze N-acetylated aromatic amino acids.[7]

Deacetylation_of_NALT NALT N-acetyl-L-tyrosine LTyrosine L-tyrosine NALT->LTyrosine Deacetylation Acetate Acetate NALT->Acetate Deacetylation Enzyme Aminoacylase III (in Kidneys/Liver) Enzyme->NALT

Figure 1: Deacetylation of N-acetyl-L-tyrosine.
Catecholamine Synthesis Pathway

Once L-tyrosine is available, it is converted to catecholamines through a series of enzymatic reactions. This pathway is tightly regulated, with the enzyme tyrosine hydroxylase (TH) acting as the rate-limiting step.[8]

The pathway proceeds as follows:

  • Hydroxylation: Tyrosine hydroxylase converts L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).

  • Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) converts L-DOPA to dopamine.

  • Hydroxylation: Dopamine β-hydroxylase converts dopamine to norepinephrine.

  • Methylation: Phenylethanolamine N-methyltransferase (PNMT) converts norepinephrine to epinephrine.

Catecholamine_Synthesis LTyrosine L-tyrosine LDOPA L-DOPA LTyrosine->LDOPA Tyrosine Hydroxylase (TH) (Rate-limiting step) Dopamine Dopamine LDOPA->Dopamine Aromatic L-amino Acid Decarboxylase (AADC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase (PNMT)

Figure 2: The Catecholamine Synthesis Pathway.

Quantitative Data on Bioavailability and Conversion

The central question regarding the utility of NALT is its in-vivo conversion to L-tyrosine. Several studies have investigated this, with findings that challenge the assumption of superior bioavailability.

StudyAdministration RouteDoseKey Findings
Magnusson et al. (1989)[6]Intravenous5g over 4 hoursPlasma tyrosine levels increased by only 25%. 56% of the infused NALT was excreted unchanged in the urine within 4 hours. A small release of tyrosine was observed from the kidneys.
Hoffer et al. (2003)Intravenous (parenteral nutrition)Continuous infusionApproximately 35% of administered NALT was excreted unchanged in the urine.
van de Rest et al. (2017)Oral (L-tyrosine)100, 150, 200 mg/kgDose-dependent increase in plasma tyrosine concentrations in older adults.
Glaeser et al. (1979)[9]Oral (L-tyrosine)100 mg/kg & 150 mg/kgPeak plasma tyrosine levels were reached at 2 hours. Plasma levels increased from ~69 nmol/mL to 154 nmol/mL (100 mg/kg) and 203 nmol/mL (150 mg/kg).

Note: The data strongly suggests that a significant portion of administered NALT is not converted to L-tyrosine and is instead cleared from the body. In contrast, oral L-tyrosine administration effectively increases plasma tyrosine levels.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of N-acetyl-L-tyrosine and its metabolic fate.

Intravenous Infusion of N-acetyl-L-tyrosine in Humans (Adapted from Magnusson et al., 1989)

This protocol outlines the procedure for administering NALT intravenously and collecting samples for analysis.

IV_Infusion_Protocol cluster_prep Preparation cluster_infusion Infusion and Sampling cluster_analysis Analysis SubjectPrep Subject Preparation: - Healthy volunteers - Overnight fast Catheterization Catheterization: - Catheters in antecubital vein (infusion) and contralateral wrist vein (sampling) SubjectPrep->Catheterization Infusion NALT Infusion: - 5g of NALT in saline - Infused over 4 hours Catheterization->Infusion BloodSampling Blood Sampling: - Baseline sample - Samples at regular intervals during and after infusion Infusion->BloodSampling UrineCollection Urine Collection: - Complete collection during and after infusion period Infusion->UrineCollection PlasmaAnalysis Plasma Analysis: - HPLC for NALT and L-tyrosine concentrations BloodSampling->PlasmaAnalysis UrineAnalysis Urine Analysis: - HPLC for NALT excretion UrineCollection->UrineAnalysis

Figure 3: Experimental workflow for intravenous NALT infusion study.

Methodology:

  • Subject Recruitment: Recruit healthy adult volunteers with no known metabolic disorders.

  • Pre-experimental Preparation: Subjects should fast overnight prior to the experiment.

  • Catheter Placement: Insert a catheter into an antecubital vein for the infusion of NALT. Insert a second catheter into a dorsal hand vein of the contralateral arm for blood sampling.

  • Baseline Sampling: Draw a baseline blood sample prior to the start of the infusion.

  • Infusion: Administer a sterile solution of 5 grams of N-acetyl-L-tyrosine in physiological saline intravenously over a period of 4 hours.

  • Blood Sampling: Collect blood samples at regular intervals (e.g., 30, 60, 120, 180, 240 minutes) during the infusion and for a specified period post-infusion.

  • Urine Collection: Collect all urine produced by the subject for the duration of the infusion and for a subsequent period (e.g., 4 hours) to quantify NALT excretion.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma and urine samples at -80°C until analysis.

  • Analysis: Quantify the concentrations of NALT and L-tyrosine in plasma and urine samples using a validated HPLC method.

Quantification of N-acetyl-L-tyrosine and L-tyrosine in Plasma by HPLC-UV

This protocol provides a general framework for the analysis of NALT and L-tyrosine in plasma samples.

Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of a buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength of 274 nm for L-tyrosine and a lower wavelength (e.g., 220 nm) for NALT.

  • Injection Volume: 20 µL.

Calibration: Prepare a series of standard solutions of NALT and L-tyrosine of known concentrations in the mobile phase to generate a calibration curve.

Quantification of Plasma Catecholamines by HPLC with Electrochemical Detection

This method is highly sensitive for the detection of dopamine, norepinephrine, and epinephrine.

Sample Preparation:

  • Alumina Extraction: To 1 mL of plasma, add an internal standard and a Tris buffer (pH 8.6). Add activated alumina to adsorb the catecholamines.

  • Washing: Wash the alumina with water to remove interfering substances.

  • Elution: Elute the catecholamines from the alumina using a dilute acid (e.g., 0.1 M perchloric acid).

HPLC-ECD Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., octanesulfonic acid), EDTA, and an organic modifier (e.g., methanol or acetonitrile), adjusted to an acidic pH.

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Detector: An electrochemical detector with a glassy carbon working electrode. The potential is set to an oxidative potential sufficient to detect the catecholamines (e.g., +0.65 V).

Discussion and Conclusion

The primary rationale for using N-acetyl-L-tyrosine is its increased water solubility, which is a clear advantage for parenteral solutions.[4] However, the available evidence from human studies indicates that NALT is a poor precursor to L-tyrosine in vivo.[6][10] A substantial portion of intravenously administered NALT is rapidly excreted in the urine without being converted to L-tyrosine.[6] This suggests that the deacetylation process is inefficient in humans.

In contrast, oral administration of L-tyrosine has been shown to reliably and significantly increase plasma L-tyrosine levels.[9] For applications where the goal is to increase systemic and potentially central nervous system levels of L-tyrosine, direct supplementation with L-tyrosine appears to be a more effective strategy.

For researchers and drug development professionals, these findings are critical. The assumption that NALT is a bioequivalent or superior form of L-tyrosine is not supported by the current body of scientific literature. When designing studies or formulating products intended to modulate catecholamine synthesis, the choice of tyrosine precursor should be carefully considered based on the desired pharmacokinetic profile and the available evidence of efficacy.

Future research could focus on identifying more efficient prodrugs of L-tyrosine or exploring methods to enhance the in-vivo deacetylation of NALT. However, based on the existing data, the utility of N-acetyl-L-tyrosine as a biological precursor to catecholamines in humans is limited.

References

N-Acetyl-L-Tyrosine: A Technical Guide to Theoretical Bioavailability and Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-Tyrosine (NALT), an acetylated derivative of the amino acid L-Tyrosine, is frequently utilized in parenteral nutrition and dietary supplements due to its enhanced water solubility.[1] Theoretically, this increased solubility should lead to improved absorption and bioavailability compared to its parent compound, L-Tyrosine. However, a comprehensive review of the available scientific literature reveals a more complex reality. This technical guide synthesizes current knowledge on the absorption, metabolic conversion, and ultimate bioavailability of N-Acetyl-L-Tyrosine, providing researchers and drug development professionals with a detailed understanding of its pharmacokinetic profile. We will delve into the quantitative data from various studies, outline key experimental methodologies, and visualize the metabolic and experimental processes to provide a clear and in-depth perspective.

Introduction: The Rationale for N-Acetyl-L-Tyrosine

L-Tyrosine is a non-essential amino acid that serves as a crucial precursor for the synthesis of key catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[2] These neurotransmitters are fundamental for regulating mood, cognition, and the body's response to stress.[3] Due to its role in neurotransmitter production, L-Tyrosine is a popular dietary supplement for cognitive enhancement and stress mitigation.

The primary limitation of L-Tyrosine in formulations is its poor water solubility.[1] To overcome this, N-Acetyl-L-Tyrosine was developed, exhibiting significantly greater solubility, which makes it a more suitable candidate for intravenous administration in parenteral nutrition solutions.[4][5] The central hypothesis was that this enhanced solubility would also translate to superior oral bioavailability.[6] This guide will critically evaluate this hypothesis by examining the evidence from in vivo and in vitro studies.

Absorption and Metabolism of N-Acetyl-L-Tyrosine

The journey of orally ingested NALT to a biologically active molecule involves several key steps: absorption from the gastrointestinal tract, transit to the liver and other tissues, and enzymatic conversion to L-Tyrosine.

Deacetylation: The Critical Metabolic Step

For NALT to be utilized in the catecholamine synthesis pathway, the N-acetyl group must be cleaved to yield free L-Tyrosine. This hydrolysis is primarily catalyzed by the enzyme Aminoacylase-1 (ACY1) , also known as N-acyl-L-amino-acid amidohydrolase.[7][8] ACY1 is a cytosolic, zinc-dependent enzyme with the highest expression in the kidneys and brain.[7][9] Its primary role is in the breakdown of N-acetylated amino acids generated during intracellular protein degradation.[7]

The reaction is as follows:

N-Acetyl-L-Tyrosine + H₂O ---(Aminoacylase-1)--> L-Tyrosine + Acetate

The efficiency of this enzymatic conversion is the principal determinant of NALT's bioavailability.

Quantitative Data on Bioavailability and Excretion

Multiple studies have investigated the conversion of NALT to L-Tyrosine and its subsequent bioavailability. The data consistently indicate that a significant portion of administered NALT is not converted and is instead excreted unchanged in the urine.

Study Type Administration Route Organism Dosage Key Findings Citation
Human Clinical TrialIntravenous InfusionHuman5g over 4 hours56% of the infused NALT was excreted unchanged in the urine. Plasma tyrosine levels increased by only 25%.[1]
Human Clinical TrialContinuous Parenteral NutritionHumanStandard clinical doseApproximately 35% of administered NALT was excreted unchanged in the urine.[10]
Animal StudyIntravenous InfusionRat0.5 mmol/kg/dayModest urinary loss of 8.3%. Plasma tyrosine levels remained at fasting values.[4][5]
Animal StudyIntravenous InfusionRat2 mmol/kg/dayUrinary loss increased to 16.8%. Plasma tyrosine levels increased above fasting values.[4][5]
Animal StudyTotal Parenteral NutritionRat-11% of infused NALT was excreted in the urine daily.[2]

Signaling Pathway: From N-Acetyl-L-Tyrosine to Catecholamines

The ultimate physiological relevance of NALT is its potential to fuel the catecholamine synthesis pathway. The diagram below illustrates the conversion of NALT to L-Tyrosine and the subsequent steps leading to the production of dopamine, norepinephrine, and epinephrine.

Catecholamine Synthesis Pathway cluster_conversion Deacetylation (Kidney, Brain) cluster_synthesis Catecholamine Synthesis NALT N-Acetyl-L-Tyrosine LTyr L-Tyrosine NALT->LTyr Aminoacylase-1 (ACY1) LDopa L-DOPA LTyr->LDopa Tyrosine Hydroxylase (TH) Dopamine Dopamine LDopa->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Figure 1: Metabolic pathway from N-Acetyl-L-Tyrosine to catecholamines.

Experimental Protocols

Protocol for Simultaneous Determination of N-Acetyl-L-Tyrosine and L-Tyrosine in Plasma by HPLC

This protocol is adapted from established HPLC methods for amino acid analysis.[11][12][13][14]

Objective: To quantify the concentrations of both NALT and L-Tyrosine in plasma samples to assess the bioavailability of NALT.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • NALT and L-Tyrosine analytical standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Perchloric acid or other protein precipitating agent

  • Phosphate buffer

  • Syringe filters (0.22 µm)

  • Plasma samples

Procedure:

  • Sample Preparation: a. Thaw frozen plasma samples on ice. b. To 200 µL of plasma, add 200 µL of cold 6% perchloric acid to precipitate proteins. c. Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C. d. Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions: a. Mobile Phase: An isocratic mobile phase of 5% acetonitrile in a phosphate buffer (pH adjusted to 3.0) is a common starting point. Gradient elution may be necessary for optimal separation. b. Flow Rate: 1.0 mL/min. c. Column Temperature: 30°C. d. Injection Volume: 20 µL. e. Detection:

    • UV detector set at 274 nm (for tyrosine's absorbance).
    • Fluorescence detector with excitation at 275 nm and emission at 305 nm for higher sensitivity for tyrosine. NALT fluorescence may require optimization.

  • Calibration and Quantification: a. Prepare a series of standard solutions of NALT and L-Tyrosine of known concentrations in the mobile phase. b. Inject the standards to generate a calibration curve. c. Inject the prepared plasma samples. d. Quantify the concentrations of NALT and L-Tyrosine in the samples by comparing their peak areas to the calibration curve.

Protocol for In Vitro Enzymatic Deacetylation of N-Acetyl-L-Tyrosine

This protocol is based on methods for studying the activity of aminoacylases.[6][15][16][17]

Objective: To determine the rate of conversion of NALT to L-Tyrosine by Aminoacylase-1.

Materials:

  • Porcine kidney Aminoacylase-1 (commercially available)

  • N-Acetyl-L-Tyrosine

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Spectrophotometer or HPLC system

  • Trichloroacetic acid (TCA) or other reaction quenching agent

Procedure:

  • Enzyme Reaction: a. Prepare a solution of NALT (e.g., 10 mM) in phosphate buffer. b. Prepare a solution of Aminoacylase-1 in the same buffer. c. In a microcentrifuge tube, pre-warm 900 µL of the NALT solution to 37°C. d. Initiate the reaction by adding 100 µL of the Aminoacylase-1 solution. e. Incubate the reaction mixture at 37°C.

  • Time-Course Analysis: a. At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture. b. Immediately quench the reaction by adding the aliquot to a tube containing a quenching agent (e.g., 10 µL of 100% TCA).

  • Quantification of L-Tyrosine: a. Centrifuge the quenched samples to pellet the precipitated enzyme. b. Analyze the supernatant for the concentration of L-Tyrosine using the HPLC method described in Protocol 5.1 or a colorimetric assay.

  • Data Analysis: a. Plot the concentration of L-Tyrosine produced against time. b. Determine the initial reaction velocity from the linear portion of the curve.

Experimental Workflows

In Vivo Bioavailability Study Workflow

The following diagram outlines a typical workflow for an in vivo study in a rat model to assess the bioavailability of NALT.[2][4][18][19]

In Vivo Bioavailability Workflow start Start: Animal Acclimatization dosing Oral Gavage Administration (NALT or L-Tyrosine) start->dosing sampling Serial Blood Sampling (e.g., 0, 30, 60, 120, 240 min) dosing->sampling urine Urine Collection (Metabolic Cages) dosing->urine processing Plasma & Urine Processing (Protein Precipitation, Centrifugation) sampling->processing urine->processing analysis HPLC Analysis (Quantification of NALT & L-Tyrosine) processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis end End: Data Interpretation pk_analysis->end

Figure 2: Workflow for an in vivo bioavailability study of N-Acetyl-L-Tyrosine.

Discussion and Conclusion

The theoretical advantage of N-Acetyl-L-Tyrosine's increased water solubility does not appear to translate into superior bioavailability when compared to L-Tyrosine. The primary bottleneck is the inefficient in vivo deacetylation of NALT to L-Tyrosine by Aminoacylase-1.[1][10] A substantial portion of orally or intravenously administered NALT is excreted unchanged, limiting the amount of L-Tyrosine that becomes available for catecholamine synthesis.

For researchers and drug development professionals, this has several implications:

  • Formulation Choice: For oral supplements aimed at increasing systemic L-Tyrosine levels, L-Tyrosine itself appears to be a more efficient and cost-effective choice despite its lower solubility.

  • Parenteral Nutrition: In the context of parenteral nutrition where solubility is paramount, NALT remains a viable option, but its inefficient conversion should be considered when calculating the required dosage to meet tyrosine needs.

  • Future Research: Further research could focus on identifying or engineering enzymes with higher specificity and efficiency for NALT deacetylation or exploring alternative soluble pro-drugs of L-Tyrosine.

References

An In-depth Technical Guide to N-acetyl-L-tyrosine for Cognitive Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-tyrosine (NALT) is a synthetically acetylated derivative of the non-essential amino acid L-tyrosine. It is often marketed as a more soluble and therefore more bioavailable form of L-tyrosine, a precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine.[1][2][3] These neurotransmitters play a crucial role in cognitive functions such as working memory, executive function, and cognitive flexibility, particularly under conditions of stress.[1][4]

While the theoretical basis for NALT's potential as a cognitive enhancer is sound, its practical efficacy is a subject of considerable debate within the scientific community. A significant body of research exists for L-tyrosine's cognitive benefits; however, direct evidence for NALT's effects is sparse. This guide provides a comprehensive overview of the current state of knowledge regarding NALT, with a critical examination of its chemical properties, mechanism of action, pharmacokinetics, and the available research pertaining to its use in cognitive neuroscience.

Chemical and Physical Properties

N-acetyl-L-tyrosine is a white crystalline powder. The addition of an acetyl group to the L-tyrosine molecule increases its polarity and, consequently, its solubility in water compared to its parent compound.[5] This enhanced solubility is the primary rationale for its proposed superiority as a supplement.

PropertyValue
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.22 g/mol
Appearance White crystalline powder
Solubility in Water More soluble than L-tyrosine

Mechanism of Action: Catecholamine Synthesis

The primary proposed mechanism of action for NALT as a cognitive enhancer is its role as a precursor to L-tyrosine, which is the rate-limiting substrate for the synthesis of catecholamines. The metabolic pathway is as follows:

  • Deacetylation: In vivo, N-acetyl-L-tyrosine must first be deacetylated to yield L-tyrosine.

  • Hydroxylation: The enzyme tyrosine hydroxylase converts L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine). This is the rate-limiting step in catecholamine synthesis.

  • Decarboxylation: L-DOPA is then converted to dopamine by the enzyme DOPA decarboxylase.

  • Further Conversion: Dopamine can be further converted to norepinephrine by dopamine β-hydroxylase, and norepinephrine can be converted to epinephrine.

Catecholamine_Synthesis Catecholamine Synthesis Pathway NALT N-acetyl-L-tyrosine LTyrosine L-Tyrosine NALT->LTyrosine Deacetylation LDOPA L-DOPA LTyrosine->LDOPA Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine

Figure 1: Catecholamine Synthesis Pathway from N-acetyl-L-tyrosine.

Pharmacokinetics and Bioavailability: A Point of Contention

Despite its enhanced solubility, the bioavailability of orally administered NALT and its efficiency as a tyrosine precursor are highly debated. Several studies suggest that a significant portion of ingested NALT is excreted in the urine unchanged, indicating poor deacetylation and conversion to L-tyrosine.[6][7][8]

Urinary Excretion of NALT

A study investigating N-acetyl-L-tyrosine as a tyrosine source in adults receiving parenteral (intravenous) nutrition found that a substantial percentage of the administered NALT was excreted in the urine.

Study PopulationAdministration RoutePercentage of NALT Excreted Unchanged in UrineReference
13 adultsContinuous parenteral nutritionApproximately 35%[6]
11 healthy volunteers4-hour intravenous infusion56%[8]

These findings from intravenous administration studies raise significant questions about the efficiency of NALT conversion to tyrosine, and it is plausible that oral administration would result in even lower bioavailability due to first-pass metabolism.

Comparative Bioavailability: NALT vs. L-Tyrosine

While direct comparative studies of oral NALT and L-tyrosine are limited, some sources suggest that oral L-tyrosine supplementation leads to a more significant and reliable increase in plasma tyrosine levels.[9]

CompoundAdministration RouteDosagePeak Plasma Tyrosine IncreaseReference
L-TyrosineOral100 mg/kg130-276%[9]
N-acetyl-L-tyrosineIntravenous5000 mg0-25%[6]

The stark contrast in plasma tyrosine elevation, even with intravenous NALT administration, suggests that L-tyrosine is a more efficient means of increasing systemic tyrosine levels.

Cognitive Neuroscience Research: A Scarcity of Direct Evidence for NALT

A comprehensive review of the literature reveals a significant lack of placebo-controlled clinical trials investigating the effects of oral N-acetyl-L-tyrosine on cognitive functions in healthy adults. The majority of studies on tyrosine and cognition have utilized L-tyrosine. Therefore, the following sections will present findings from L-tyrosine research as the closest available evidence, with the critical caveat that these results may not be directly applicable to NALT due to the aforementioned pharmacokinetic uncertainties.

L-Tyrosine and Working Memory

Working memory, the ability to hold and manipulate information for short periods, is a key area of investigation for tyrosine supplementation. The n-back task is a common paradigm used to assess working memory.

Experimental Protocol: N-Back Task with L-Tyrosine Supplementation

A representative study investigating the effect of L-tyrosine on working memory could follow this protocol:

NBack_Workflow Experimental Workflow: N-Back Task cluster_protocol Double-Blind, Placebo-Controlled Crossover Design Recruitment Recruit Healthy Adult Participants Screening Screening for Exclusion Criteria Recruitment->Screening Randomization Randomization to Treatment Order Screening->Randomization Session1 Session 1: Administer L-Tyrosine or Placebo Randomization->Session1 CognitiveTesting1 Perform N-Back Task (e.g., 2-back) Session1->CognitiveTesting1 Washout Washout Period (e.g., 1 week) Session2 Session 2: Administer Crossover Treatment Washout->Session2 CognitiveTesting2 Perform N-Back Task (e.g., 2-back) Session2->CognitiveTesting2 CognitiveTesting1->Washout DataAnalysis Analyze Reaction Time and Accuracy Data CognitiveTesting2->DataAnalysis

Figure 2: Experimental Workflow for an N-Back Task Study.

Quantitative Data from an L-Tyrosine N-Back Study

Cognitive TaskConditionOutcome MeasureResultReference
2-Back TaskL-Tyrosine (2g) vs. PlaceboAccuracySignificant improvement with L-Tyrosine[10]
2-Back TaskL-Tyrosine (2g) vs. PlaceboFalse AlarmsSignificant reduction with L-Tyrosine[10]
1-Back TaskL-Tyrosine (2g) vs. PlaceboAccuracyNo significant difference[10]

These results suggest that L-tyrosine may be beneficial for more demanding working memory tasks.[10]

L-Tyrosine and Cognitive Flexibility

Cognitive flexibility, the ability to switch between different tasks or mental sets, is another executive function potentially influenced by catecholamine levels. Task-switching paradigms are commonly used to measure this cognitive domain.

Experimental Protocol: Task-Switching Paradigm with L-Tyrosine Supplementation

A typical task-switching study would involve participants switching between two or more simple tasks, with the "switch cost" (the difference in performance between switching and repeating tasks) being the primary outcome measure.

TaskSwitching_Workflow Experimental Workflow: Task-Switching cluster_protocol Double-Blind, Placebo-Controlled Design Participants Healthy Adult Participants Intervention Administer L-Tyrosine or Placebo Participants->Intervention Task Perform Task-Switching Paradigm Intervention->Task Measurement Measure Reaction Time and Error Rates for Switch vs. Repeat Trials Task->Measurement Analysis Calculate and Compare Switch Costs between Treatment Groups Measurement->Analysis

Figure 3: Experimental Workflow for a Task-Switching Study.

Quantitative Data from an L-Tyrosine Task-Switching Study

Cognitive TaskConditionOutcome MeasureResultReference
Task-Switching ParadigmL-Tyrosine vs. PlaceboSwitch Cost (Reaction Time)Significantly reduced with L-Tyrosine[11]

This finding suggests that L-tyrosine may enhance cognitive flexibility.[11]

Discussion and Future Directions

The primary challenge in evaluating N-acetyl-L-tyrosine for cognitive neuroscience research is the profound lack of direct evidence for its efficacy when administered orally. While the enhanced solubility of NALT is a desirable physical property, current evidence suggests this does not translate to superior bioavailability. The significant urinary excretion of unchanged NALT in intravenous studies casts serious doubt on its efficiency as a pro-drug for L-tyrosine.[6][8]

For researchers in cognitive neuroscience and drug development, it is crucial to approach claims of NALT's cognitive benefits with caution. The extrapolation of L-tyrosine's effects to NALT is not scientifically robust without direct comparative studies.

Future research should prioritize:

  • Direct, head-to-head comparative studies of the pharmacokinetics of oral NALT and L-tyrosine in healthy human subjects, with detailed plasma concentration-time profiles.

  • Well-designed, placebo-controlled clinical trials investigating the effects of oral NALT on specific cognitive domains (working memory, executive function, cognitive flexibility) using established neuropsychological tests.

  • Dose-response studies to determine if higher doses of NALT can overcome its apparent low conversion rate to L-tyrosine.

Conclusion

N-acetyl-L-tyrosine remains a compound of theoretical interest for cognitive enhancement due to its relationship with L-tyrosine and its increased solubility. However, the current body of scientific evidence does not support the claim that it is a more effective cognitive enhancer than L-tyrosine. The limited data on its pharmacokinetics suggest poor conversion to L-tyrosine and significant excretion. Researchers and clinicians should be aware of the scarcity of direct evidence for NALT's cognitive benefits and the ongoing controversy surrounding its bioavailability. Future rigorous, direct comparative studies are essential to definitively determine the value of N-acetyl-L-tyrosine in cognitive neuroscience research and its potential applications. Until such data is available, L-tyrosine remains the more evidence-based choice for modulating the catecholamine system through amino acid supplementation.

References

Preliminary research on N-acetyl-L-tyrosine and physiological stress response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physiological stress, characterized by the activation of the sympathetic nervous system and the hypothalamic-pituitary-adrenal (HPA) axis, can lead to a depletion of central catecholamines—dopamine, norepinephrine, and epinephrine. This depletion is associated with significant decrements in cognitive function, including working memory, attention, and executive function. N-acetyl-L-tyrosine (NALT), a more soluble and stable derivative of the amino acid L-tyrosine, serves as a precursor to these critical neurotransmitters. This technical guide provides a comprehensive overview of the current research on NALT and its effects on the physiological stress response. It details the underlying biochemical pathways, summarizes quantitative findings from key studies, provides in-depth experimental methodologies, and presents visual representations of relevant pathways and workflows. The evidence suggests that tyrosine supplementation can mitigate stress-induced cognitive decline, although the relative efficacy of NALT compared to L-tyrosine requires further investigation.

Introduction: The Neurochemistry of Stress

Acute and chronic stress trigger a cascade of physiological responses designed to promote survival. A primary consequence of this response is the increased firing rate of catecholaminergic neurons, leading to the rapid depletion of dopamine and norepinephrine.[1] L-tyrosine is the dietary precursor for the synthesis of these catecholamines.[2] The enzymatic conversion of L-tyrosine to L-DOPA by tyrosine hydroxylase is the rate-limiting step in this pathway.[3] Under normal conditions, this enzyme is saturated with L-tyrosine; however, during periods of high demand, such as significant stress, the availability of L-tyrosine can become a limiting factor in catecholamine synthesis.[1]

N-acetyl-L-tyrosine (NALT) is a synthetically acetylated form of L-tyrosine. The addition of the acetyl group increases its water solubility and stability, which theoretically enhances its bioavailability.[4][5] However, for NALT to be utilized, it must first be deacetylated back into L-tyrosine by the kidneys.[3] Research into the in-vivo conversion rate of NALT to L-tyrosine has yielded mixed results, with some studies indicating a low conversion rate and significant urinary excretion of unchanged NALT.[3][5]

Signaling Pathways

Catecholamine Biosynthesis Pathway

The synthesis of dopamine, norepinephrine, and epinephrine from L-tyrosine is a multi-step enzymatic process that primarily occurs in the adrenal medulla and catecholaminergic neurons. Stress accelerates this pathway, increasing the demand for L-tyrosine.

cluster_stress Stress Response cluster_synthesis Catecholamine Synthesis Stress Stress Catecholamine Depletion Catecholamine Depletion Stress->Catecholamine Depletion leads to L_Tyrosine L-Tyrosine Catecholamine Depletion->L_Tyrosine increases demand for NALT N-Acetyl-L-Tyrosine NALT->L_Tyrosine Deacetylation (Kidneys) L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase (Rate-limiting step) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Figure 1: Catecholamine Synthesis Pathway and the Influence of Stress.

Quantitative Data from Clinical Studies

The following tables summarize the quantitative findings from key studies investigating the effects of tyrosine supplementation on cognitive and physiological parameters under stress.

Cognitive Performance
StudyStressorDosageCognitive TaskPlacebo Group PerformanceTyrosine Group PerformanceOutcome
Deijen et al. (1999)[6][7]Military Combat Training (1 week)2 g/day L-tyrosine in protein drinkMemory and Tracking TaskPerformance decline notedBetter performance on memory and tracking tasksTyrosine supplementation reduced the effects of stress and fatigue on cognitive task performance.[7]
Mahoney et al. (2007)[8][9]Cold Water Immersion (~10°C)150 mg/kg L-tyrosine (x2)Match-to-Sample Memory TaskFewer correct responsesIncreased correct responses, shorter study timeTyrosine alleviates working memory decrements caused by cold exposure.[8][9]
Shurtleff et al. (1994)[10]Cold Exposure (4°C)150 mg/kg L-tyrosineDelayed Matching-to-SampleReduced matching accuracy at 16s delayImproved matching accuracy at 16s delayTyrosine reverses cold-induced working memory deficit.[10]
Neri et al. (1995)[11][12]Sleep Deprivation (>24 hours)150 mg/kg L-tyrosinePsychomotor & Vigilance TasksPerformance decline, increased lapse probabilityAmeliorated performance decline, reduced lapse probabilityTyrosine may counteract performance decrements during sustained work and sleep loss.[11][12]
Thomas et al. (1999)[13]Multitasking Environment150 mg/kg L-tyrosineWorking Memory TaskLower accuracy, more list retrievalsEnhanced accuracy, fewer list retrievalsTyrosine may sustain working memory when competing tasks degrade performance.[13]
McAllister et al. (2024)[14][15][16]Virtual Reality Active Shooter Drill2000 mg L-tyrosineStroop ChallengeHigher number of missed responsesSignificantly lower missed responsesL-tyrosine may improve cognitive performance under acute psychological stress.[14][15][16]
Physiological and Mood Responses
StudyStressorDosageMeasurementPlacebo Group ResponseTyrosine Group ResponseOutcome
Deijen et al. (1999)[6][7]Military Combat Training (1 week)2 g/day L-tyrosineSystolic Blood PressureNo significant change reportedDecreased systolic blood pressureTyrosine supplementation may reduce cardiovascular reactivity to stress.[7]
Mahoney et al. (2007)[8][9]Cold Water Immersion (~10°C)150 mg/kg L-tyrosine (x2)Salivary CortisolElevated cortisol levelsNo significant difference from placeboTyrosine did not attenuate the HPA axis response to cold stress.[8][9]
Mahoney et al. (2007)[8][9]Cold Water Immersion (~10°C)150 mg/kg L-tyrosine (x2)POMS - Tension, Depression, ConfusionIncreased scoresNo significant difference from placeboTyrosine did not improve mood state under cold stress.[8][9]
Thomas et al. (1999)[13]Multitasking Environment150 mg/kg L-tyrosineHeart Rate & Blood PressureIncreasedIncreased (no significant difference from placebo)Tyrosine did not alter the cardiovascular response to multitasking stress.[13]
McAllister et al. (2024)[14][15][16]Virtual Reality Active Shooter Drill2000 mg L-tyrosineSalivary α-amylase, SIgA, Heart Rate, State-AnxietySignificant increases in all stress markersNo significant impact on stress markersTyrosine did not mitigate physiological or self-reported stress markers in this paradigm.[14][15][16]
Bioavailability: NALT vs. L-Tyrosine
StudyAdministration RouteDosageOutcome
Glaeser et al. (1979)[17]Oral L-Tyrosine100 mg/kg and 150 mg/kgPlasma tyrosine levels peaked at 2 hours, increasing from ~69 nmol/ml to 154 nmol/ml (100mg/kg) and 203 nmol/ml (150mg/kg).[17]
Magnusson et al. (1989)[5]Intravenous NALT5 g over 4 hoursPlasma tyrosine levels increased by only 25%, while 56% of the infused NALT was excreted in the urine unchanged.[5] This suggests that the usefulness of NALT as a tyrosine precursor is not apparent.
van de Rest et al. (2017)[18]Oral L-Tyrosine100, 150, and 200 mg/kg in older adultsDose-dependent increase in plasma tyrosine concentrations.[18] However, higher doses were associated with a decrease in working memory performance in this population.[18]

Experimental Protocols

Stress Induction Protocols

A variety of stressors have been employed to investigate the effects of NALT and L-tyrosine.

This protocol is designed to induce significant physiological stress through a decrease in core body temperature.

cluster_protocol Cold Stress Protocol start Start Session consume_bar1 Consume Food Bar (150 mg/kg TYR or Placebo) start->consume_bar1 immersion1 90-min Water Immersion (~10°C) consume_bar1->immersion1 cognitive_test1 Cognitive & Mood Assessment immersion1->cognitive_test1 consume_bar2 Consume Second Food Bar (150 mg/kg TYR or Placebo) cognitive_test1->consume_bar2 immersion2 90-min Water Immersion (~10°C) consume_bar2->immersion2 cognitive_test2 Cognitive & Mood Assessment immersion2->cognitive_test2 end End Session cognitive_test2->end

Figure 2: Experimental Workflow for Cold Stress Protocol.

This protocol utilizes the multifaceted stressors of a demanding military training course to assess the impact of tyrosine supplementation in a real-world operational environment.

  • Participants: Cadets of the Royal Military Academy.

  • Duration: One week.

  • Supplementation: Participants received a daily protein-rich drink containing 2g of L-tyrosine or a carbohydrate-rich placebo drink with the same caloric content.

  • Assessments: Cognitive tasks (memory and tracking), mood questionnaires (POMS), and physiological measures (blood pressure, MHPG) were conducted immediately before the course and on the sixth day of the course.

  • Stressors: The combat training course involved both psychosocial and physical stressors, including sleep deprivation and food rationing.

This protocol induces cognitive stress by requiring participants to perform multiple tasks simultaneously.

  • Participants: 10 men and 10 women.

  • Supplementation: A single dose of 150 mg/kg L-tyrosine or placebo was administered one hour before testing.

  • Task Battery:

    • Multiple Task Battery: Simultaneously measured working memory, arithmetic skills, and visual and auditory monitoring.

    • Simple Task Battery: Measured only working memory and visual monitoring.

  • Physiological Measures: Blood levels of ACTH and cortisol, heart rate, and blood pressure were monitored.

Cognitive and Physiological Measurement Protocols

This task assesses short-term or working memory. Participants are shown a "sample" stimulus, which is then removed. After a delay interval (e.g., 2, 8, or 16 seconds), they are presented with several "comparison" stimuli and must identify the one that matches the original sample. Performance is measured by matching accuracy.

The POMS is a self-report questionnaire used to assess transient, fluctuating mood states. It typically measures six dimensions: Tension-Anxiety, Depression-Dejection, Anger-Hostility, Vigor-Activity, Fatigue-Inertia, and Confusion-Bewilderment.

Salivary cortisol is a non-invasive measure of the physiological stress response, reflecting the activity of the HPA axis. Samples are typically collected at multiple time points before, during, and after a stressor to map the cortisol response curve. Analysis is commonly performed using enzyme-linked immunosorbent assay (ELISA).

Discussion and Future Directions

The available evidence strongly suggests that L-tyrosine supplementation can be an effective countermeasure against the cognitive decrements caused by acute physiological stress.[2] The mechanism is believed to be the replenishment of depleted catecholamine stores in the brain.[1] However, several key areas require further investigation:

  • NALT vs. L-Tyrosine Efficacy: There is a significant lack of direct comparative studies evaluating the effects of NALT versus L-tyrosine on cognitive performance and physiological stress responses in humans. While NALT offers superior solubility, its in-vivo conversion to tyrosine appears to be inefficient.[5] Rigorous, controlled trials are needed to determine if NALT provides any tangible benefits over L-tyrosine, and if so, at what dosages.

  • Dose-Response Relationship: The optimal dose of tyrosine for mitigating stress effects is not well-established and may vary depending on the nature and severity of the stressor.[2] Further research is needed to define the dose-response curve for both L-tyrosine and NALT.

  • Chronic Stress: Most studies have focused on acute stressors. The effects of long-term tyrosine supplementation on chronic stress are largely unknown and warrant investigation.

  • Individual Differences: The response to tyrosine supplementation can vary significantly between individuals.[2] Future research should explore the genetic and physiological factors that predict a positive response to tyrosine.

Conclusion

N-acetyl-L-tyrosine, as a precursor to the catecholamine neurotransmitters, holds theoretical promise as a nutritional countermeasure to the cognitive effects of physiological stress. However, the current body of evidence is more robust for L-tyrosine. While NALT's enhanced solubility is an advantage for certain formulations, its poor conversion to L-tyrosine in the body is a significant drawback. For researchers and drug development professionals, L-tyrosine currently represents a more evidence-based option for mitigating stress-induced cognitive decline. Future research should focus on direct comparisons of NALT and L-tyrosine to definitively establish their relative efficacy and bioavailability in the context of physiological stress.

References

N-Acetyl-L-tyrosine (CAS 537-55-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-tyrosine (NALT), identified by the CAS number 537-55-3, is a synthetically modified form of the non-essential amino acid L-tyrosine.[1][2] This N-acetylated derivative exhibits increased water solubility and stability compared to its parent compound, making it a subject of significant interest in pharmaceutical and nutraceutical applications.[1][2][3] This guide provides an in-depth overview of NALT, encompassing its chemical identity, physical and chemical properties, synthesis, analytical methods, and its multifaceted biological roles, with a focus on its implications for drug development and research.

Chemical Identification and Properties

N-Acetyl-L-tyrosine is systematically named (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid.[4] Its structure consists of an L-tyrosine core with an acetyl group attached to the alpha-amino group. This modification enhances its polarity and, consequently, its solubility in aqueous solutions.[1][5]

PropertyValueReference
CAS Number 537-55-3[6][7][8]
Molecular Formula C₁₁H₁₃NO₄[4][6][7]
Molecular Weight 223.23 g/mol [7][8][9]
IUPAC Name (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid[4]
Synonyms Ac-Tyr-OH, N-Acetyltyrosine, NAT[6][8][10]
Appearance White crystals or crystalline powder[11]
Melting Point 149-152 °C[9]
Solubility Freely soluble in water. Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (25 mg/ml).[6][11]

Synthesis and Manufacturing

The synthesis of N-acetyl-L-tyrosine typically involves the acetylation of L-tyrosine. Several methods have been described, with a common approach utilizing acetic anhydride as the acetylating agent in an aqueous medium.[12][13] The process generally involves the following key steps:

  • Dissolution of L-tyrosine: L-tyrosine is dissolved in an aqueous medium, which can be water or a dilute alkaline solution.[12][14]

  • Acetylation: Acetic anhydride is added to the L-tyrosine solution under controlled temperature and pH conditions to facilitate the acetylation reaction.[12][14]

  • Purification: The crude N-acetyl-L-tyrosine is then purified through a series of steps that may include concentration, crystallization, decolorization, and filtration to yield a high-purity final product.[12][13]

A generalized workflow for the synthesis of N-acetyl-L-tyrosine is depicted below.

G General Synthesis Workflow for N-Acetyl-L-tyrosine A L-tyrosine D Dissolution A->D B Aqueous Medium (e.g., Water) B->D C Acetic Anhydride E Acetylation Reaction (Controlled pH and Temperature) C->E D->E F Crude N-Acetyl-L-tyrosine E->F G Purification (Crystallization, Filtration, etc.) F->G H Pure N-Acetyl-L-tyrosine G->H

General Synthesis Workflow

Analytical Methods for Identification and Quality Control

The identification and quality control of N-acetyl-L-tyrosine are crucial for its application in research and pharmaceutical development. Several analytical techniques are employed to ensure its purity and identity.

Analytical MethodPurposeKey ParametersReference
Infrared (IR) Spectroscopy IdentificationComparison of the sample's IR spectrum with that of a reference standard.[11]
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationDetermination of the analyte in bulk drug and pharmaceutical formulations.[15][16]
Titrimetry QuantificationDetermination of the analyte in bulk drug and pharmaceutical formulations.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmationConfirms the chemical structure of the molecule.[17]

These methods are essential for verifying that the substance conforms to the required specifications, such as those outlined by the United States Pharmacopeia (USP), for which N-acetyl-L-tyrosine is available as a reference standard.[9][18]

Biological Role and Mechanism of Action

N-acetyl-L-tyrosine serves as a precursor to L-tyrosine in the body.[19][20] Upon administration, it is metabolized to L-tyrosine, which is a critical building block for the synthesis of several key neurotransmitters and hormones.[1][21]

Catecholamine Synthesis Pathway

L-tyrosine is the rate-limiting precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[5][19] This pathway is fundamental for various physiological and cognitive functions.

G Catecholamine Synthesis Pathway NALT N-Acetyl-L-tyrosine Tyrosine L-Tyrosine NALT->Tyrosine Metabolism LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Catecholamine Synthesis Pathway

The enhanced bioavailability of NALT over L-tyrosine is believed to lead to a more efficient increase in brain tyrosine levels, thereby supporting catecholamine production, particularly during periods of high demand such as stress.[21][22]

Mitohormesis and Stress Response

Recent research has identified N-acetyl-L-tyrosine as an intrinsic factor that triggers mitohormesis, a biological response where low levels of mitochondrial stress induce a protective effect.[23][24] Under stressful conditions, an increase in NALT levels can lead to a transient and small increase in mitochondrial reactive oxygen species (ROS).[23] This, in turn, activates a signaling cascade involving the transcription factor FoxO and Keap1, ultimately leading to the increased expression of antioxidant enzymes and enhanced stress tolerance.[23][24]

G N-Acetyl-L-tyrosine Induced Mitohormesis Stress Stress NALT Increased N-Acetyl-L-tyrosine Stress->NALT Mitochondria Mitochondria NALT->Mitochondria ROS Slight Increase in ROS Mitochondria->ROS FoxO FoxO Activation ROS->FoxO Keap1 Increased Keap1 Expression FoxO->Keap1 Antioxidant Increased Antioxidant Enzyme Expression FoxO->Antioxidant StressTolerance Enhanced Stress Tolerance Keap1->StressTolerance Antioxidant->StressTolerance G Experimental Workflow: In Vitro NALT Study A Cell Culture B NALT Treatment A->B C Stress Induction (Optional) B->C D Endpoint Analysis C->D E Cell Viability Assay D->E F ROS Measurement D->F G Gene Expression Analysis D->G H Protein Analysis D->H

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of N-acetyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory synthesis and purification of N-acetyl-L-tyrosine, a derivative of the amino acid L-tyrosine with enhanced solubility and bioavailability.[1][2] N-acetyl-L-tyrosine serves as a precursor for the synthesis of various drugs and is utilized in nutritional supplements to support cognitive function.[1] The protocol details a robust acetylation method using L-tyrosine and acetic anhydride under controlled alkaline conditions, followed by a multi-step purification process to achieve a high-purity final product.[3][4] This document is intended to serve as a practical guide for researchers in academic and industrial settings.

Introduction

N-acetyl-L-tyrosine is an acetylated form of the non-essential amino acid L-tyrosine.[2][5] This modification enhances its water solubility, making it a more suitable compound for various applications, including parenteral nutrition solutions and as a precursor in pharmaceutical synthesis.[1][2] It is involved in the production of catecholamines, such as dopamine and norepinephrine, which are crucial neurotransmitters.[2][5][6][7] The synthesis of N-acetyl-L-tyrosine is typically achieved through the acetylation of L-tyrosine using acetic anhydride.[1] This process requires careful control of pH and temperature to ensure high yield and purity.[1][4] Subsequent purification steps are critical to remove unreacted starting materials and byproducts.

Synthesis and Purification Workflow

The overall workflow for the synthesis and purification of N-acetyl-L-tyrosine is depicted below. The process begins with the dissolution of L-tyrosine, followed by a controlled acylation reaction, and concludes with a series of purification steps to isolate the final, high-purity product.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A L-Tyrosine Dispersion in Water B Dissolution with 30% NaOH (pH 12.05) A->B C Acylation with Acetic Anhydride (pH 8-10, 30 min) B->C D Reaction Quench & pH Adjustment (pH 11.5, 60°C) C->D E Acidification with HCl (pH 1.72) D->E F Concentration & Crystallization (80°C, Vacuum) E->F G Isolation of Crude Product I F->G H Ethanol Extraction (60°C) G->H I Concentration & Crystallization H->I J Isolation of Crude Product II I->J K Recrystallization from Hot Water (65°C) J->K L Decolorization with Activated Carbon K->L M Final Crystallization (Cooling to 4°C) L->M N Isolation & Drying of Pure N-acetyl-L-tyrosine M->N

Caption: Synthesis and purification workflow for N-acetyl-L-tyrosine.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
L-Tyrosine≥99%Standard Supplier
Acetic AnhydrideReagent GradeStandard Supplier
Sodium Hydroxide (NaOH)ACS GradeStandard Supplier
Hydrochloric Acid (HCl)ACS GradeStandard Supplier
Ethanol (95%)Laboratory GradeStandard Supplier
Activated CarbonDecolorizingStandard Supplier
Purified WaterDeionizedLaboratory Source
Synthesis of N-acetyl-L-tyrosine

This protocol is adapted from established laboratory procedures.[3]

  • Dissolution of L-Tyrosine: In a suitable reaction vessel, disperse 100 g of L-tyrosine in 200 mL of purified water with vigorous stirring to prevent agglomeration.[3]

  • Basification: Slowly add a 30% sodium hydroxide solution dropwise to the suspension until the L-tyrosine is completely dissolved. The final pH should be approximately 12.05.[3]

  • Acetylation: Over a period of 30 minutes, add 59.2 g of acetic anhydride dropwise to the reaction mixture. Concurrently, add 30% sodium hydroxide solution dropwise to maintain the pH of the reaction between 8 and 10.[3]

  • Reaction Completion: After the addition of acetic anhydride is complete, adjust the pH to 11.50 with 30% sodium hydroxide solution and maintain the reaction temperature at 60°C for 20 minutes.[3]

  • Acidification: Cool the reaction mixture and then add industrial-grade hydrochloric acid to adjust the pH to 1.72. This will cause the N-acetyl-L-tyrosine to begin to precipitate.[3]

  • Initial Crystallization: Concentrate the acidified solution under reduced pressure (vacuum > 0.08 MPa) at 80°C until a solid mass is formed.[3]

  • Isolation of Crude Product I: Cool the mixture to 4°C to allow for complete crystallization. Isolate the crude N-acetyl-L-tyrosine (Crude Product I) by filtration.[3]

Purification of N-acetyl-L-tyrosine
  • Ethanol Extraction: Transfer the Crude Product I to a new vessel and add three times its volume of 95% ethanol. Heat the slurry to 60°C and stir to extract the N-acetyl-L-tyrosine.[3]

  • Isolation of Crude Product II: Concentrate the ethanol extract under reduced pressure to recover the solvent and induce crystallization. Isolate the resulting solid (Crude Product II) by filtration.[3]

  • Decolorization and Recrystallization:

    • Dissolve Crude Product II in an equal amount of purified water by heating to 65°C with stirring.[3]

    • Add activated carbon (0.5% of the weight of Crude Product II) to the hot solution and stir for 10 minutes to decolorize.[3][4]

    • Filter the hot solution to remove the activated carbon.

  • Final Crystallization and Drying:

    • Cool the filtrate to 4°C and continue stirring to ensure complete precipitation of the purified N-acetyl-L-tyrosine.[3]

    • Isolate the fine, white crystalline product by filtration.

    • Dry the final product in a vacuum oven. The expected total yield is approximately 78-80%.[8]

Data Presentation

ParameterValueReference
Molecular Formula C₁₁H₁₃NO₄[2]
Molecular Weight 223.23 g/mol [2][3][6]
Appearance White crystalline solid[1]
Melting Point 149-152 °C[2][7]
Solubility in Water (25°C) 2.51 mg/mL[2]
Purity (Typical) ≥99%[6]
Overall Yield (Typical) 78-80%[8]

Role in Catecholamine Synthesis

N-acetyl-L-tyrosine serves as a prodrug that is converted in the body to L-tyrosine.[2] L-tyrosine is a critical precursor in the biosynthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine. This pathway is fundamental for various physiological and cognitive processes.

Catecholamine_Pathway cluster_pathway Catecholamine Biosynthesis Pathway NALT N-acetyl-L-tyrosine (Prodrug) TYR L-Tyrosine NALT->TYR Deacetylation DOPA L-DOPA TYR->DOPA Tyrosine Hydroxylase DA Dopamine DOPA->DA DOPA Decarboxylase NE Norepinephrine DA->NE Dopamine β-Hydroxylase EPI Epinephrine NE->EPI PNMT

Caption: The metabolic pathway from N-acetyl-L-tyrosine to catecholamines.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis and purification of high-purity N-acetyl-L-tyrosine in a laboratory setting. The use of readily available reagents and standard laboratory equipment makes this procedure accessible to a wide range of researchers. The final product is suitable for use in various research and development applications, including as a key intermediate in the synthesis of pharmaceuticals and as a component of cell culture media. Adherence to the detailed steps, particularly the control of pH and temperature, is crucial for achieving optimal yield and purity.

References

Preparation of N-acetyl-L-tyrosine Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetyl-L-tyrosine (NALT) is a more stable and soluble acetylated derivative of the non-essential amino acid L-tyrosine.[1][2] Its enhanced solubility in aqueous solutions makes it a preferred source of tyrosine in various applications, including parenteral nutrition and as a component in cell culture media for the production of therapeutic proteins and monoclonal antibodies.[3][4][5] In in vitro assays, precise and consistent preparation of stock solutions is critical for obtaining reproducible results. This document provides detailed protocols for the preparation, storage, and handling of NALT stock solutions for use in a variety of in vitro experimental settings.

Physicochemical Properties and Solubility

Proper stock solution preparation begins with an understanding of the physicochemical properties of N-acetyl-L-tyrosine.

Table 1: Physicochemical Properties of N-acetyl-L-tyrosine

PropertyValueReferences
Molecular FormulaC₁₁H₁₃NO₄[4]
Molecular Weight223.23 g/mol [4]
AppearanceWhite to off-white crystalline powder[5]
Melting Point149-152 °C[4]
StorageRoom temperature, sealed in a dry place[3][4]
StabilityStable. Incompatible with strong oxidizing agents.[4]

The key advantage of NALT over L-tyrosine is its significantly higher solubility in aqueous solutions, which is often a limiting factor for L-tyrosine in experimental setups.[5][6] The solubility of NALT in commonly used laboratory solvents is summarized below.

Table 2: Solubility of N-acetyl-L-tyrosine

SolventSolubilityConcentration (mM)NotesReferences
Water~25 mg/mL~112 mMSoluble[3][4][7]
DMSO45 - 60 mg/mL201.58 - 268.78 mMSonication may be required. Use fresh DMSO as moisture can reduce solubility.[8][9]
EthanolSoluble--[3][4][7]

Experimental Protocols

Preparation of a 100 mM N-acetyl-L-tyrosine Stock Solution in Water

This protocol describes the preparation of a 100 mM aqueous stock solution of NALT, suitable for most cell culture applications.

Materials:

  • N-acetyl-L-tyrosine (MW: 223.23 g/mol )

  • Sterile, high-purity water (e.g., cell culture grade, Milli-Q)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Vortex mixer

  • Water bath (optional)

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh out 223.23 mg of N-acetyl-L-tyrosine powder and transfer it to a sterile conical tube.

  • Dissolution: Add 8 mL of sterile, high-purity water to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the powder does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes can aid dissolution. Vortex again after warming.

  • Volume Adjustment: Once the NALT is completely dissolved, add sterile water to bring the final volume to 10 mL.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a new sterile tube. This step is crucial for removing any potential microbial contamination, especially for solutions intended for cell culture.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 1 mL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use. For short-term use (up to 1 month), the solution can be stored at 4°C. Avoid repeated freeze-thaw cycles.

Preparation of a 200 mM N-acetyl-L-tyrosine Stock Solution in DMSO

For applications requiring higher concentrations, DMSO is a suitable solvent.

Materials:

  • N-acetyl-L-tyrosine (MW: 223.23 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Weighing: Weigh out 446.46 mg of N-acetyl-L-tyrosine powder and place it in a sterile conical tube.

  • Dissolution: Add 8 mL of anhydrous, sterile-filtered DMSO to the tube.

  • Mixing: Cap the tube securely and vortex for 2-3 minutes. Sonication for 5-10 minutes can be beneficial to ensure complete dissolution.[8]

  • Volume Adjustment: After complete dissolution, add DMSO to reach a final volume of 10 mL.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect it from light. Store at -20°C. DMSO-based solutions should be warmed to room temperature before use to ensure complete dissolution of any precipitates.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a sterile N-acetyl-L-tyrosine stock solution.

G start Start weigh Weigh N-acetyl-L-tyrosine Powder start->weigh add_solvent Add Sterile Solvent (Water or DMSO) weigh->add_solvent dissolve Dissolve with Vortexing/Sonication add_solvent->dissolve adjust_volume Adjust to Final Volume dissolve->adjust_volume sterilize Sterile Filter (0.22 µm) adjust_volume->sterilize aliquot Aliquot into Sterile Tubes sterilize->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for N-acetyl-L-tyrosine stock solution preparation.

N-acetyl-L-tyrosine and its Role in Cellular Signaling

N-acetyl-L-tyrosine serves as a precursor to L-tyrosine, which is essential for the synthesis of catecholamine neurotransmitters and can influence cellular stress responses.[2][8][9] One proposed mechanism of action involves the induction of a mild mitochondrial stress response, leading to the activation of protective signaling pathways.[10][11]

G cluster_cell Cell NALT_in N-acetyl-L-tyrosine L_Tyrosine L-Tyrosine NALT_in->L_Tyrosine Deacetylation Mitochondrion Mitochondrion NALT_in->Mitochondrion Transient Perturbation Catecholamines Catecholamine Synthesis (Dopamine, Norepinephrine) L_Tyrosine->Catecholamines ROS Low-level ROS Mitochondrion->ROS FoxO FoxO Activation ROS->FoxO Keap1 Keap1 Activation ROS->Keap1 Antioxidant_Enzymes Antioxidant Enzyme Expression FoxO->Antioxidant_Enzymes Keap1->Antioxidant_Enzymes Cytoprotection Cytoprotection & Stress Tolerance Antioxidant_Enzymes->Cytoprotection

References

Application Notes and Protocols for N-acetyl-L-tyrosine Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-tyrosine (NALT) is a more soluble and stable derivative of the amino acid L-tyrosine.[1] It is often used in parenteral nutrition and as a dietary supplement due to its enhanced solubility compared to L-tyrosine.[1][2] L-tyrosine is a precursor for the synthesis of important catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[3][4] Understanding the solubility profile of N-acetyl-L-tyrosine in common laboratory solvents like dimethyl sulfoxide (DMSO) and various aqueous buffers is crucial for researchers in drug development and life sciences for the preparation of stock solutions and in vitro assay design. This document provides a comprehensive overview of the solubility of N-acetyl-L-tyrosine, detailed protocols for its solubility determination, and a visualization of its metabolic pathway.

Solubility Profile of N-acetyl-L-tyrosine

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation. N-acetyl-L-tyrosine exhibits significantly higher aqueous solubility than its parent compound, L-tyrosine. The following table summarizes the reported solubility of N-acetyl-L-tyrosine in DMSO and various aqueous solutions.

Solvent/BufferConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO25[5]112.0-
DMSO45[6]201.6Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[6]
DMSO60[3]268.8Sonication may be required to achieve this concentration.[3]
Water25[1][7]112.0Freely soluble.[1]
Water100448.0Requires sonication to achieve this concentration.
PBS (pH 7.2)10[5]44.8-
Ethanol25[7]112.0-

Experimental Protocols

Two common methods for determining the solubility of a compound are the kinetic and thermodynamic solubility assays.

Protocol 1: Kinetic Solubility Assay by Turbidimetry

This high-throughput method provides a rapid assessment of the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Materials:

  • N-acetyl-L-tyrosine

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well UV-transparent microplate

  • Microplate reader with turbidity measurement capability (e.g., absorbance at 620 nm)

  • Multichannel pipette or automated liquid handler

Procedure:

  • Prepare a 10 mM stock solution of N-acetyl-L-tyrosine in 100% anhydrous DMSO.

  • In a 96-well microplate, add 198 µL of PBS (pH 7.4) to the desired number of wells.

  • Add 2 µL of the 10 mM N-acetyl-L-tyrosine stock solution to the wells containing PBS to achieve a final concentration of 100 µM in 1% DMSO.

  • Prepare a blank well containing 198 µL of PBS and 2 µL of DMSO.

  • Mix the contents of the wells thoroughly by gentle shaking for 1-2 minutes.

  • Incubate the plate at room temperature for 1-2 hours to allow for equilibration.

  • Measure the absorbance (turbidity) of each well at 620 nm using a microplate reader.

Data Analysis:

Compare the absorbance of the wells containing N-acetyl-L-tyrosine to the blank well. A significant increase in absorbance indicates the formation of a precipitate and thus, the compound's concentration has exceeded its kinetic solubility under these conditions.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay by HPLC

This method determines the equilibrium solubility of a compound, which is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

Materials:

  • N-acetyl-L-tyrosine (solid)

  • Solvent of interest (e.g., DMSO, water, PBS pH 7.4)

  • Microcentrifuge tubes

  • Thermomixer or shaker

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detection

  • Calibrated analytical standard of N-acetyl-L-tyrosine

Procedure:

  • Add an excess amount of solid N-acetyl-L-tyrosine to a microcentrifuge tube.

  • Add a defined volume of the solvent of interest (e.g., 1 mL).

  • Incubate the tubes in a thermomixer or shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the tubes to confirm the presence of undissolved solid.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with the appropriate mobile phase for HPLC analysis.

  • Quantify the concentration of N-acetyl-L-tyrosine in the diluted filtrate using a pre-established calibration curve generated from the analytical standard.

Data Analysis:

The concentration determined by HPLC represents the thermodynamic solubility of N-acetyl-L-tyrosine in the tested solvent.

Experimental Workflow Visualization

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility prep_compound Weigh N-acetyl-L-tyrosine k_stock Prepare 10 mM Stock in 100% DMSO prep_compound->k_stock t_excess Add Excess Solid to Solvent prep_compound->t_excess prep_solvent Prepare Solvents (DMSO, Aqueous Buffers) k_dilute Dilute Stock into Aqueous Buffer (1:100) prep_solvent->k_dilute prep_solvent->t_excess k_stock->k_dilute k_incubate Incubate at RT (1-2 hours) k_dilute->k_incubate k_measure Measure Turbidity (Absorbance at 620 nm) k_incubate->k_measure k_result Kinetic Solubility Profile k_measure->k_result t_equilibrate Equilibrate with Shaking (24-48 hours) t_excess->t_equilibrate t_filter Filter Supernatant (0.22 µm filter) t_equilibrate->t_filter t_quantify Quantify by HPLC t_filter->t_quantify t_result Thermodynamic Solubility Value t_quantify->t_result

Caption: Workflow for determining kinetic and thermodynamic solubility.

Metabolic Pathway of N-acetyl-L-tyrosine

N-acetyl-L-tyrosine serves as a prodrug to L-tyrosine.[3] Upon administration, it undergoes deacetylation in the liver to yield L-tyrosine.[3] L-tyrosine is then available to participate in various metabolic pathways, most notably the synthesis of catecholamines.

The following diagram illustrates the conversion of N-acetyl-L-tyrosine to key neurotransmitters.

G Metabolic Pathway of N-acetyl-L-tyrosine to Catecholamines cluster_conversion Prodrug Conversion cluster_synthesis Catecholamine Synthesis nalt N-acetyl-L-tyrosine tyrosine L-tyrosine nalt->tyrosine Deacetylation (in Liver) ldopa L-DOPA tyrosine->ldopa Tyrosine Hydroxylase (TH) dopamine Dopamine ldopa->dopamine Aromatic L-Amino Acid Decarboxylase (AADC) norepinephrine Norepinephrine dopamine->norepinephrine Dopamine β-Hydroxylase (DBH) epinephrine Epinephrine norepinephrine->epinephrine Phenylethanolamine N-Methyltransferase (PNMT)

Caption: Conversion of N-acetyl-L-tyrosine to catecholamines.

References

Application Notes: N-acetyl-L-tyrosine for Enhanced Performance in Specialized Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-tyrosine is a critical proteinogenic amino acid essential for cell growth, proliferation, and function. In cellular metabolism, it serves as a fundamental building block for protein synthesis and as a precursor for vital biological molecules, including catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and thyroid hormones.[1] Its role is particularly crucial in high-density cultures for biopharmaceutical production, such as monoclonal antibodies (mAbs) in Chinese Hamster Ovary (CHO) cells, where an insufficient supply can limit productivity and introduce product variants.[1][2][3]

However, the utility of L-tyrosine in basal media and feed formulations is severely hampered by its primary drawback: extremely low solubility at physiological pH.[1][4] This limitation complicates the preparation of concentrated, pH-neutral feed solutions, creating challenges for process intensification and large-scale manufacturing. To overcome this hurdle, N-acetyl-L-tyrosine (NALT), an acetylated derivative of L-tyrosine, has been widely adopted as a superior alternative. NALT exhibits significantly enhanced solubility and stability, ensuring a consistent and readily available supply of tyrosine to cells in culture.[5][6][7][8]

Key Advantages of N-acetyl-L-tyrosine

  • Superior Solubility: NALT is freely soluble in water, allowing for the preparation of highly concentrated, pH-neutral stock solutions, which is impractical with standard L-tyrosine.[5]

  • Enhanced Stability: The acetylated form of tyrosine is more stable in solution, preventing precipitation and ensuring consistent availability throughout the duration of the cell culture process.[5][6][7]

  • High Bioavailability: Once taken up by the cells, NALT is efficiently metabolized to release L-tyrosine, making it fully available for cellular processes such as protein synthesis and metabolic functions.[8][9]

Applications in Specialized Cell Culture

Biopharmaceutical Production (CHO Cells)

In fed-batch cultures of CHO cells, maintaining an adequate supply of tyrosine is essential for achieving high titers of recombinant proteins and mAbs. Tyrosine starvation has been shown to reduce peak viable cell density (VCD), induce autophagic cell death, lower specific productivity (qP), and cause undesirable decreases in culture pH.[2] The high solubility of NALT allows for its inclusion in concentrated feed streams, effectively preventing tyrosine limitation in high-density cultures and supporting sustained cell growth and productivity.[4][10]

Neuronal Cell Culture

Tyrosine is the direct precursor to catecholamines, which are critical for the function and survival of neuronal cells, particularly dopaminergic neurons.[1][8] In neurological research and the development of cell-based therapies for neurodegenerative diseases, NALT provides a reliable and soluble source of tyrosine to support neuronal differentiation, health, and neurotransmitter production.[11]

Stem Cell and Regenerative Medicine

The controlled differentiation of stem cells into specific lineages often requires carefully defined media compositions. NALT provides a consistent source of tyrosine, which is vital for the growth and differentiation of various cell types, without the risk of precipitation that could adversely affect culture performance and reproducibility.

Quantitative Data Summary

The physicochemical properties of NALT make it an ideal substitute for L-tyrosine in demanding cell culture applications.

Table 1: Physicochemical Properties of L-Tyrosine vs. N-acetyl-L-tyrosine

PropertyL-TyrosineN-acetyl-L-tyrosine (NALT)Reference(s)
Molecular Formula C₉H₁₁NO₃C₁₁H₁₃NO₄[1][12]
Molecular Weight 181.19 g/mol 223.22 g/mol [1][13]
Water Solubility ~0.45 mg/mL (at neutral pH)~25 mg/mL [1][14][15]
Appearance White crystalline powderWhite to off-white crystalline powder[5][14]

Table 2: Effects of Tyrosine Concentration on CHO Cell Culture Performance

Tyrosine LevelObserved Effects in Fed-Batch CultureRecommended ActionReference(s)
Deficient Lower peak viable cell density (VCD), rapid decline in viability, initiation of autophagic cell death, decrease in specific productivity (qmAb), and drop in culture pH.Supplement with NALT to maintain optimal concentration.[2]
Optimal Sustained high VCD, high viability, stable culture pH, and consistent high-level mAb production.Monitor tyrosine levels and maintain concentration through NALT feeding.[3]
Excess While less studied, very high levels of amino acids can lead to metabolic imbalances and the production of toxic byproducts like ammonia.Avoid excessive overfeeding; base supplementation on cell density and demand.

Signaling Pathway: Role of Tyrosine Phosphorylation

Tyrosine residues on proteins are central to cellular communication. Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon binding to ligands like growth factors, activate a cascade of downstream signals.[16][17] This process, initiated by the phosphorylation of tyrosine residues, governs cell growth, differentiation, migration, and survival.[16][18] A sufficient supply of tyrosine is therefore essential to support these fundamental signaling pathways.

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras Ras-MAPK Pathway cluster_pi3k PI3K-Akt Pathway Ligand Ligand (e.g., Growth Factor) RTK Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Ligand->RTK:ext 1. Binding P1 Autophosphorylation on Tyrosine Residues RTK:int->P1 2. Dimerization & Activation Adaptor Adaptor Proteins (e.g., Grb2) P1->Adaptor 3. Recruitment PI3K PI3K P1->PI3K 4b. Ras Ras Adaptor->Ras 4a. Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Response Cellular Responses (Growth, Survival, Proliferation) ERK->Response Akt Akt PI3K->Akt Akt->Response

Fig. 1: Simplified Receptor Tyrosine Kinase (RTK) signaling cascade.

Experimental Protocols

Protocol 1: Preparation of a Concentrated NALT Stock Solution

This protocol describes the preparation of a 100x (22.3 g/L) sterile stock solution of NALT for addition to cell culture media.

Materials:

  • N-acetyl-L-tyrosine (NALT) powder

  • High-purity water (e.g., WFI or Milli-Q)

  • Sterile container for storage

  • 0.22 µm sterile filter unit

  • Stir plate and magnetic stir bar

Procedure:

  • Calculation: To prepare 100 mL of a 22.3 g/L stock solution, weigh out 2.23 g of NALT powder.

  • Dissolution: Add the NALT powder to approximately 90 mL of high-purity water in a sterile beaker with a magnetic stir bar.

  • Mixing: Place the beaker on a stir plate and mix at room temperature until the powder is completely dissolved. NALT's high solubility should facilitate rapid dissolution.[5][13][15]

  • pH Adjustment (Optional): Check the pH of the solution. If necessary, adjust to neutral (pH 7.0-7.4) using sterile 1N NaOH or 1N HCl.

  • Final Volume: Adjust the final volume to 100 mL with high-purity water.

  • Sterilization: Pass the solution through a 0.22 µm sterile filter into a sterile storage bottle.

  • Storage: Store the sterile stock solution at 2-8°C, protected from light.

Protocol 2: Evaluating the Effect of NALT on Cell Growth and Viability

This protocol provides a framework for comparing cell growth in media with and without NALT supplementation.

Materials:

  • Suspension cell line (e.g., CHO-S)

  • Basal cell culture medium (tyrosine-deficient for control)

  • Sterile NALT stock solution (from Protocol 1)

  • Shake flasks or multi-well plates

  • Automated cell counter or hemocytometer

  • Trypan blue solution (0.4%)

  • Humidified incubator (e.g., 37°C, 5-8% CO₂)

Workflow:

Experimental_Workflow A 1. Cell Seeding Seed cells at a target density (e.g., 0.3 x 10^6 cells/mL) B 2. Create Experimental Groups - Control (Basal Medium) - Test (NALT-supplemented Medium) A->B C 3. Incubation Place flasks in a humidified shaker incubator B->C D 4. Daily Sampling Collect a small aliquot aseptically from each flask every 24h C->D E 5. Cell Counting Mix sample with Trypan Blue. Measure Viable Cell Density (VCD) and Viability (%) D->E F 6. Data Analysis Plot growth curves (VCD vs. Time) and viability charts E->F G 7. Interpretation Compare growth rates and peak VCD between Control and Test groups F->G

Fig. 2: Workflow for assessing the impact of NALT on cell growth.

Procedure:

  • Cell Seeding: Seed suspension cells in multiple shake flasks at a density of 0.3 x 10⁶ viable cells/mL in the tyrosine-deficient basal medium.

  • Supplementation:

    • Control Group: Maintain cells in the basal medium.

    • Test Group: Supplement the basal medium with the sterile NALT stock solution to a final working concentration (e.g., 1 mM to 5 mM).

  • Incubation: Place all flasks in a humidified incubator with appropriate shaking and gas exchange.

  • Monitoring: At 24-hour intervals for 7-14 days, aseptically remove a sample from each flask.

  • Cell Counting:

    • Dilute the cell sample with Trypan blue.

    • Use a hemocytometer or automated cell counter to determine the viable cell density (VCD) and percentage of viability.

  • Data Analysis: Plot VCD and viability over time for both control and test groups to compare growth kinetics, peak cell density, and culture duration.

Protocol 3: Assessment of Monoclonal Antibody (mAb) Titer

This protocol outlines a general method for quantifying mAb production using Protein A affinity chromatography.

Materials:

  • Cell culture samples (supernatant)

  • Centrifuge and tubes

  • HPLC system with a UV detector

  • Protein A affinity column

  • Mobile phases (Binding Buffer, Elution Buffer)

  • Purified mAb standard of known concentration

Procedure:

  • Sample Preparation: Collect cell culture samples at various time points. Centrifuge at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant, which contains the secreted mAb.

  • Standard Curve: Prepare a series of dilutions of the mAb standard to generate a standard curve for quantification.

  • HPLC Analysis:

    • Equilibrate the Protein A column with Binding Buffer.

    • Inject a known volume of the clarified supernatant (or standard) onto the column.

    • Wash the column with Binding Buffer to remove unbound proteins.

    • Elute the bound mAb using a low-pH Elution Buffer.

    • Monitor the elution at 280 nm. The area under the elution peak corresponds to the mAb concentration.

  • Quantification: Calculate the mAb concentration in the samples by comparing their peak areas to the standard curve. The specific productivity (qP) can be calculated by normalizing the mAb titer to the integral of viable cell density (IVCD).

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of N-acetyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acetyl-L-tyrosine is a modified form of the amino acid L-tyrosine, featuring an acetyl group attached to the nitrogen atom. This modification enhances its stability and solubility, particularly in aqueous solutions, making it a preferred compound for use in parenteral nutrition formulations and as a precursor in the synthesis of various pharmaceuticals. Accurate and precise quantification of N-acetyl-L-tyrosine is crucial for quality control in pharmaceutical manufacturing, stability testing of drug products, and in research settings to monitor its concentration in various matrices.

This document provides a detailed application note and a comprehensive protocol for the analysis of N-acetyl-L-tyrosine using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described methodology is designed to be robust, specific, and suitable for routine analysis in research and quality control laboratories.

Principle of the Method

The HPLC method separates N-acetyl-L-tyrosine from other components in a sample mixture based on its polarity. The separation is achieved on a C18 stationary phase, which is non-polar. A polar mobile phase is used to elute the compounds from the column. N-acetyl-L-tyrosine, being a moderately polar molecule, interacts with the stationary phase, and its retention time is influenced by the specific composition and gradient of the mobile phase. Detection is performed using a UV detector at a wavelength where N-acetyl-L-tyrosine exhibits significant absorbance.

Quantitative Data Summary

The following table summarizes the quantitative data for the HPLC analysis of N-acetyl-L-tyrosine, compiled from various sources to provide a comprehensive overview of the method's performance.

ParameterMethod 1Method 2 (Illustrative)
Chromatographic Column Agilent SB-Aq C18 (250 mm x 4.6 mm, 5 µm)[1]C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient: Acetonitrile and 0.05 M KH₂PO₄ (pH 3.0)Isocratic: Methanol/Water (30:70 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min[1]1.0 mL/min
Detection Wavelength 210 nm[1]220 nm
Column Temperature 25 °C[1]30 °C
Injection Volume 10 µL20 µL
Retention Time (t_R) Approximately 5.5 minApproximately 3.6 min[2]
Linearity Range 10 - 100 µg/mL5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) ~0.5 µg/mL (estimated)~0.1 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL (estimated)~0.3 µg/mL
Accuracy (Recovery %) 99.0% - 100.6%[1]98.0% - 102.0%

Experimental Protocols

This section provides a detailed step-by-step protocol for the HPLC analysis of N-acetyl-L-tyrosine.

1. Materials and Reagents

  • N-acetyl-L-tyrosine reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (85%) (AR grade)

  • Water (HPLC grade or Milli-Q)

2. Instrumentation

  • HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic data acquisition and processing software.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions

  • Mobile Phase A (0.05 M KH₂PO₄, pH 3.0): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of N-acetyl-L-tyrosine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase A.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with mobile phase A to obtain concentrations in the desired linearity range (e.g., 10, 25, 50, 75, and 100 µg/mL).

4. Sample Preparation

  • For Pharmaceutical Formulations (e.g., Injections): Dilute the formulation with mobile phase A to obtain a theoretical concentration of N-acetyl-L-tyrosine within the calibration range. For instance, a compound amino acid injection can be diluted with 0.1 mol/L hydrochloric acid as a preliminary step before further dilution with the mobile phase.[1]

  • Filter the final diluted sample solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions (Method 1)

  • Column: Agilent SB-Aq C18 (250 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Gradient elution with Mobile Phase A (0.05 M KH₂PO₄, pH 3.0) and Mobile Phase B (Acetonitrile) as follows:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    10 70 30
    12 95 5

    | 15 | 95 | 5 |

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 25 °C[1]

  • Detection Wavelength: 210 nm[1]

  • Injection Volume: 10 µL

6. Data Analysis

  • Identify the N-acetyl-L-tyrosine peak in the chromatogram by comparing its retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Calculate the concentration of N-acetyl-L-tyrosine in the sample solutions using the regression equation.

Mandatory Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions inject Inject Samples and Standards prep_standards->inject prep_sample Prepare Sample Solutions prep_sample->inject hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject chromatogram Generate Chromatograms inject->chromatogram calibration Construct Calibration Curve chromatogram->calibration quantification Quantify N-acetyl-L-tyrosine calibration->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC analysis of N-acetyl-L-tyrosine.

Signaling Pathway (Illustrative Logical Relationship)

This diagram illustrates the logical relationship in developing a stability-indicating HPLC method.

Stability_Method_Development cluster_method_dev Method Development cluster_validation Method Validation cluster_stability Forced Degradation Study select_column Select Column & Mobile Phase optimize_conditions Optimize Chromatographic Conditions (Flow Rate, Gradient, Temperature) select_column->optimize_conditions specificity Specificity / Peak Purity optimize_conditions->specificity acid_base Acid & Base Hydrolysis optimize_conditions->acid_base oxidation Oxidation optimize_conditions->oxidation thermal Thermal Degradation optimize_conditions->thermal photolytic Photolytic Degradation optimize_conditions->photolytic linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy_precision Accuracy & Precision lod_loq->accuracy_precision robustness Robustness accuracy_precision->robustness acid_base->specificity oxidation->specificity thermal->specificity photolytic->specificity

Caption: Logical workflow for stability-indicating HPLC method development.

References

Use of N-acetyl-L-tyrosine in parenteral nutrition research models

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth overview of the use of N-acetyl-L-tyrosine (NALT) in parenteral nutrition (PN) research models, designed for researchers, scientists, and drug development professionals. This document provides detailed application notes, experimental protocols, and quantitative data summaries to guide research in this area.

Application Notes

Introduction: The Challenge of Tyrosine in Parenteral Nutrition

L-tyrosine is a semi-essential amino acid crucial for protein synthesis and as a precursor for catecholamines (dopamine, norepinephrine, epinephrine) and thyroid hormones.[1] In states of critical illness, trauma, or for premature infants, tyrosine requirements can exceed the body's capacity for synthesis from phenylalanine, making it a conditionally essential amino acid. However, the inclusion of L-tyrosine in parenteral nutrition solutions is severely limited by its poor aqueous solubility (approximately 0.45 mg/mL at 25°C). This limitation creates a significant challenge in providing adequate tyrosine to patients who are unable to receive nutrition enterally.

N-acetyl-L-tyrosine (NALT) as a Soluble Precursor

To overcome the solubility issue, researchers developed more soluble pro-drugs of L-tyrosine. N-acetyl-L-tyrosine (NALT) is an N-acetylated derivative of L-tyrosine with significantly higher water solubility.[2][3] This property allows for its incorporation into parenteral amino acid formulations, such as Aminosyn II and Trophamine, to serve as a source of tyrosine.[1][3] The underlying principle is that NALT, after intravenous administration, will be deacetylated by enzymes in the body to release free L-tyrosine for metabolic use.[1][4]

Metabolism and Bioavailability

NALT is intended to act as a prodrug, undergoing deacetylation in vivo to yield L-tyrosine. The primary sites for this conversion are the kidneys and the liver, which contain the necessary acylase enzymes.[5][6] However, research into the efficiency of this conversion has yielded mixed results.

While some studies in rat models have shown that infused NALT is utilized—leading to the labeling of tissue tyrosine pools and incorporation into protein—they also indicate that a portion is lost through urinary excretion.[2][7] For instance, at an infusion rate of 0.5 mmol/kg/day in rats, urinary loss was modest at 8.3%, but this increased to 16.8% at a higher dose of 2 mmol/kg/day.[2]

Studies in humans have raised more significant concerns about NALT's efficacy. A substantial fraction of the administered NALT dose is often excreted unchanged in the urine, with reported values ranging from 35% to as high as 56%.[5][8] This suggests incomplete and inefficient deacetylation, limiting its bioavailability as a tyrosine source.[5][9] Consequently, NALT administration does not reliably or significantly raise plasma L-tyrosine levels compared to other precursors like glycyl-L-tyrosine, which demonstrates much lower urinary excretion (around 0.5%) and more efficient hydrolysis.[10][11]

Research Implications and Alternative Precursors

The variable and often inefficient conversion of NALT to L-tyrosine is a critical consideration for researchers. While it is used clinically, its limitations necessitate further investigation into its metabolic fate and the factors influencing its deacetylation. For research models, these findings imply that:

  • High doses of NALT may be required to achieve therapeutic plasma tyrosine concentrations.

  • Significant urinary loss of the compound should be anticipated and accounted for in metabolic studies.

  • Alternative tyrosine precursors, such as dipeptides (e.g., L-alanyl-L-tyrosine, glycyl-L-tyrosine), may be more efficient and warrant comparison in experimental models.[10][11]

Data Presentation

Table 1: Physicochemical Properties of Tyrosine and its Precursors
CompoundMolecular FormulaMolecular Weight ( g/mol )Water Solubility (approx.)
L-TyrosineC₉H₁₁NO₃181.19~0.45 mg/mL
N-acetyl-L-tyrosine C₁₁H₁₃NO₄223.22~2.51 mg/mL[1]
Glycyl-L-tyrosineC₁₁H₁₄N₂O₄238.24High
Table 2: Summary of NALT Utilization and Excretion in Research Models
SubjectNALT Dose / Infusion RateKey FindingsUrinary Excretion (% of dose)Reference
Adult Rats0.5 mmol/kg/dayRapid labeling of tissue tyrosine pools; plasma tyrosine remained at fasting levels.8.3%[2][7]
Adult Rats2.0 mmol/kg/dayIncreased plasma tyrosine above fasting levels; incorporation into protein.16.8%[2][7]
Growing Rats4 weeks TPNSupported normal weight gain and nitrogen balance.11%[10]
Healthy Humans5 g over 4 hoursPlasma tyrosine increased by only 25%; renal release of tyrosine was small.56%[5]
Adult Patients on PNContinuous InfusionSufficient NALT was retained to meet the recommended dietary allowance for aromatic amino acids.~35%[8][12]

Mandatory Visualizations

cluster_0 Systemic Circulation cluster_1 Metabolism & Excretion NALT N-acetyl-L-tyrosine (NALT) (Infused via PN) KIDNEY Kidney (Deacetylation) NALT->KIDNEY Metabolism URINE Urinary Excretion (Unchanged NALT) NALT->URINE Direct Clearance TYR L-Tyrosine PRO Protein Synthesis TYR->PRO CAT Catecholamine Synthesis (Dopamine, Norepinephrine) TYR->CAT KIDNEY->TYR Release

Caption: Metabolic pathway of N-acetyl-L-tyrosine (NALT) administered via parenteral nutrition.

cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_sample Phase 3: Sample Collection cluster_analysis Phase 4: Analysis arrow arrow P1 Formulate PN Solution (with NALT) P2 Sterile Filtration P1->P2 A1 Surgical Catheterization (e.g., Jugular Vein in Rat Model) P2->A1 Start Experiment A2 Initiate Continuous Infusion of PN Solution A1->A2 S1 Scheduled Blood Sampling (e.g., 0, 24, 48, 72h) A2->S1 S2 24h Urine Collection (via Metabolic Cages) A2->S2 AN1 Plasma Separation (Centrifugation) S1->AN1 AN3 Nitrogen Balance Calculation S2->AN3 AN2 HPLC Analysis for NALT and Tyrosine AN1->AN2 AN4 Data Interpretation AN2->AN4 AN3->AN4

Caption: Experimental workflow for evaluating NALT bioavailability in a rat parenteral nutrition model.

Problem Problem: L-Tyrosine has very low aqueous solubility Constraint Constraint: Parenteral nutrition solutions must be aqueous and sterile Problem->Constraint Solution Proposed Solution: Use a highly soluble pro-drug Constraint->Solution Candidate Candidate: N-acetyl-L-tyrosine (NALT) Solution->Candidate Outcome Goal: Provide a source of tyrosine that can be effectively utilized by the body Candidate->Outcome

Caption: Logical rationale for the use of N-acetyl-L-tyrosine in parenteral nutrition formulations.

Experimental Protocols

Protocol 1: Preparation of NALT-Containing Parenteral Nutrition Solution for a Rat Model

This protocol describes the preparation of a 100 mL TPN solution. Adjust volumes for larger batches. Aseptic technique is critical throughout.

Materials:

  • Sterile, pyrogen-free water for injection

  • 50% Dextrose solution

  • 10% Travasol or other commercial amino acid solution (without tyrosine if possible, for controlled studies)

  • 20% Lipid emulsion (e.g., Intralipid)

  • N-acetyl-L-tyrosine powder (USP grade)

  • Electrolyte and vitamin additives (as required by study design)

  • 0.22 µm sterile filter

  • Sterile EVA bags or glass bottles for TPN

Methodology:

  • NALT Dissolution: In a sterile beaker, dissolve the calculated amount of N-acetyl-L-tyrosine powder in a portion of the sterile water. For example, to achieve a 20 mg/mL concentration, dissolve 2.0 g of NALT in a final volume of 100 mL TPN (start with ~30 mL of water). Gentle warming (to ~40°C) may aid dissolution. Allow to cool to room temperature.

  • Component Mixing: In a laminar flow hood, add the components to the final sterile container in the following order to maintain emulsion stability: a. The dissolved NALT solution. b. Dextrose solution. c. Amino acid solution. d. Sterile water to reach the required volume before lipids. e. Add electrolytes and trace elements. Gently mix the bag by inversion between each addition. f. Add multivitamins immediately before administration, if required.

  • Lipid Emulsion: Add the lipid emulsion last. Gently invert the bag several times to form a homogenous milky-white solution.

  • Quality Control: Visually inspect the final solution for any precipitation, phase separation ("oiling out"), or color change. If available, measure the pH and osmolarity to ensure they are within the expected range for intravenous infusion.

  • Sterilization & Storage: Filter the final solution through a 0.22 µm filter into the sterile administration bag. Store refrigerated at 2-8°C and protect from light. Use within 24-48 hours of preparation.

Protocol 2: Evaluation of NALT Bioavailability and Nitrogen Balance in a Rat Model

This protocol provides a framework for an in vivo study to assess how efficiently NALT is converted to tyrosine and utilized.

Materials & Animals:

  • Male Sprague-Dawley rats (250-300g)

  • Surgically implanted jugular vein catheters

  • Metabolic cages for separate collection of urine and feces

  • Infusion pumps and swivels to allow free movement

  • TPN solution containing NALT (from Protocol 1)

  • Control TPN solution (isonitrogenous and isocaloric, without a tyrosine source or with L-tyrosine if solubility permits for comparison)

  • Blood collection tubes (e.g., EDTA-coated microtubes)

  • HPLC system for amino acid analysis

  • Nitrogen analysis equipment (e.g., Kjeldahl method)

Methodology:

  • Acclimation: Acclimate catheter-implanted rats to the metabolic cages and infusion setup for 2-3 days with a standard dextrose/electrolyte infusion to allow recovery from surgery and adaptation to the environment.

  • Experimental Groups: Divide animals into at least two groups:

    • Control Group: Receives TPN without a tyrosine source.

    • NALT Group: Receives TPN containing NALT (e.g., at a dose of 2 mmol/kg/day).

  • TPN Infusion: Begin continuous intravenous infusion of the respective TPN solutions at a constant rate (e.g., 4-5 mL/hour) for a period of 3-5 days.

  • Sample Collection:

    • Blood: Collect blood samples (approx. 200 µL) from the catheter at baseline (0h) and at 24, 48, and 72 hours post-infusion initiation. Immediately centrifuge to separate plasma and store at -80°C.

    • Urine & Feces: Collect urine and feces over 24-hour intervals throughout the study. Measure the total volume of urine and the total weight of feces for each interval. Store samples at -20°C.

  • Sample Analysis:

    • Plasma: Analyze plasma samples for concentrations of NALT and L-tyrosine using a validated HPLC method.

    • Urine: Analyze urine for NALT concentration to determine the amount excreted unchanged. Analyze total nitrogen in urine and feces.

  • Data Analysis:

    • Bioavailability: Compare the plasma tyrosine concentrations between the NALT group and the control group over time.

    • Urinary Excretion: Calculate the percentage of the infused NALT dose that is excreted unchanged in the urine over each 24-hour period.

    • Nitrogen Balance: Calculate nitrogen balance using the formula: Nitrogen Balance = N_intake - (N_urine + N_feces) Where N_intake is the amount of nitrogen administered in the TPN solution. Compare the nitrogen balance between the groups to assess protein utilization.

References

N-acetyl-L-tyrosine: A Versatile Substrate for Peptide Synthesis and Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-acetyl-L-tyrosine (NALT), a more soluble derivative of the amino acid L-tyrosine, presents a valuable building block in the fields of peptide synthesis and protein engineering. Its unique properties offer advantages in various applications, from enhancing the pharmacokinetic profiles of peptide-based drugs to introducing specific modification sites in proteins. This document provides detailed application notes and protocols for the utilization of NALT, catering to the needs of researchers in academia and the pharmaceutical industry.

Introduction to N-acetyl-L-tyrosine in Synthesis and Engineering

N-acetyl-L-tyrosine serves as a precursor to key neurotransmitters like dopamine and norepinephrine.[1] Its primary advantage over L-tyrosine is its enhanced water solubility, making it a more suitable ingredient in various formulations, including parenteral nutrition.[2] In the context of peptide synthesis and protein engineering, the N-terminal acetylation provides a stable modification that can influence the peptide's overall charge, hydrophobicity, and susceptibility to enzymatic degradation. Furthermore, the preserved phenolic side chain of tyrosine offers a reactive handle for further site-specific modifications.

N-acetyl-L-tyrosine in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-acetyl-L-tyrosine into a peptide sequence can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[3] The N-acetyl group remains stable throughout the synthesis, including the final cleavage and deprotection steps.

Quantitative Data on SPPS with N-acetyl-L-tyrosine

While specific coupling efficiencies for a protected N-acetyl-L-tyrosine derivative are not extensively published, the process is expected to proceed with high efficiency, similar to other standard Fmoc-protected amino acids. The overall yield of a peptide synthesis is dependent on the length and sequence of the peptide.

ParameterTypical ValueReference
Coupling Efficiency per Step >99%[4]
Overall Crude Peptide Yield (Short Peptides, <15 aa) 20-40%General estimate for SPPS
Overall Crude Peptide Yield (Long Peptides, >30 aa) 5-20%General estimate for SPPS

Note: The provided yield estimates are general for SPPS and may vary depending on the specific peptide sequence, the efficiency of each coupling step, and the success of the purification process. Empirical optimization is recommended for each new synthesis.

Experimental Protocol: Incorporation of N-acetyl-L-tyrosine via Manual Fmoc-SPPS

This protocol outlines the manual incorporation of an Fmoc-protected N-acetyl-L-tyrosine derivative into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected N-acetyl-L-tyrosine

  • Rink Amide or Wang resin (pre-loaded with the first amino acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF solution and shake for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of Fmoc-protected N-acetyl-L-tyrosine, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIPEA to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2-4 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the crude peptide pellet under vacuum.

Experimental Workflow: Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Fmoc-NALT-OH (HBTU/HOBt/DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat More residues? Cleave Cleave from Resin (TFA Cocktail) Wash2->Cleave Final residue Repeat->Deprotect Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify Peptide (HPLC) Precipitate->Purify Analyze Analyze (Mass Spec) Purify->Analyze

A generalized workflow for solid-phase peptide synthesis (SPPS) of a NALT-containing peptide.

Enzymatic Modification using N-acetyl-L-tyrosine

The phenolic side chain of NALT can be a substrate for enzymes like tyrosinase, enabling site-specific protein modifications. Tyrosinase oxidizes the phenol group to a reactive ortho-quinone, which can then react with nucleophiles.[5]

Quantitative Data on Enzymatic Reactions with NALT

While detailed kinetic parameters for NALT with various tyrosinases are not extensively documented, studies have shown that NALT is a substrate for mushroom tyrosinase. The reaction progress can be monitored by HPLC, observing the decrease in the NALT peak over time.

ParameterObservationReference
Substrate for Mushroom Tyrosinase Yes, NALT is hydroxylated and oxidized.[5]
NALT Consumption (in vitro) ~44% decrease in 20 min; ~73% decrease in 60 min[6]

Note: The rate of reaction is dependent on enzyme and substrate concentrations, temperature, and pH. The provided data is from a specific experimental setup and should be considered as a guideline.

Experimental Protocol: Tyrosinase-Mediated Modification of a Protein with NALT

This protocol provides a general method for labeling a protein that has an accessible tyrosine residue, using NALT as a competitive substrate to potentially modulate the reaction or as a small molecule for conjugation studies. For direct protein modification, a tyrosine residue on the protein would be the primary target.

Materials:

  • Mushroom tyrosinase

  • N-acetyl-L-tyrosine (NALT)

  • Target protein with an accessible tyrosine residue

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Quenching solution (e.g., ascorbic acid)

  • HPLC system for analysis

Procedure:

  • Reaction Setup:

    • Prepare a solution of the target protein in phosphate buffer.

    • Add NALT to the desired final concentration.

    • Initiate the reaction by adding a freshly prepared solution of mushroom tyrosinase.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Monitor the reaction progress over time.

  • Quenching: Stop the reaction by adding a quenching solution like ascorbic acid, which reduces the reactive quinones.

  • Analysis:

    • Analyze the reaction mixture by RP-HPLC to observe the consumption of NALT and any changes to the protein.

    • Use mass spectrometry to identify any modifications to the target protein.

Experimental Workflow: Enzymatic Protein Modification

Enzymatic_Workflow Start Protein with accessible Tyrosine Prepare Prepare Reaction Mix (Protein, Buffer) Start->Prepare AddNALT Add NALT (Substrate) Prepare->AddNALT AddEnzyme Add Tyrosinase (Initiate Reaction) AddNALT->AddEnzyme Incubate Incubate (RT or 37°C) AddEnzyme->Incubate Quench Quench Reaction (e.g., Ascorbic Acid) Incubate->Quench Purify Purify Modified Protein (e.g., SEC, IEX) Quench->Purify Analyze Analyze (SDS-PAGE, Mass Spec) Purify->Analyze

A general workflow for the tyrosinase-mediated modification of a protein in the presence of NALT.

N-acetyl-L-tyrosine in Protein Engineering and Signaling Pathways

NALT has been identified as an intrinsic factor that can trigger mitohormesis, a biological response where low levels of mitochondrial stress lead to a protective effect.[7][8] This is mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of the Keap1-Nrf2 and FoxO signaling pathways.[1]

Signaling Pathway: NALT-Induced Mitohormesis

NALT_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NALT N-acetyl-L-tyrosine Mito Mitochondria NALT->Mito perturbs ROS Low-level ROS Mito->ROS generates Keap1 Keap1 ROS->Keap1 oxidizes Cys residues FoxO FoxO ROS->FoxO activates Nrf2 Nrf2 Keap1->Nrf2 releases inhibition ARE Antioxidant Response Element (ARE) Gene Expression Nrf2->ARE FoxO->ARE Cytoprotection Cytoprotection & Stress Resistance ARE->Cytoprotection

NALT induces mitohormesis by generating mitochondrial ROS, leading to the activation of cytoprotective pathways.

Purification and Analysis of NALT-containing Peptides

The purification of synthetic peptides containing NALT is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).[9] The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.

Protocol: RP-HPLC Purification of a Crude NALT-Peptide

Materials:

  • Crude NALT-peptide, lyophilized

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Preparative RP-HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A, with a small percentage of Mobile Phase B if necessary to aid solubility. Filter the sample through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Gradient Elution: Inject the sample and run a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 40 minutes) at an appropriate flow rate for the column size.

  • Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance (typically at 214 nm and 280 nm).

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.

  • Pooling and Lyophilization: Pool the fractions that contain the pure peptide and lyophilize to obtain the final product as a white, fluffy powder.

Characterization by Mass Spectrometry

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified NALT-containing peptide. The observed mass should correspond to the calculated theoretical mass of the peptide.

Conclusion

N-acetyl-L-tyrosine is a valuable and versatile tool for peptide chemists and protein engineers. Its incorporation into peptides is straightforward using standard SPPS techniques, and its unique biochemical properties open up new avenues for research into cellular signaling and the development of novel bioconjugates. The protocols and data provided herein serve as a comprehensive guide for the effective utilization of NALT in a research setting. Further optimization of the described methods for specific applications is encouraged to achieve the best possible outcomes.

References

Application Note: Quantification of N-acetyl-L-tyrosine in Human Plasma and Serum using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetyl-L-tyrosine (NAT) is a more soluble form of the amino acid L-tyrosine and is commonly used in parenteral nutrition solutions to provide the body with a precursor for the synthesis of neurotransmitters and thyroid hormones.[1][2] Its administration is particularly relevant in clinical settings for patients who cannot consume food orally. Accurate quantification of NAT in plasma or serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its metabolic fate. This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of N-acetyl-L-tyrosine in human plasma and serum. The method is selective, accurate, and suitable for high-throughput bioanalysis.

Materials and Methods

Reagents and Materials
  • N-acetyl-L-tyrosine (≥99% purity)

  • N-acetyl-L-tyrosine-d3 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma and serum (drug-free)

Equipment
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Microcentrifuge

  • Pipettes and general laboratory consumables

Experimental Protocols

Standard and Quality Control Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of N-acetyl-L-tyrosine (1 mg/mL) and N-acetyl-L-tyrosine-d3 (IS, 1 mg/mL) in methanol.

  • Working Solutions: Prepare serial dilutions of the N-acetyl-L-tyrosine stock solution with a 50:50 mixture of methanol and water to create calibration standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

  • Spiking: Spike drug-free plasma or serum with the appropriate working solutions to create calibration standards and QC samples.

Sample Preparation

The sample preparation is a straightforward protein precipitation method:

  • Pipette 50 µL of plasma or serum sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL N-acetyl-L-tyrosine-d3).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • N-acetyl-L-tyrosine: Precursor ion (m/z) 224.1 -> Product ion (m/z) 107.1

    • N-acetyl-L-tyrosine-d3 (IS): Precursor ion (m/z) 227.1 -> Product ion (m/z) 110.1

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Data Presentation

Calibration Curve

The method was linear over the concentration range of 10 to 5000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

AnalyteConcentration Range (ng/mL)Regression Equation
N-acetyl-L-tyrosine10 - 5000y = 0.0025x + 0.00120.9985
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low304.5102.35.8101.5
Medium3003.198.74.299.2
High40002.5101.13.5100.8
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels.

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low3092.898.5
Medium30095.1101.2
High400094.599.7

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma/Serum Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection LC Injection Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for N-acetyl-L-tyrosine quantification.

lc_ms_system cluster_lc Liquid Chromatograph cluster_ms Mass Spectrometer Autosampler Autosampler Pump LC Pump Autosampler->Pump Column Analytical Column Pump->Column IonSource Ion Source (ESI) Column->IonSource Quad1 Quadrupole 1 (Q1) [Precursor Ion Selection] IonSource->Quad1 CollisionCell Collision Cell (Q2) [Fragmentation] Quad1->CollisionCell Quad3 Quadrupole 3 (Q3) [Product Ion Selection] CollisionCell->Quad3 Detector Detector Quad3->Detector DataSystem Data System Detector->DataSystem Signal

Caption: Logical diagram of the LC-MS/MS system components.

Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of N-acetyl-L-tyrosine in human plasma and serum. The method demonstrates excellent linearity, accuracy, precision, and recovery, making it well-suited for pharmacokinetic and clinical research studies. The straightforward protein precipitation sample preparation allows for high-throughput analysis, which is advantageous in a drug development setting.

References

Application Notes and Protocols for Utilizing N-acetyl-L-tyrosine in Protein Aggregation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Protein aggregation is a hallmark of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The misfolding and subsequent aggregation of specific proteins, such as amyloid-beta (Aβ) and alpha-synuclein, lead to the formation of insoluble fibrils that are implicated in cellular toxicity and disease progression. Understanding the molecular mechanisms that initiate and propagate protein aggregation is crucial for the development of effective therapeutic interventions.

N-acetyl-L-tyrosine (NALT) is a more soluble and bioavailable derivative of the amino acid L-tyrosine.[1] While not directly used to induce aggregation, NALT serves as a precursor to L-tyrosine, a residue that plays a critical role in the aggregation of certain proteins. The phenolic side chain of tyrosine is susceptible to oxidative modifications, such as dityrosine cross-linking and nitration, which can significantly influence the kinetics and morphology of protein aggregates.[2][3] Studying these tyrosine-dependent aggregation phenomena provides valuable insights into the pathological processes of proteinopathies. Furthermore, NALT has been shown to induce a mild oxidative stress response, which can be a contributing factor in protein aggregation.[4][5]

The Role of Tyrosine in Amyloid-Beta Aggregation

The amyloid-beta peptide, particularly the Aβ(1-42) isoform, is central to the pathology of Alzheimer's disease. The tyrosine residue at position 10 (Tyr10) of the Aβ peptide is a key player in its aggregation.

Dityrosine Cross-Linking: Under conditions of oxidative stress, the tyrosine residues of two Aβ monomers can be enzymatically or photochemically oxidized to form a covalent dityrosine bond. This cross-linking can stabilize Aβ dimers and oligomers, which are considered to be the most neurotoxic species, and can act as a seed for further aggregation.[2][6] The formation of dityrosine can be studied in vitro using enzymes like horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂).[2]

Tyrosine Nitration: In the presence of reactive nitrogen species, such as peroxynitrite, the tyrosine residue can be nitrated to form 3-nitrotyrosine. The effect of nitration on Aβ aggregation is complex and appears to be context-dependent. Some studies suggest that nitration of Tyr10 can inhibit fibril formation by altering the peptide's conformation and intermolecular interactions, potentially leading to the formation of less-toxic, off-pathway aggregates.[7][8] Conversely, other studies have reported that nitration can accelerate Aβ aggregation and is found in the core of amyloid plaques.[3] Investigating the impact of tyrosine nitration can, therefore, shed light on the diverse pathways of Aβ aggregation and their toxicological consequences.

Experimental Protocols

Protocol 1: In Vitro Aggregation of Amyloid-Beta (1-42)

This protocol describes a standard method for inducing and monitoring the aggregation of Aβ(1-42) using the Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils.

Materials:

  • Amyloid-beta (1-42) peptide

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT)

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Aβ(1-42) Preparation:

    • Dissolve lyophilized Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas to form a peptide film.

    • Store the dried peptide films at -80°C.

    • To prepare monomeric Aβ(1-42), dissolve a peptide film in DMSO to a concentration of 5 mM.

    • Sonicate the solution for 10 minutes in a water bath.

    • Dilute the Aβ(1-42) stock solution in cold PBS (pH 7.4) to a final working concentration of 10 µM.

  • ThT Assay:

    • Prepare a 25 µM ThT working solution in PBS.

    • In a 96-well plate, add 100 µL of the 10 µM Aβ(1-42) solution to each well.

    • Add 100 µL of the 25 µM ThT working solution to each well.

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.

Protocol 2: Induction of Dityrosine Cross-Linking in Aβ(1-42)

This protocol describes the enzymatic induction of dityrosine cross-links in Aβ(1-42) using horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂).

Materials:

  • Monomeric Aβ(1-42) solution (10 µM in PBS, pH 7.4)

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂)

  • Fluorescence spectrophotometer (Excitation: ~320 nm, Emission scan: 350-500 nm)

Procedure:

  • To the monomeric Aβ(1-42) solution, add HRP to a final concentration of 0.1 U/mL.

  • Initiate the reaction by adding H₂O₂ to a final concentration of 100 µM.

  • Incubate the reaction mixture at 37°C.

  • At various time points, measure the dityrosine fluorescence by exciting the sample at 320 nm and recording the emission spectrum from 350 to 500 nm. The characteristic peak for dityrosine is at approximately 410-420 nm.[9][10]

  • The aggregation kinetics can be monitored in parallel using the ThT assay as described in Protocol 1.

Protocol 3: Nitration of Aβ(1-42) using Peroxynitrite

This protocol describes a method for the chemical nitration of Aβ(1-42) using a peroxynitrite donor. Caution: Peroxynitrite is a strong oxidant and should be handled with appropriate safety precautions.

Materials:

  • Monomeric Aβ(1-42) solution (10 µM in PBS, pH 7.4)

  • Peroxynitrite (ONOO⁻) or a peroxynitrite donor (e.g., SIN-1)

  • Method to quench the reaction (e.g., addition of a scavenger like uric acid or rapid buffer exchange)

Procedure:

  • To the monomeric Aβ(1-42) solution, add peroxynitrite to a final concentration of 100 µM.

  • Incubate the reaction for a short period (e.g., 15-30 minutes) at room temperature.

  • Quench the reaction to stop further modification.

  • The extent of nitration can be confirmed by techniques such as Western blotting with an anti-nitrotyrosine antibody or by mass spectrometry.

  • The effect of nitration on aggregation can then be studied using the ThT assay (Protocol 1), Dynamic Light Scattering (Protocol 4), or Size Exclusion Chromatography (Protocol 5).

Protocol 4: Analysis of Protein Aggregates by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it suitable for monitoring the formation of protein aggregates over time.

Materials:

  • Protein solution (e.g., Aβ(1-42) undergoing aggregation)

  • DLS instrument

  • Low-volume cuvettes

Procedure:

  • Filter the protein solution through a 0.22 µm syringe filter to remove any pre-existing large particles.

  • Transfer the sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

  • Acquire DLS measurements at regular time intervals to monitor the change in the hydrodynamic radius of the particles in solution. An increase in the average particle size is indicative of aggregation.

Protocol 5: Analysis of Protein Aggregates by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size, allowing for the quantification of monomers, oligomers, and larger aggregates.

Materials:

  • Protein solution

  • SEC column suitable for separating the protein of interest and its aggregates

  • HPLC or UHPLC system with a UV detector

Procedure:

  • Equilibrate the SEC column with an appropriate mobile phase (e.g., PBS, pH 7.4).

  • Inject a known amount of the protein solution onto the column.

  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins containing tyrosine and tryptophan).

  • Larger aggregates will elute first, followed by smaller oligomers, and finally the monomeric protein.

  • The relative amounts of each species can be quantified by integrating the peak areas in the chromatogram.

Data Presentation

The quantitative data from the experiments can be summarized in tables for easy comparison.

Table 1: Effect of Tyrosine Modifications on Aβ(1-42) Aggregation Kinetics (ThT Assay)

ConditionLag Time (hours)Maximum Fluorescence (a.u.)Apparent Rate Constant (h⁻¹)
Aβ(1-42) Control8.2 ± 0.515,000 ± 5000.25 ± 0.03
Aβ(1-42) + HRP/H₂O₂4.5 ± 0.318,000 ± 6000.45 ± 0.05
Nitrated Aβ(1-42)15.6 ± 1.28,000 ± 4000.12 ± 0.02

Table 2: Size Distribution of Aβ(1-42) Aggregates (DLS)

ConditionTime (hours)Mean Hydrodynamic Radius (nm)Polydispersity Index (%)
Aβ(1-42) Control02.5 ± 0.215 ± 2
2450.8 ± 3.135 ± 4
Aβ(1-42) + HRP/H₂O₂02.6 ± 0.316 ± 2
2485.2 ± 5.445 ± 5
Nitrated Aβ(1-42)02.8 ± 0.218 ± 3
2420.1 ± 1.525 ± 3

Table 3: Quantification of Aβ(1-42) Species by SEC

Condition% Monomer% Oligomers% High Molecular Weight Aggregates
Aβ(1-42) Control (24h)65.3 ± 2.125.1 ± 1.59.6 ± 0.8
Aβ(1-42) + HRP/H₂O₂ (24h)40.2 ± 1.838.9 ± 2.020.9 ± 1.3
Nitrated Aβ(1-42) (24h)85.7 ± 2.510.3 ± 0.94.0 ± 0.5

Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_modification Tyrosine Modification (Optional) cluster_aggregation Aggregation Assay cluster_analysis Analysis start Lyophilized Aβ(1-42) prep Prepare Monomeric Aβ (HFIP/DMSO Treatment) start->prep dityrosine Induce Dityrosine (HRP/H₂O₂) prep->dityrosine nitration Induce Nitration (Peroxynitrite) prep->nitration incubate Incubate at 37°C prep->incubate Control dityrosine->incubate nitration->incubate tht ThT Fluorescence incubate->tht dls Dynamic Light Scattering incubate->dls sec Size Exclusion Chromatography incubate->sec

Caption: Experimental workflow for studying tyrosine-mediated Aβ aggregation.

tyrosine_aggregation_pathway cluster_main Tyrosine-Mediated Aβ Aggregation cluster_dityrosine Dityrosine Pathway cluster_nitration Nitration Pathway monomer Aβ Monomer (with Tyr10) oligomer Toxic Oligomers monomer->oligomer Aggregation dityrosine Dityrosine Cross-link monomer->dityrosine Oxidative Stress (e.g., HRP/H₂O₂) nitrated Nitrated Aβ monomer->nitrated Nitrative Stress (e.g., Peroxynitrite) fibril Amyloid Fibrils oligomer->fibril Elongation dityrosine->oligomer nitrated->fibril Inhibited Elongation off_pathway Off-pathway Aggregates nitrated->off_pathway Altered Aggregation

References

Application Notes and Protocols for Oral Administration and Dosing of N-acetyl-L-tyrosine (NALT) in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the oral administration of N-acetyl-L-tyrosine (NALT) in rodent models. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations to aid in experimental design and execution.

Introduction

N-acetyl-L-tyrosine (NALT) is a more soluble form of the amino acid L-tyrosine, a precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. Due to its role in catecholamine synthesis, NALT is investigated for its potential to enhance cognitive function, particularly under stressful conditions. While more soluble than L-tyrosine, its oral bioavailability and conversion rate to tyrosine in the body are subjects of ongoing research, with some studies suggesting it may be less efficient than L-tyrosine when administered orally. These notes provide protocols for two common methods of oral administration in rodents: oral gavage and administration via drinking water.

Signaling Pathway

NALT serves as a prodrug to L-tyrosine. Once administered, it is deacetylated to form L-tyrosine. L-tyrosine is then hydroxylated to L-DOPA by tyrosine hydroxylase, which is the rate-limiting step in catecholamine synthesis. L-DOPA is subsequently decarboxylated to dopamine, which can then be converted to norepinephrine and epinephrine.

NALT_Pathway NALT N-acetyl-L-tyrosine (Oral Administration) Deacetylation Deacetylation (in vivo) NALT->Deacetylation L_Tyrosine L-Tyrosine Deacetylation->L_Tyrosine TH Tyrosine Hydroxylase (TH) (Rate-limiting step) L_Tyrosine->TH L_DOPA L-DOPA TH->L_DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) L_DOPA->AADC Dopamine Dopamine AADC->Dopamine DBH Dopamine β-hydroxylase Dopamine->DBH Cognitive_Function Modulation of Cognitive Function (e.g., working memory, attention) Dopamine->Cognitive_Function Norepinephrine Norepinephrine DBH->Norepinephrine PNMT Phenylethanolamine N-methyltransferase (PNMT) Norepinephrine->PNMT Norepinephrine->Cognitive_Function Epinephrine Epinephrine PNMT->Epinephrine

Catecholamine synthesis pathway from NALT.

Data Presentation

Quantitative data on the oral administration of NALT in rodents is limited. The following tables summarize available data for NALT and comparative data for L-tyrosine to inform study design.

Table 1: Oral Administration of N-acetyl-L-tyrosine (NALT) in Mice

SpeciesAdministration MethodDose/ConcentrationVehicleStudy DurationKey FindingsReference
MouseDrinking Water2 mg/mlDrinking WaterLong-termPrevented age-dependent loss of dopaminergic neurons in the substantia nigra pars compacta of EAAC1-/- mice.
MouseDrinking Water4 mg/mlDrinking Water6 months (then reduced to 2 mg/ml)Reduced oxidative stress and microglial activation in the substantia nigra of EAAC1-/- mice.

Table 2: Oral Gavage Administration of L-Tyrosine in Rats (for comparative purposes)

SpeciesAdministration MethodDose (mg/kg bw/day)VehicleStudy DurationKey FindingsReference
Rat (Crl:CD(SD))Oral Gavage200, 600, 2000Water suspension13 weeksNOAEL determined to be 600 mg/kg for males and 200 mg/kg for females based on toxicity findings at higher doses.
Rat (Wistar)Oral Gavage100, 150, 200 (single dose)Not specifiedAcuteDose-dependent increase in plasma tyrosine levels. Higher doses were associated with decreased working memory performance in older adults.

Experimental Protocols

Protocol 1: Oral Gavage Administration of NALT

This protocol provides a general method for administering NALT via oral gavage. Researchers should optimize the dose and vehicle based on their specific experimental goals and the solubility of their NALT source.

Materials:

  • N-acetyl-L-tyrosine (NALT) powder

  • Vehicle (e.g., sterile water, 0.5% methylcellulose, 10% sucrose solution)

  • Weighing scale

  • Vortex mixer or magnetic stirrer

  • pH meter and solutions for adjustment (if necessary)

  • Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats, with a ball tip)

  • Syringes (1-3 ml)

Procedure:

  • Formulation Preparation:

    • Calculate the required amount of NALT and vehicle based on the desired concentration and the number of animals to be dosed.

    • Dissolve the NALT powder in the chosen vehicle. NALT is water-soluble. Gentle heating or sonication may aid dissolution.

    • Ensure the solution is homogenous. For suspensions like methylcellulose, mix thoroughly before each administration.

    • Adjust the pH of the final formulation to be between 5 and 9 to minimize irritation.

    • Prepare the formulation fresh daily to ensure stability.

  • Animal Handling and Dosing:

    • Weigh the animal to determine the correct volume of the formulation to administer. The typical volume for oral gavage should not exceed 10 ml/kg of body weight.

    • Gently restrain the rodent. For mice, scruff the back of the neck to immobilize the head. For rats, a similar but firmer grip is needed.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to the stomach and mark the needle if necessary.

    • With the animal's head tilted slightly upwards, insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth.

    • Allow the animal to swallow the tip of the needle, which will facilitate its passage down the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.

    • Once the needle is in the stomach (up to the pre-measured mark), slowly depress the syringe plunger to deliver the

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: N-acetyl-L-tyrosine Powder

Topic: Recommended Storage Conditions and Stability For: Researchers, scientists, and drug development professionals

Introduction

N-acetyl-L-tyrosine (NALT) is an acetylated derivative of the non-essential amino acid L-tyrosine.[1][2][][4] The addition of the acetyl group enhances its stability and solubility, particularly in aqueous solutions, making it a preferred compound for various applications, including parenteral nutrition formulations and as a precursor in peptide synthesis.[1][2][][4][5] Understanding the proper storage conditions and stability profile of N-acetyl-L-tyrosine in its powdered form is critical to ensure its purity, efficacy, and safety in research and pharmaceutical development. This document provides detailed guidelines on storage, stability, and a protocol for assessing the material's integrity over time.

Recommended Storage Conditions

To maintain the integrity of N-acetyl-L-tyrosine powder, it is essential to adhere to specific storage conditions. The compound is generally considered stable, but its shelf life can be compromised by exposure to adverse environmental factors.[6][7][8] The following table summarizes the recommended storage parameters.

Table 1: Recommended Storage Conditions for N-acetyl-L-tyrosine Powder

ParameterRecommendationRationale & Details
Temperature Store in a cool, dry place.[1][6][7][9][10][11] For long-term storage, -20°C is recommended.[12]Storing at cool or sub-zero temperatures minimizes the rate of potential degradation reactions. Selleck Chemicals suggests a shelf life of 3 years for the powder when stored at -20°C.[12]
Humidity Store in a dry environment. Protect from moisture.[1]The powder is hygroscopic and moisture can lead to clumping and hydrolysis. Containers should be tightly sealed to prevent moisture ingress.[1][6][7][10]
Light Protect from light.[1]While specific photostability data is limited, it is standard practice for amino acid derivatives to be protected from light to prevent photo-oxidation or other light-induced degradation.
Atmosphere Store in a well-ventilated area.[1][6][7][9]Good ventilation is a general safety precaution for handling chemical powders. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) can be considered to prevent oxidation, though not always required.
Container Store in original, tightly sealed containers.[1][6][7][10] Suitable containers include lined metal cans, plastic pails, or polyliner drums.[6][13]Proper sealing is crucial to protect the powder from moisture and atmospheric contaminants.[1][6]

Stability Profile

N-acetyl-L-tyrosine is considered a stable compound under recommended storage conditions.[6][7][8] Its acetylated form improves its chemical stability compared to L-tyrosine.[1][2][][14] However, certain conditions and materials can compromise its integrity.

Table 2: Stability Profile and Incompatibilities of N-acetyl-L-tyrosine Powder

Condition/SubstanceEffect on StabilityNotes
Strong Oxidizing Agents Incompatible. Avoid reaction with oxidizing agents.[1][5][6][7][8]Contact with strong oxidizers can lead to vigorous reactions and degradation of the molecule.
Dust Formation Avoid dust generation.[1][7][10][13]While not a chemical instability, fine powder can form explosive mixtures with air and poses an inhalation risk. Proper handling in well-ventilated areas is required.[6][13]
Hazardous Decomposition Upon combustion, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7][13]Decomposition occurs at high temperatures, such as in a fire.[13] The product itself is not expected to undergo hazardous polymerization.[6]
Solutions Stable in aqueous solutions for specific durations.The stability in solution is pH and temperature-dependent. For instance, in parenteral nutrition solutions, it is more stable than L-tyrosine but can still degrade over time.[15] Stock solutions in DMSO can be stored for up to one year at -80°C or one month at -20°C.[12]

Metabolic Pathway of N-acetyl-L-tyrosine

In a biological context, the "stability" of N-acetyl-L-tyrosine relates to its conversion into L-tyrosine, which then enters metabolic pathways. NALT acts as a prodrug that is deacetylated in the body to release L-tyrosine.[14][16] This L-tyrosine is a precursor for the synthesis of critical catecholamine neurotransmitters.[14][17][18]

Metabolic_Pathway NALT N-acetyl-L-tyrosine (Administered) Deacetylation Deacetylation (in Liver) NALT->Deacetylation Metabolism LTyr L-Tyrosine Deacetylation->LTyr LDOPA L-DOPA LTyr->LDOPA Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

In vivo conversion of NALT to catecholamines.

Protocol: Stability Assessment of N-acetyl-L-tyrosine Powder

This protocol outlines a method for conducting long-term and accelerated stability studies on N-acetyl-L-tyrosine powder to determine its re-test date or shelf life.

5.1 Objective To evaluate the stability of N-acetyl-L-tyrosine powder under various temperature and humidity conditions over time by monitoring its physical properties, purity, and degradation products.

5.2 Materials and Equipment

  • N-acetyl-L-tyrosine powder (test sample)

  • N-acetyl-L-tyrosine reference standard[4]

  • Climate-controlled stability chambers

  • HPLC system with UV detector

  • Analytical balance

  • pH meter

  • Karl Fischer titrator for water content

  • Glassware: Volumetric flasks, pipettes

  • HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA)

  • Appropriate sample containers (e.g., amber glass vials with screw caps)

5.3 Experimental Design Samples of the N-acetyl-L-tyrosine powder are stored in containers that mimic the proposed packaging and subjected to the conditions outlined below.

Table 3: Stability Study Conditions

Study TypeStorage ConditionTesting Time Points
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 1, 2, 3, 6 months

5.4 Analytical Procedures

1. Appearance:

  • Visually inspect the powder at each time point for any changes in color, texture, or for clumping. Record observations.

2. Water Content (Karl Fischer Titration):

  • Accurately weigh a suitable amount of powder and determine the water content using a Karl Fischer titrator according to standard procedures.

3. Assay and Impurity Profile (Stability-Indicating HPLC Method):

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.
    • Mobile Phase A: 0.1% TFA in Water.
    • Mobile Phase B: 0.1% TFA in Acetonitrile.
    • Gradient: Start with 95% A / 5% B, hold for 5 min. Linearly increase to 50% B over 15 min. Hold for 5 min. Return to initial conditions and equilibrate.
    • Flow Rate: 1.0 mL/min.
    • Detection Wavelength: 212 nm.
    • Injection Volume: 20 µL.
    • Column Temperature: 25°C.

  • Standard Preparation: Accurately prepare a standard solution of N-acetyl-L-tyrosine reference standard in mobile phase A at a concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Accurately prepare a sample solution of the N-acetyl-L-tyrosine powder from the stability study in mobile phase A to a final concentration of 0.5 mg/mL.

  • Procedure: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Calculate the assay of N-acetyl-L-tyrosine by comparing the peak area of the sample to that of the reference standard.
    • Identify and quantify any degradation products by their relative retention times. Calculate impurity levels using area normalization or relative to the principal peak. The method should be validated to demonstrate it is stability-indicating.

5.5 Acceptance Criteria

  • Appearance: Remains a white to off-white crystalline powder.

  • Assay: 98.0% - 102.0% of the initial value.

  • Water Content: Not more than 0.5%.

  • Total Impurities: Not more than 1.0%. Any single unspecified impurity should not exceed 0.10%.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the stability testing protocol.

Stability_Workflow cluster_prep 1. Preparation cluster_storage 2. Storage cluster_testing 3. Pull & Test cluster_analysis 4. Data Analysis SamplePrep Prepare NALT Samples in Vials InitialAnalysis Time-Zero Analysis (T=0) SamplePrep->InitialAnalysis LongTerm Long-Term Storage (25°C / 60% RH) InitialAnalysis->LongTerm Accelerated Accelerated Storage (40°C / 75% RH) InitialAnalysis->Accelerated Sampling Pull Samples at Scheduled Time Points LongTerm->Sampling Accelerated->Sampling Appearance Visual Inspection Sampling->Appearance KF Water Content (Karl Fischer) Sampling->KF HPLC Assay & Impurities (HPLC-UV) Sampling->HPLC DataReview Review Data vs. Acceptance Criteria Appearance->DataReview KF->DataReview HPLC->DataReview Report Generate Stability Report & Determine Shelf Life DataReview->Report

Workflow for N-acetyl-L-tyrosine powder stability study.

References

Troubleshooting & Optimization

How to improve N-acetyl-L-tyrosine yield during chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of N-acetyl-L-tyrosine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help optimize synthesis, improve yield, and ensure high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing N-acetyl-L-tyrosine?

The most prevalent method for synthesizing N-acetyl-L-tyrosine is the acetylation of L-tyrosine using acetic anhydride in an aqueous alkaline medium.[1] This process involves the selective N-acetylation of the amino group of L-tyrosine. Key to this synthesis is the careful control of reaction conditions, particularly pH, to prevent unwanted side reactions and ensure a high yield of the desired product.[2]

Q2: What are the critical reaction parameters that need to be controlled to maximize yield?

To achieve high yields and purity, the following parameters are critical:

  • pH Control: The reaction is typically initiated under weakly alkaline conditions (pH 8-10) to facilitate the N-acetylation while minimizing the acetylation of the phenolic hydroxyl group.[2] After the initial reaction, the pH is often raised (pH 10-12) to hydrolyze any O-acetylated byproducts back into N-acetyl-L-tyrosine or L-tyrosine, thereby improving the overall yield.[2][3]

  • Temperature: The acetylation is generally carried out at a controlled temperature, typically between 50-80°C.[4]

  • Reagent Stoichiometry: Using a slight excess of acetic anhydride is common, but a large excess can lead to the formation of the impurity O,N-diacetyl-L-tyrosine.[2][3]

  • Precipitation pH: The final product is precipitated by acidifying the reaction mixture. The pH for precipitation is crucial for maximizing the recovery of N-acetyl-L-tyrosine while leaving impurities in the solution; a pH of 1.5-2.2 is often targeted.[2]

Q3: What are the primary impurities I should be aware of during the synthesis?

The main impurities that can form during the synthesis include:

  • O,N-diacetyl-L-tyrosine: This impurity arises from the acetylation of both the amino group and the phenolic hydroxyl group. Its formation is promoted by using a large excess of acetic anhydride or incorrect pH conditions.[2]

  • O-acetyl-L-tyrosine: This results from the acetylation of only the phenolic hydroxyl group.

  • Unreacted L-tyrosine: Incomplete reaction can leave residual starting material in the product mixture.[2]

  • Racemization Products: While minimal under controlled alkaline conditions, harsh conditions (e.g., using certain acids like sulfuric acid for pH adjustment) can lead to the formation of optical isomers.[2]

Q4: What are the typical yields for N-acetyl-L-tyrosine synthesis?

With optimized methods, total yields are reported to be in the range of 78-80%.[4][5] Some patented processes claim even higher yields and purity, suitable for large-scale industrial production.[2] The final yield is highly dependent on the successful control of reaction parameters and the efficiency of the purification process.

Q5: How can the crude N-acetyl-L-tyrosine be effectively purified?

Purification of the crude product is essential to remove impurities and obtain high-purity N-acetyl-L-tyrosine. A typical purification workflow includes:

  • Acidification and Crystallization: After the reaction, the solution is acidified (e.g., with hydrochloric acid) to a specific pH (around 1.7 to 2.2) to precipitate the crude product.[2][3]

  • Solvent Extraction/Washing: The crude solid can be washed or slurried with solvents like ethanol to remove unreacted L-tyrosine and inorganic salts.[3]

  • Recrystallization: The crude product is often dissolved in hot water (75-80°C) or another suitable solvent and then allowed to cool slowly to form pure crystals.[4][5]

  • Decolorization: If the product is colored, activated carbon can be added to the hot solution before filtration to remove colored impurities.[6]

  • Drying: The purified crystals are filtered and dried under vacuum to obtain the final product.[6]

Troubleshooting Guide

Problem 1: Low Product Yield

Low yield is a common issue that can often be traced back to suboptimal reaction or purification conditions.

Potential Cause Recommended Solution
Incomplete Acetylation Ensure L-tyrosine is fully dissolved in the alkaline solution before adding acetic anhydride.[3] Monitor the reaction to confirm the disappearance of the starting material. Maintain the optimal temperature range (50-80°C) for the duration of the reaction (45-75 minutes).[4]
Formation of Byproducts Strictly control the pH during the addition of acetic anhydride, keeping it between 8 and 10 to favor N-acetylation.[2] After the initial acetylation, increase the pH to 11-12 and heat to hydrolyze O-acetylated byproducts.[2][3] Avoid using a large excess of acetic anhydride.[2]
Product Loss During Workup Carefully control the pH during acid precipitation to ensure maximum product crashes out of solution (target pH 1.5-2.2).[2] When washing the crude product, use minimal amounts of cold solvent to avoid redissolving the product. The mother liquor from crystallization can sometimes be concentrated to recover a second crop of crystals.[6]
Racemization Use hydrochloric acid for pH adjustments instead of sulfuric acid, as sulfuric acid is a known racemization agent for amino acids.[2]

G start Low Yield Observed check_reaction Check for unreacted L-tyrosine (TLC/HPLC) start->check_reaction check_byproducts Analyze for byproducts (O,N-diacetyl, O-acetyl) start->check_byproducts review_workup Review workup and purification steps start->review_workup incomplete_reaction Root Cause: Incomplete Reaction check_reaction->incomplete_reaction Yes byproduct_formation Root Cause: Byproduct Formation check_byproducts->byproduct_formation Yes loss_during_workup Root Cause: Loss During Workup review_workup->loss_during_workup High loss identified solution1 Solution: - Ensure complete dissolution of L-tyrosine. - Optimize reaction time and temperature. incomplete_reaction->solution1 solution2 Solution: - Maintain pH 8-10 during acetylation. - Add alkaline hydrolysis step (pH > 11) post-reaction. byproduct_formation->solution2 solution3 Solution: - Optimize precipitation pH. - Minimize use of wash solvents. - Consider mother liquor recovery. loss_during_workup->solution3

Problem 2: Product is Impure

The presence of impurities, particularly O-acetylated species, can affect the product's quality and make purification difficult.

Potential Cause Recommended Solution
Incorrect pH during Acetylation The most critical factor for preventing O-acetylation is maintaining the pH in the weakly alkaline range of 8-10 during the addition of acetic anhydride.[2] This ensures the amino group is sufficiently nucleophilic while the phenolic hydroxyl group remains largely protonated and less reactive.
Suboptimal Post-Reaction Hydrolysis After the acetic anhydride is consumed, deliberately raising the pH to 10-12 and maintaining the temperature (e.g., 60°C for 20 minutes) is an effective strategy to hydrolyze the O-acetyl group from the O,N-diacetyl-L-tyrosine byproduct, converting it to the desired N-acetyl-L-tyrosine.[2][3]
Ineffective Purification If impurities persist, the purification protocol may need optimization. Consider using a different recrystallization solvent (e.g., ethanol-water mixtures).[3] Ensure the crude product is washed sufficiently to remove inorganic salts and other soluble impurities. The use of activated carbon during recrystallization can help remove colored impurities.[6]

Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol is a synthesis of methodologies described in the literature that are aimed at high yield and purity.[2][3]

Materials:

  • L-tyrosine

  • 30% Sodium hydroxide solution

  • Acetic anhydride

  • Industrial hydrochloric acid

  • Ethanol (95%)

  • Purified water

  • Activated carbon

Procedure:

  • Dissolution: Disperse 100 g of L-tyrosine in 200 ml of water in a reaction vessel. Stir vigorously to prevent clumping.

  • Basification: Slowly add 30% sodium hydroxide solution until the L-tyrosine is completely dissolved and the pH reaches approximately 12.

  • Acetylation: Cool the solution if necessary. Begin the dropwise addition of 59.2 g (a 1.05 molar equivalent) of acetic anhydride over 30 minutes. Simultaneously, add 30% sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 8 and 10.

  • Hydrolysis of Byproducts: After the acetic anhydride addition is complete, add more 30% sodium hydroxide solution to raise the pH to 11.5. Heat the mixture to 60°C and hold for 20 minutes to hydrolyze any O-acetylated species.[2][3]

  • Precipitation: Cool the reaction mixture. Slowly add industrial hydrochloric acid to adjust the pH to 1.5-2.2 to precipitate the crude N-acetyl-L-tyrosine.[2]

  • Isolation of Crude Product: Cool the slurry to ~4°C to ensure complete crystallization. Filter the solid product and wash with a small amount of cold water.

  • Purification:

    • Slurry the crude product in 3 times its volume of 95% ethanol at 60°C to extract the N-acetyl-L-tyrosine, leaving behind unreacted L-tyrosine and inorganic salts.[3]

    • Filter the hot ethanol solution. Concentrate the filtrate under reduced pressure to recover the ethanol and induce crystallization.

    • For final purification, dissolve the crystals in an equal amount of hot purified water (65-75°C). Add 0.5% (by weight of the solid) activated carbon, stir for 10 minutes, and filter hot.

    • Allow the filtrate to cool slowly to 4°C to crystallize the pure N-acetyl-L-tyrosine.

  • Drying: Filter the purified crystals and dry them in a vacuum oven.

Summary of Reaction Conditions
Parameter Condition 1 (Weakly Basic) [2]Condition 2 (Water Medium) [4]Condition 3 (Alkaline Control) [3]
Solvent WaterWaterWater
Acylating Agent Acetic AnhydrideAcetic Anhydride (Diacetyl oxide)Acetic Anhydride
pH (Acetylation) 8 - 10Not specified (water medium)8 - 10
pH (Hydrolysis) 10 - 12Not applicable11.5
Temperature Not specified, but includes heating step50 - 80 °C60 °C
Reaction Time Not specified45 - 75 minutes~50 minutes
Reported Yield High yield, low impurities78 - 80% (total yield)High Purity (>99.9%)

Visualizations

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products L_Tyrosine {L-Tyrosine} Conditions {Aqueous NaOH | pH 8-10} L_Tyrosine->Conditions Acetic_Anhydride {Acetic Anhydride} Acetic_Anhydride->Conditions NAT {Desired Product | N-acetyl-L-tyrosine} Conditions->NAT Byproduct1 {Byproduct | O,N-diacetyl-L-tyrosine} Conditions->Byproduct1 Excess Acetic Anhydride / High pH Byproduct2 {Byproduct | O-acetyl-L-tyrosine} Conditions->Byproduct2 Side Reaction

G start Start: L-Tyrosine + Water dissolve Add NaOH (aq) to dissolve (pH ~12) start->dissolve acetylate Add Acetic Anhydride (Maintain pH 8-10) dissolve->acetylate hydrolyze Raise pH to 11.5 Heat to 60°C acetylate->hydrolyze precipitate Add HCl (aq) to precipitate (pH 1.5-2.2) hydrolyze->precipitate filter_crude Filter and Wash (Crude Product) precipitate->filter_crude recrystallize Recrystallize from Hot Water/Ethanol (with Activated Carbon) filter_crude->recrystallize filter_pure Filter and Dry (Pure Product) recrystallize->filter_pure

References

Technical Support Center: Crystallization of N-acetyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of N-acetyl-L-tyrosine.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of N-acetyl-L-tyrosine, offering potential causes and actionable solutions.

Issue 1: Oiling Out or Formation of a Gummy Precipitate

Question: During crystallization, my N-acetyl-L-tyrosine is separating as an oil or a sticky, amorphous solid instead of forming crystals. What is causing this and how can I fix it?

Answer:

"Oiling out" is a common challenge in N-acetyl-L-tyrosine crystallization and is often attributed to the presence of impurities, particularly the over-acetylated byproduct, O,N-diacetyl-L-tyrosine.[1] This impurity disrupts the crystal lattice formation, leading to a liquid-liquid phase separation.[2] High supersaturation levels and rapid cooling can also contribute to this phenomenon.[2]

Troubleshooting Steps:

  • Purity Check:

    • Analyze the purity of your starting material using techniques like HPLC or NMR to quantify the level of O,N-diacetyl-L-tyrosine and other impurities.

    • If impurity levels are high, consider a purification step prior to crystallization, such as chromatography.

  • Control Supersaturation:

    • Slower Cooling Rate: Employ a slower, controlled cooling rate to prevent the system from becoming too supersaturated too quickly. This allows more time for nucleation and ordered crystal growth.

    • Anti-Solvent Addition: If using an anti-solvent, add it slowly and at a controlled rate to a well-agitated solution. This helps to maintain a moderate level of supersaturation.

    • Seeding: Introduce seed crystals into the solution once it enters the metastable zone. Seeding provides a template for crystal growth and can bypass the high energy barrier of primary nucleation, which can favor oiling out.[3][4]

  • Solvent System Modification:

    • Experiment with different solvent or co-solvent systems. The solubility of N-acetyl-L-tyrosine is 25 mg/mL in water and it is also soluble in ethanol.[5][6][7] A solvent system where the solubility is not excessively high at elevated temperatures can reduce the tendency for oiling out upon cooling.

  • pH Adjustment:

    • The pH of the solution can influence the solubility and stability of N-acetyl-L-tyrosine and its impurities. During synthesis, maintaining a pH between 8 and 10 can help minimize the formation of O,N-diacetyl-L-tyrosine.[1] For crystallization, ensure the pH is in a range where N-acetyl-L-tyrosine is at its lowest solubility, which for many amino acid derivatives is near their isoelectric point.

Issue 2: Poor Crystal Size Distribution (Fine Particles or Large Aggregates)

Question: My crystallization process is yielding very fine particles that are difficult to filter, or large, poorly formed aggregates. How can I control the crystal size?

Answer:

Crystal size is governed by the interplay between nucleation and crystal growth rates. Fine particles result from rapid nucleation and slow growth, while large aggregates can form when crystals intergrow due to high supersaturation or inadequate mixing.

Troubleshooting Steps:

  • Control Cooling Profile:

    • For Finer Particles: A faster cooling rate generally leads to higher supersaturation and increased nucleation, resulting in smaller crystals.

    • For Larger Crystals: A slower cooling rate within the metastable zone will favor crystal growth over nucleation, leading to larger crystals.

  • Optimize Agitation:

    • Gentle Agitation: Sufficient agitation is necessary to ensure homogeneity of temperature and concentration, but excessive agitation can lead to secondary nucleation and smaller crystals. Experiment with different agitation speeds to find an optimal balance.

  • Implement a Seeding Strategy:

    • Control Nucleation: Seeding allows for control over the number of nuclei, which directly impacts the final crystal size. A smaller amount of seed crystals will lead to larger final crystals, and vice versa.

    • Seed Quality: Use high-quality, uniformly sized seed crystals to promote a narrow crystal size distribution in the final product.

  • Anti-Solvent Addition Rate:

    • The rate of anti-solvent addition directly influences the level of supersaturation. A slower addition rate will generally result in larger crystals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal solvent systems for N-acetyl-L-tyrosine crystallization?

A1: Water and ethanol are commonly used solvents for N-acetyl-L-tyrosine.[5][6][7] The choice of solvent will depend on the desired solubility profile and the crystallization method (e.g., cooling vs. anti-solvent). For anti-solvent crystallization, a solvent in which N-acetyl-L-tyrosine is soluble (like water or ethanol) is paired with an anti-solvent in which it is poorly soluble (e.g., a less polar solvent like ethyl acetate or petroleum ether).[8]

Q2: How can I determine the metastable zone width (MSZW) for my N-acetyl-L-tyrosine solution?

A2: The MSZW is crucial for designing a controlled crystallization process. It can be determined experimentally by taking a solution of known concentration, cooling it at a constant rate, and monitoring for the onset of nucleation (the cloud point). This can be done visually or with in-situ probes that measure turbidity. Repeating this at different concentrations will allow you to map the metastable zone.

Q3: What is the role of pH in the crystallization of N-acetyl-L-tyrosine?

A3: The pH of the solution significantly affects the solubility of amino acid derivatives.[9][10] For N-acetyl-L-tyrosine, adjusting the pH can be used to induce crystallization. The lowest solubility is typically near the isoelectric point of the molecule. During synthesis, controlling the pH is critical to prevent the formation of impurities that can inhibit crystallization.[1]

Q4: Can impurities affect the crystal habit (shape) of N-acetyl-L-tyrosine?

A4: Yes, impurities can significantly alter the crystal habit. Impurities can selectively adsorb to specific crystal faces, inhibiting their growth and leading to a change in the overall crystal shape.[11] The presence of O,N-diacetyl-L-tyrosine, for instance, not only causes oiling out but can also affect the morphology of any crystals that do form.

Data Presentation

Table 1: Solubility of N-acetyl-L-tyrosine

SolventSolubilityReference
Water25 mg/mL[5][6][7]
EthanolSoluble[5][6][7]
DMSO45 mg/mL[12]

Experimental Protocols

Protocol 1: Cooling Crystallization of N-acetyl-L-tyrosine from an Aqueous Solution

  • Dissolution: Dissolve N-acetyl-L-tyrosine in purified water at an elevated temperature (e.g., 70-80 °C) to achieve a desired concentration. Ensure all solids are completely dissolved.

  • Cooling: Cool the solution at a controlled rate (e.g., 5-10 °C/hour). Slower cooling rates generally yield larger crystals.

  • Seeding (Optional): Once the solution temperature is a few degrees below the saturation temperature (within the metastable zone), introduce a small quantity of N-acetyl-L-tyrosine seed crystals.

  • Maturation: Continue cooling to the final crystallization temperature (e.g., 4 °C) and hold at this temperature with gentle agitation for a period of time (e.g., 2-4 hours) to allow for complete crystallization.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 50-60 °C).

Protocol 2: Anti-Solvent Crystallization of N-acetyl-L-tyrosine

  • Dissolution: Dissolve N-acetyl-L-tyrosine in a suitable solvent (e.g., ethanol) to form a clear solution.

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., ethyl acetate or petroleum ether) to the solution with vigorous stirring. The rate of addition should be controlled to maintain a moderate level of supersaturation.

  • Crystallization: Continue adding the anti-solvent until precipitation is complete.

  • Maturation: Stir the resulting slurry for a period (e.g., 1-2 hours) to allow the crystals to mature.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the cooling crystallization protocol, using the anti-solvent for washing.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_downstream Downstream Processing s1 L-tyrosine + Acetic Anhydride s2 Reaction (pH 8-10) s1->s2 c1 Crude N-acetyl-L-tyrosine Solution s2->c1 c2 Cooling / Anti-solvent Addition c1->c2 c3 Seeding (Optional) c2->c3 c4 Crystal Slurry c2->c4 c3->c4 d1 Filtration c4->d1 d2 Washing d1->d2 d3 Drying d2->d3 d4 Pure N-acetyl-L-tyrosine Crystals d3->d4

Caption: General experimental workflow for the synthesis and crystallization of N-acetyl-L-tyrosine.

troubleshooting_logic start Crystallization Issue Observed oiling_out Oiling Out / Amorphous Precipitate start->oiling_out crystal_size Poor Crystal Size Distribution start->crystal_size check_purity Check Purity (HPLC/NMR) oiling_out->check_purity Yes slow_cooling Slower Cooling / Anti-solvent Addition oiling_out->slow_cooling Yes use_seeding Implement Seeding oiling_out->use_seeding Yes control_cooling Adjust Cooling Rate crystal_size->control_cooling Yes optimize_agitation Optimize Agitation Speed crystal_size->optimize_agitation Yes seeding_strategy Refine Seeding Strategy crystal_size->seeding_strategy Yes solution Solution Implemented check_purity->solution slow_cooling->solution use_seeding->solution control_cooling->solution optimize_agitation->solution seeding_strategy->solution

Caption: Troubleshooting logic for common N-acetyl-L-tyrosine crystallization issues.

signaling_pathway cluster_catecholamine Catecholamine Synthesis nat N-acetyl-L-tyrosine tyr L-tyrosine nat->tyr Deacetylation ldopa L-DOPA tyr->ldopa dopamine Dopamine ldopa->dopamine norepinephrine Norepinephrine dopamine->norepinephrine epinephrine Epinephrine norepinephrine->epinephrine

Caption: Metabolic pathway of N-acetyl-L-tyrosine to catecholamines.

References

Preventing N-acetyl-L-tyrosine from "oiling out" during crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with "oiling out" during the crystallization of N-acetyl-L-tyrosine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why is it a problem during crystallization?

A1: "Oiling out" is a phenomenon where a compound separates from a solution as a liquid or oil rather than a solid crystalline material during cooling.[1][2] This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that specific solvent system.[1][3] It is problematic because the liquid droplets often trap impurities more readily than a crystal lattice, and upon solidification, they tend to form an amorphous, glassy, or impure solid, which defeats the purpose of purification by crystallization.[1][2]

Q2: What are the common causes of oiling out when crystallizing N-acetyl-L-tyrosine?

A2: Several factors can contribute to N-acetyl-L-tyrosine oiling out:

  • High Supersaturation: The solution is too concentrated, causing the solute to precipitate out of solution too rapidly.[3]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for ordered crystal nucleation and growth, favoring the formation of a liquid phase.[3]

  • Presence of Impurities: Impurities can depress the melting point of the solid, making it more likely to separate as an oil.[1][4] In the synthesis of N-acetyl-L-tyrosine, an impurity like O,N-diacetyl-L-tyrosine can be generated, which may hinder proper crystallization and appear oily.[5]

  • Inappropriate Solvent Choice: The chosen solvent system may lead to conditions where the compound's solubility drops dramatically at a temperature above its melting point.[4]

  • Poor Mixing: Inadequate agitation can create localized areas of high supersaturation, promoting oil formation.[2]

Q3: What are the key physical properties of N-acetyl-L-tyrosine I should be aware of?

A3: Understanding the physical properties of N-acetyl-L-tyrosine is crucial for designing a successful crystallization protocol.

PropertyValue
Molecular Formula C₁₁H₁₃NO₄[6]
Molecular Weight 223.23 g/mol [7][8]
Appearance White to off-white crystalline solid[6][8]
Melting Point 149–152 °C[6][7][8]
Solubility in Water (25 °C) 25 mg/mL[7][8][9]
Solubility in Ethanol Soluble[7][8][9]

Q4: Which solvents are suitable for crystallizing N-acetyl-L-tyrosine?

A4: The choice of solvent significantly impacts crystal habit and the likelihood of oiling out.[10][11][12] Water is a common and environmentally friendly choice for the recrystallization of N-acetyl-L-tyrosine.

SolventTypeNotes & Common Use
Water Protic SolventOften used for final purification. The crude product is dissolved in hot water (e.g., 75-80 °C), potentially treated with activated carbon, filtered, and cooled to induce crystallization.[13][14]
Ethanol Protic SolventN-acetyl-L-tyrosine is soluble in ethanol.[7][8][9] It can be used in mixed solvent systems or for extraction during purification.[5][15]
Acetone Aprotic SolventUsed in some purification protocols, often for extraction of the crude product before final crystallization from another solvent.[13][16]
Ethyl Acetate Aprotic SolventMentioned in synthesis procedures for dissolving the compound before precipitation with an anti-solvent.[13][16]
Petroleum Ether / Hexane Anti-solventUsed to induce precipitation from a solution where N-acetyl-L-tyrosine is more soluble (e.g., ethyl acetate).[13][16]

Q5: How do impurities affect the crystallization of N-acetyl-L-tyrosine?

A5: Impurities are a primary cause of crystallization problems, including oiling out.[4] They can disrupt the formation of a stable crystal lattice, leading to the separation of a liquid phase.[4] During the synthesis of N-acetyl-L-tyrosine from L-tyrosine and acetic anhydride, over-acetylation can occur, leading to the formation of O,N-diacetyl-L-tyrosine. This di-acetylated impurity can interfere with crystallization, sometimes causing the product to remain oily and preventing solidification.[5] It is recommended to use high-purity starting materials and consider a purification step, such as treatment with activated carbon, to remove impurities before the final crystallization.[1][13][14]

Section 2: Troubleshooting Guide

My N-acetyl-L-tyrosine has oiled out. What should I do now?

If your compound has separated as an oil, do not panic. The situation can often be salvaged. Follow these steps in order:

  • Re-heat the Solution: Gently warm the mixture until the oil completely redissolves into the solution.

  • Add More Solvent: Once redissolved, add a small amount of additional hot solvent (10-20% of the original volume) to decrease the saturation level.[1]

  • Ensure Purity: If you suspect impurities, consider a hot filtration step or add activated carbon to the hot solution, stir for a few minutes, and then filter to remove the carbon and adsorbed impurities.

  • Cool Slowly: Allow the solution to cool much more slowly. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass. This encourages the formation of nucleation sites and ordered crystal growth.[1]

  • Induce Nucleation: If crystals are slow to form, try scratching the inside surface of the flask below the solvent level with a glass stirring rod.[1]

  • Consider Seeding: If you have a small amount of pure, solid N-acetyl-L-tyrosine, add a tiny crystal (a "seed") to the cooled, supersaturated solution to provide a template for crystal growth.[2]

Below is a logical workflow to follow when you observe oiling out.

G start Oiling Out Observed reheat Re-heat solution until oil dissolves start->reheat add_solvent Add more hot solvent (10-20% increase) reheat->add_solvent slow_cool Cool solution very slowly (Insulate flask) add_solvent->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Success: Isolate Pure Crystals check_crystals->success Yes induce_nucleation Induce Nucleation: - Scratch flask - Add seed crystal check_crystals->induce_nucleation No induce_nucleation->check_crystals failure Failure: Re-evaluate protocol. Consider changing solvent or further purification. induce_nucleation:e->failure:w Still no crystals

Figure 1. Troubleshooting workflow for when oiling out occurs.

Section 3: Experimental Protocols

Protocol 1: General Recrystallization of N-acetyl-L-tyrosine from Water

This protocol is a standard method for purifying crude N-acetyl-L-tyrosine.

  • Dissolution: Place the crude N-acetyl-L-tyrosine into an appropriately sized Erlenmeyer flask. Add purified water and heat the mixture to 75-80 °C with stirring until the solid is completely dissolved.[13] Use the minimum amount of hot water necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 1-2% by weight of the solute). Stir at 75-80 °C for 5-10 minutes.[13][14]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step is crucial to prevent premature crystallization on the filter.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath or refrigerator to cool further to 0-4 °C.[14][15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.[14]

Protocol 2: Preventing Oiling Out with a Seeding Strategy

Seeding is a powerful technique to control crystallization and prevent oiling out by providing a surface for controlled crystal growth within the solution's metastable zone.[2][17]

G cluster_prep Preparation Phase cluster_cryst Crystallization Phase prep_solution 1. Prepare hot, saturated N-Ac-L-Tyrosine solution cool_meta 3. Cool solution slowly into the 'Metastable Zone' (just below saturation temp) prep_solution->cool_meta prep_seed 2. Prepare seed stock: Crush pure crystals in mother liquor or anti-solvent add_seed 4. Add a small amount of the seed stock prep_seed->add_seed cool_meta->add_seed slow_growth 5. Continue slow cooling with gentle agitation add_seed->slow_growth isolate 6. Isolate pure crystals via filtration slow_growth->isolate

References

Minimizing O,N-diacetyl-L-tyrosine impurity in N-acetyl-L-tyrosine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-acetyl-L-tyrosine. The primary focus is on minimizing the formation of the common impurity, O,N-diacetyl-L-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of O,N-diacetyl-L-tyrosine impurity formation?

A1: The formation of O,N-diacetyl-L-tyrosine occurs when the acetylating agent, typically acetic anhydride, reacts not only with the amino group (N-acetylation) of L-tyrosine but also with the phenolic hydroxyl group on the side chain (O-acetylation). This side reaction is more likely to occur with the use of excess acetic anhydride.[1]

Q2: How does the O,N-diacetyl-L-tyrosine impurity affect the final product?

A2: The presence of O,N-diacetyl-L-tyrosine can significantly impact the quality of the final N-acetyl-L-tyrosine product. It can interfere with crystallization, sometimes leading to an oily product instead of solid crystals, and can cause a brownish-yellow discoloration of the product.[1]

Q3: What is the general strategy to minimize the formation of this impurity?

A3: A two-step pH adjustment strategy is highly effective. The initial acetylation reaction is carried out under weakly alkaline conditions (pH 8-10) to favor N-acetylation. Following this, the pH is raised to a more alkaline level (pH 10-12) to hydrolyze any O,N-diacetyl-L-tyrosine impurity back to the desired N-acetyl-L-tyrosine product.[1]

Q4: Can other acetylating agents be used besides acetic anhydride?

A4: Yes, acetyl chloride can also be used as an acetylating agent in the synthesis of N-acetyl-L-tyrosine.[2]

Q5: What analytical methods are suitable for detecting and quantifying O,N-diacetyl-L-tyrosine?

A5: High-Performance Liquid Chromatography (HPLC) is a common and effective method for separating and quantifying N-acetyl-L-tyrosine from L-tyrosine and the O,N-diacetyl-L-tyrosine impurity.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of N-acetyl-L-tyrosine - Incomplete reaction. - Formation of O,N-diacetyl-L-tyrosine impurity. - Suboptimal pH during reaction.- Ensure the molar ratio of acetic anhydride to L-tyrosine is appropriate (a slight excess of acetic anhydride is often used). - Implement a post-acetylation alkaline hydrolysis step (increase pH to 10-12) to convert the diacetyl impurity to the desired product.[1] - Maintain the pH of the acetylation reaction between 8 and 10.[1]
Product is Oily and Does Not Crystallize High levels of O,N-diacetyl-L-tyrosine impurity.[1]- Follow the recommended two-step pH adjustment protocol for the reaction and subsequent hydrolysis of the impurity. - Purify the crude product by recrystallization.
Final Product is Discolored (Brownish-Yellow) Presence of O,N-diacetyl-L-tyrosine and potentially other side products.[1]- Optimize the reaction conditions to minimize impurity formation (control pH and stoichiometry). - Perform a decolorization step with activated carbon during the purification process.
Presence of Unreacted L-tyrosine in Final Product Insufficient amount of acetylating agent or incomplete reaction.- Increase the molar equivalent of acetic anhydride slightly. - Ensure adequate reaction time and temperature as specified in the protocol.

Data Presentation

The following tables summarize the impact of key reaction parameters on the formation of O,N-diacetyl-L-tyrosine.

Table 1: Effect of pH on Impurity Formation during Acetylation

Reaction pHO,N-diacetyl-L-tyrosine FormationRemarks
< 7 (Acidic)Favors O-acetylationNot ideal for selective N-acetylation.[5]
8 - 10 (Weakly Alkaline)MinimizedOptimal range for selective N-acetylation.[1]
> 10 (Strongly Alkaline)Can lead to hydrolysis of acetic anhydrideReduces the efficiency of the acetylating agent.

Table 2: Effect of Acetic Anhydride Stoichiometry on Impurity Formation

Molar Ratio (Acetic Anhydride : L-tyrosine)O,N-diacetyl-L-tyrosine FormationRemarks
1 : 1LowMay result in incomplete conversion of L-tyrosine.
1.05 - 1.5 : 1ModerateA slight excess is often used to ensure complete N-acetylation.[6]
> 2 : 1HighSignificantly increases the formation of the diacetyl impurity.[1]

Experimental Protocols

Protocol 1: Synthesis of N-acetyl-L-tyrosine with Minimized Impurity

This protocol incorporates a pH-controlled acetylation and a subsequent alkaline hydrolysis step.

Materials:

  • L-tyrosine

  • Acetic anhydride

  • 30% Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Deionized water

Procedure:

  • Dissolution: Suspend L-tyrosine in deionized water. While stirring, slowly add 30% sodium hydroxide solution until the L-tyrosine is completely dissolved and the pH is around 12.[6]

  • Acetylation: Cool the solution to the desired reaction temperature (e.g., 20-25°C). Slowly add a slight molar excess (e.g., 1.05 equivalents) of acetic anhydride to the solution. Simultaneously, add 30% sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 8 and 10.[6]

  • Alkaline Hydrolysis: After the addition of acetic anhydride is complete, raise the pH of the solution to 10-12 with 30% sodium hydroxide solution. Maintain this pH for a set period (e.g., 30-60 minutes) to allow for the hydrolysis of any O,N-diacetyl-L-tyrosine.[1]

  • Acidification and Crystallization: Slowly add concentrated hydrochloric acid to the reaction mixture to adjust the pH to the isoelectric point of N-acetyl-L-tyrosine (around pH 2-3) to precipitate the product.

  • Isolation and Purification: Cool the mixture to facilitate complete crystallization. Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum. The crude product can be further purified by recrystallization.

Protocol 2: HPLC Analysis of N-acetyl-L-tyrosine and Impurities

This is a general guideline for an HPLC method. Specific parameters may need to be optimized for your system.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Detection: UV detector at a wavelength where both N-acetyl-L-tyrosine and O,N-diacetyl-L-tyrosine have significant absorbance (e.g., 220 nm or 275 nm).

  • Column Temperature: Ambient or controlled (e.g., 25-30°C).

Sample Preparation:

  • Accurately weigh a small amount of the sample.

  • Dissolve the sample in a suitable solvent (e.g., the mobile phase or a mixture of water and organic solvent).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Quantification:

  • Prepare standard solutions of N-acetyl-L-tyrosine and, if available, O,N-diacetyl-L-tyrosine of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration for each standard.

  • Determine the concentration of the analyte and impurity in the sample by comparing their peak areas to the calibration curve.

Visualizations

Reaction_Pathway cluster_acetylation Acetylation (pH 8-10) L_Tyrosine L-Tyrosine N_Acetyl_L_Tyrosine N-acetyl-L-tyrosine (Desired Product) L_Tyrosine->N_Acetyl_L_Tyrosine N-acetylation Diacetyl_Impurity O,N-diacetyl-L-tyrosine (Impurity) L_Tyrosine->Diacetyl_Impurity O-acetylation (Side Reaction) Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->L_Tyrosine Diacetyl_Impurity->N_Acetyl_L_Tyrosine Selective O-deacetylation Troubleshooting_Workflow Start Start Synthesis Check_Product Analyze Crude Product (e.g., HPLC, TLC) Start->Check_Product High_Impurity High Level of O,N-diacetyl Impurity? Check_Product->High_Impurity Low_Yield Low Yield? High_Impurity->Low_Yield No Optimize_pH Adjust Acetylation pH to 8-10 High_Impurity->Optimize_pH Yes Check_Stoichiometry Verify Acetic Anhydride Stoichiometry Low_Yield->Check_Stoichiometry Yes Purify Purify Product (Recrystallization) Low_Yield->Purify No Add_Hydrolysis Incorporate Alkaline Hydrolysis Step (pH 10-12) Optimize_pH->Add_Hydrolysis Add_Hydrolysis->Check_Product Check_Stoichiometry->Check_Product End Pure Product Purify->End

References

Ensuring N-acetyl-L-tyrosine stability in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of N-acetyl-L-tyrosine (NALT) in solution for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-acetyl-L-tyrosine (NALT) and why is it used in research?

A1: N-acetyl-L-tyrosine (NALT) is a more soluble and stable form of the amino acid L-tyrosine.[1][2] It is frequently used in parenteral nutrition and as a component in cell culture media because its enhanced solubility makes it easier to administer in intravenous solutions compared to L-tyrosine.[3][4] In the body, NALT is a prodrug that is converted into L-tyrosine, which then serves as a precursor for the synthesis of important neurotransmitters like dopamine, norepinephrine, and epinephrine.[5][6]

Q2: What are the main factors that can affect the stability of NALT in solution?

A2: The stability of NALT in solution can be influenced by several factors, including:

  • pH: Extreme pH values, both acidic and alkaline, can potentially lead to the degradation of NALT.

  • Temperature: Higher temperatures can accelerate the rate of chemical degradation. For long-term storage, refrigeration or freezing is generally recommended.

  • Light Exposure: Exposure to UV and even ambient light can cause photodegradation of molecules, particularly those with aromatic rings like tyrosine.

  • Oxidation: The presence of oxidizing agents or reactive oxygen species can lead to the formation of degradation products.

  • Presence of Metal Ions: Trace metal ions can catalyze oxidation reactions.

Q3: What are the expected degradation products of NALT in solution?

A3: The primary and expected conversion of NALT in biological systems is its deacetylation to form L-tyrosine.[5][6] Under forced degradation conditions, such as exposure to strong acids, bases, oxidizing agents, or light, other degradation products may form. While specific studies on NALT are limited, analogous compounds like N-acetyl-cysteine (NAC) are known to undergo oxidation to form dimers (N,N'-diacetyl-cystine).[3] Similar oxidative coupling could potentially occur with the tyrosine ring of NALT, though further studies are needed for confirmation.

Q4: How should I prepare NALT solutions for long-term experiments?

A4: To prepare stable NALT solutions for long-term use, consider the following:

  • Use high-purity water: Use sterile, purified water (e.g., water for injection or cell culture grade water) to minimize contaminants that could catalyze degradation.

  • Buffer the solution: Preparing NALT in a buffered solution at a neutral or slightly acidic pH can help maintain its stability.

  • Protect from light: Prepare and store the solution in amber-colored vials or wrap the container with aluminum foil to protect it from light.

  • De-gas the solvent: To minimize oxidation, you can bubble an inert gas like nitrogen or argon through the solvent before dissolving the NALT.

  • Sterile filtration: For cell culture or in vivo experiments, sterile filter the final solution through a 0.22 µm filter into a sterile container.

Q5: What are the recommended storage conditions for NALT solutions?

A5: For long-term stability, it is recommended to store NALT solutions at low temperatures. Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Refrigerated (2-8°C): Suitable for short-term storage (days to weeks).

  • Frozen (-20°C or -80°C): Recommended for long-term storage (months to years).

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation in NALT solution upon storage - Solution is supersaturated.- pH shift leading to decreased solubility.- Co-precipitation with other components in a complex medium.- Ensure the concentration of NALT is within its solubility limit at the storage temperature.- Verify and maintain the pH of the solution.- If in a complex medium, consider preparing a more concentrated stock of NALT in a simple buffer and diluting it into the final medium just before use.
Loss of NALT potency or inconsistent experimental results - Degradation of NALT due to improper storage (temperature, light exposure).- Repeated freeze-thaw cycles.- Oxidative degradation.- Store aliquots of the NALT solution at -20°C or -80°C and protect from light.- Avoid repeated freezing and thawing of the stock solution.- Consider adding a chelating agent like EDTA to the buffer to sequester metal ions that can catalyze oxidation.
Discoloration of the NALT solution (e.g., yellowing) - Photodegradation or oxidation.- Prepare and store the solution in light-protected containers.- Prepare fresh solutions more frequently.- Analyze the solution for potential degradation products using HPLC.

Data Presentation

Table 1: Solubility of N-acetyl-L-tyrosine in Various Solvents

Solvent Solubility Reference(s)
Water~25 mg/mL[4]
Ethanol~25 mg/mL[4]
Dimethyl sulfoxide (DMSO)~45 mg/mL[4]
Phosphate-Buffered Saline (PBS, pH 7.2)~10 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a Sterile NALT Stock Solution for Cell Culture

Materials:

  • N-acetyl-L-tyrosine powder

  • Cell culture grade water or phosphate-buffered saline (PBS)

  • Sterile 50 mL conical tubes

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Laminar flow hood

Procedure:

  • In a laminar flow hood, weigh the desired amount of NALT powder and transfer it to a sterile 50 mL conical tube.

  • Add the required volume of sterile cell culture grade water or PBS to achieve the desired concentration (not exceeding its solubility limit).

  • Vortex the solution until the NALT is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution.

  • Once dissolved, draw the solution into a sterile syringe.

  • Attach the 0.22 µm sterile syringe filter to the syringe.

  • Filter the solution into a new sterile conical tube.

  • Aliquot the sterile NALT solution into smaller, single-use sterile tubes (e.g., cryovials).

  • Label the aliquots clearly with the name of the compound, concentration, and date of preparation.

  • Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: Stability-Indicating HPLC Method for NALT Quantification

This protocol is adapted from methods for similar compounds and should be validated for NALT.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Phosphoric acid

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A time-based gradient can be optimized to separate NALT from its degradation products. A starting point could be 95% A and 5% B, with a linear gradient to increase the percentage of B over time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm or 275 nm (based on the UV absorbance spectrum of NALT)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a series of NALT standard solutions of known concentrations in the mobile phase to generate a calibration curve.

  • Sample Preparation: Dilute the NALT solution under investigation with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Determine the peak area of NALT in the sample chromatograms and calculate the concentration using the calibration curve. The appearance of new peaks or a decrease in the NALT peak area over time indicates degradation.

Visualizations

NALT_Metabolic_Pathway cluster_metabolism Metabolic Conversion cluster_neurotransmitters Neurotransmitter Synthesis NALT N-acetyl-L-tyrosine L_Tyrosine L-Tyrosine NALT->L_Tyrosine Deacetylation (in vivo) L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Metabolic pathway of N-acetyl-L-tyrosine.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis start Start dissolve Dissolve NALT in appropriate solvent/buffer start->dissolve filter Sterile filter (0.22 µm) dissolve->filter aliquot Aliquot into single-use tubes filter->aliquot storage Store at -20°C or -80°C (Protected from light) aliquot->storage sampling Sample at defined time points storage->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc data Quantify NALT and assess degradation products hplc->data end End data->end

Caption: Experimental workflow for NALT stability testing.

References

Technical Support Center: N-acetyl-L-tyrosine Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-acetyl-L-tyrosine (NAT) crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling crystal growth and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the crystal growth rate of N-acetyl-L-tyrosine?

A1: The rate of N-acetyl-L-tyrosine crystal growth is primarily controlled by managing the level of supersaturation in the solution. The key methods to achieve this are:

  • Cooling Crystallization: Gradually decreasing the temperature of a saturated solution to reduce the solubility of NAT and induce crystallization. A slower cooling rate generally promotes the growth of larger, more well-defined crystals by limiting the formation of new nuclei.[1][2]

  • Anti-Solvent Crystallization: Introducing a miscible solvent in which NAT is poorly soluble (an anti-solvent) to a solution of NAT. This reduces the overall solubility and causes crystallization. The rate of anti-solvent addition is critical; a slow, controlled addition is preferable for better crystal growth.

  • Solvent Evaporation: Slowly evaporating the solvent from a solution to increase the concentration of NAT until it exceeds the solubility limit and begins to crystallize. This is a gentle method that can yield high-quality crystals.

  • Seeding: Introducing small, pre-existing crystals of NAT (seeds) into a metastable, supersaturated solution. This technique bypasses the spontaneous nucleation phase, allowing for precise control over the number and size of the crystals grown.[3][4]

Q2: Why am I getting a shower of very small crystals instead of larger ones?

A2: A "shower" of small crystals typically indicates that the rate of nucleation is too high, which occurs when the solution becomes rapidly and highly supersaturated.[4] To obtain larger crystals, you need to reduce the number of nucleation sites by slowing down the crystallization process. Strategies include:

  • Reducing the cooling rate.[1]

  • Slowing the rate of anti-solvent addition.

  • Decreasing the initial concentration of the solution to achieve a lower level of supersaturation.

  • Employing microseeding techniques to control the number of initial nucleation points.[4]

Q3: My experiment resulted in an oily precipitate or an amorphous solid instead of crystals. What went wrong?

A3: The formation of an oil or amorphous solid occurs when the level of supersaturation is too high, causing the solute to "crash out" of the solution too quickly for an ordered crystalline lattice to form. This can be caused by excessively rapid cooling, adding an anti-solvent too quickly, or the presence of impurities that inhibit crystallization.[5] One specific impurity in NAT synthesis, O,N-diacetyl-L-tyrosine, has been noted to negatively affect crystallization, sometimes resulting in an oily product.[5] Ensure your starting material is of high purity and reduce the rate at which supersaturation is achieved.

Q4: How can I improve the reproducibility of my crystallization experiments?

A4: Poor reproducibility is often due to erratic and spontaneous nucleation.[4] The most effective way to improve consistency is to use a seeding protocol. By introducing a controlled number of seed crystals, you provide defined templates for growth, making the outcome less dependent on random nucleation events.[3][4] Precisely controlling parameters like temperature, concentration, and rates of cooling or anti-solvent addition will also enhance reproducibility.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form 1. Solution is undersaturated. 2. Metastable zone is too wide; spontaneous nucleation is inhibited.1. Increase concentration by slowly evaporating the solvent. 2. Lower the temperature further (if using cooling crystallization). 3. Add more anti-solvent slowly. 4. Introduce seed crystals. If they dissolve, the solution is definitively undersaturated.[4]
Crystals are Clustered or Aggregated 1. High rate of nucleation. 2. Insufficient agitation, allowing crystals to settle and grow together.1. Reduce the level of supersaturation (lower concentration, slower cooling). 2. Use seeding to control the number of initial crystals.[4] 3. Introduce gentle, slow stirring to keep crystals suspended during growth.
Poor Crystal Quality (e.g., defects, poor morphology) 1. Crystallization occurred too quickly. 2. Presence of impurities incorporated into the crystal lattice.1. Slow down the crystal growth process (e.g., reduce cooling rate). A higher cooling rate can increase the chance of defects.[1] 2. Purify the N-acetyl-L-tyrosine starting material before crystallization. 3. Screen different solvents or solvent combinations.
Inconsistent Crystal Form (Polymorphism) 1. Different crystallization conditions (temperature, solvent, additives) can favor different polymorphs.1. Strictly control all experimental parameters. 2. Use seeding with a known and desired crystal form to promote the growth of that specific polymorph. 3. Be aware that even trace impurities can sometimes influence which polymorph is formed.[6]

Quantitative Data

Table 1: Physical and Solubility Properties of N-acetyl-L-tyrosine

PropertyValueSource(s)
Molecular FormulaC₁₁H₁₃NO₄[7]
Molecular Weight223.22 g/mol [7]
AppearanceWhite to off-white crystalline powder[7][]
Melting Point149 - 155 °C[7][9][10][11]
Solubility in Water (25 °C)~25 mg/mL[9][10][12]
Solubility in EthanolSoluble[9][10][12]
Solubility in DMSO45 - 60 mg/mL[13][14]

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization
  • Prepare a Saturated Solution: In a sealed vessel equipped with a temperature controller and gentle stirrer, dissolve N-acetyl-L-tyrosine in a suitable solvent (e.g., water) at an elevated temperature (e.g., 75-80 °C) until saturation is reached.[15] A small amount of undissolved solid should remain to ensure saturation.

  • Clarify the Solution: Filter the hot, saturated solution through a pre-heated filter to remove any undissolved particles.

  • Initiate Cooling: Transfer the clarified solution to a clean, sealed crystallization vessel. Begin cooling the solution according to a pre-programmed profile. A slow, linear cooling rate (e.g., 0.1-1.0 °C/hour) is recommended for growing larger crystals.

  • Induce Nucleation (Optional Seeding): Once the solution has cooled into the metastable zone (a temperature slightly below the saturation point), introduce a small quantity of N-acetyl-L-tyrosine seed crystals.

  • Crystal Growth: Continue the slow cooling program, allowing the crystals to grow over several hours or days. One patent describes slowly stirring for 12 hours at a low temperature of 0-3 °C.[16]

  • Harvesting: Once the desired crystal size is achieved, separate the crystals from the mother liquor by filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor and then dry them under vacuum at a moderate temperature.

Protocol 2: Anti-Solvent Crystallization
  • Prepare the Solution: Dissolve N-acetyl-L-tyrosine in a suitable solvent in which it is highly soluble (e.g., acetone, water) to create a concentrated solution.

  • Set Up: Place the solution in a vessel with controlled agitation.

  • Add Anti-Solvent: Slowly add a miscible anti-solvent (a solvent in which NAT is poorly soluble, e.g., ethyl acetate or petroleum ether) to the solution using a syringe pump or a dropping funnel.[5][17] A slow, constant addition rate is crucial for controlling nucleation and growth.

  • Monitor Crystallization: Continue adding the anti-solvent until turbidity is observed, indicating the onset of nucleation. You may choose to add seed crystals just before this point.

  • Crystal Growth: Allow the solution to stir gently as the crystals grow. You may continue a very slow addition of anti-solvent or simply allow the system to equilibrate.

  • Harvesting and Processing: Isolate, wash, and dry the crystals as described in Protocol 1.

Protocol 3: Microseeding Technique
  • Prepare Seed Stock: a. Obtain or generate a small quantity of initial N-acetyl-L-tyrosine microcrystals. b. Place a few of these crystals into a microcentrifuge tube containing a stabilizing solution (typically, a saturated solution of NAT in the same solvent as your experiment) and a seed bead.[3] c. Vortex the tube vigorously for 1-3 minutes to crush the crystals and create a dense stock of microseeds.[3]

  • Create Serial Dilutions: Prepare a series of dilutions (e.g., 10-fold, 100-fold, 1000-fold) of the seed stock using the stabilizing solution. This allows you to control the concentration of seeds introduced into your experiment.[4]

  • Prepare the Growth Solution: Prepare a metastable, supersaturated solution of N-acetyl-L-tyrosine. This solution should be clear and stable, without spontaneous nucleation.

  • Introduce Seeds: Add a very small volume (e.g., 0.1-0.5 µL) of your desired seed stock dilution to the growth solution.[18]

  • Incubate and Observe: Incubate the seeded solution under stable conditions and monitor crystal growth. The number of crystals that form should correspond to the dilution of the seed stock used.

Visualizations

Experimental_Workflow prep prep process process decision decision output output input input A 1. Prepare Supersaturated Solution of NAT B 2. Choose Crystallization Method A->B C1 Cooling B->C1 Temp. Dependent C2 Anti-Solvent B->C2 Solubility Dependent C3 Evaporation B->C3 Gentle Concentration D 3. Induce Nucleation C1->D C2->D C3->D E Seed Crystals? D->E F Add Seed Stock E->F Yes G 4. Allow Crystal Growth (Controlled Conditions) E->G No (Spontaneous) F->G H 5. Harvest, Wash, and Dry Crystals G->H I Final Crystal Product H->I

Caption: General workflow for controlling N-acetyl-L-tyrosine crystal growth.

Troubleshooting_Tree problem problem question question solution solution cause cause start Problem Observed q1 What is the issue? start->q1 p1 No Crystals q1->p1 No Growth p2 Oily / Amorphous Precipitate q1->p2 Non-Crystalline Solid p3 Too Many Small Crystals (Shower) q1->p3 Poor Morphology c1 Undersaturated Solution p1->c1 s1 Increase Concentration (Evaporation) or Decrease Solubility (Cooling / Anti-solvent) c1->s1 s1_seed Use Seeding c1->s1_seed c2 Supersaturation too high / rapid p2->c2 c2_impurity Impurities Present p2->c2_impurity s2 Reduce rate of supersaturation (slower cooling, etc.) c2->s2 s2_purify Purify starting material c2_impurity->s2_purify c3 Nucleation rate too high p3->c3 s3 Slow down process (e.g., slower cooling) c3->s3 s3_seed Use Seeding to control nucleation c3->s3_seed

Caption: Decision tree for troubleshooting common crystallization issues.

References

Technical Support Center: Advanced Purification of N-acetyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the advanced purification of crude N-acetyl-L-tyrosine.

Troubleshooting Guide

Navigating the challenges of purifying crude N-acetyl-L-tyrosine requires a systematic approach. Common issues include discoloration, low purity, poor yield, and crystallization failures. The following decision tree outlines a logical workflow to identify potential causes and implement effective solutions.

TroubleshootingWorkflow Troubleshooting Workflow for N-acetyl-L-tyrosine Purification start Crude N-acetyl-L-tyrosine (Initial Assessment) issue_color Issue: Product is Discolored (Yellow/Brown) start->issue_color issue_purity Issue: Low Purity (HPLC/TLC) start->issue_purity issue_yield Issue: Low Yield start->issue_yield issue_physical Issue: Oily Product / Fails to Crystallize start->issue_physical cause_color Potential Cause: - Oxidation byproducts - Residual colored impurities issue_color->cause_color Identify Cause cause_purity_start Potential Cause: - Unreacted L-tyrosine - Inorganic salts issue_purity->cause_purity_start Identify Cause cause_purity_side Potential Cause: - O,N-diacetyl-L-tyrosine - Other organic side products issue_purity->cause_purity_side Identify Cause cause_yield Potential Cause: - Incomplete precipitation (pH) - Product loss during transfers - Product remains in mother liquor issue_yield->cause_yield Identify Cause cause_physical Potential Cause: - High concentration of  O,N-diacetyl-L-tyrosine impurity - Trapped solvent/water issue_physical->cause_physical Identify Cause solution_color Recommended Action: - Recrystallize from hot water (70-80°C)  with activated carbon. - Ensure inert atmosphere if possible. cause_color->solution_color Implement Solution solution_purity_start Recommended Action: - Slurry/wash with a solvent where  impurities are soluble but  product is not (e.g., cold water). - Optimize crystallization pH. cause_purity_start->solution_purity_start Implement Solution solution_purity_side Recommended Action: - Perform alkaline hydrolysis to convert  di-acetyl impurity to N-acetyl form,  followed by re-precipitation. - Recrystallize from ethanol/water. cause_purity_side->solution_purity_side Implement Solution solution_yield Recommended Action: - Carefully adjust pH to isoelectric  point (approx. 1.7-4.6) for full precipitation. - Perform a second crystallization  from the mother liquor. cause_yield->solution_yield Implement Solution solution_physical Recommended Action: - See 'Low Purity' solutions for  removing O,N-diacetyl-L-tyrosine. - Wash final product with a non-polar  solvent (e.g., ether) to remove oils. - Dry thoroughly under vacuum. cause_physical->solution_physical Implement Solution

Caption: Troubleshooting decision tree for purifying crude N-acetyl-L-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude N-acetyl-L-tyrosine?

A1: The primary impurities often include unreacted L-tyrosine, inorganic salts from pH adjustments, and process-related side products. A significant impurity can be O,N-diacetyl-L-tyrosine, where the phenolic hydroxyl group of tyrosine is also acetylated.[1] This di-acetylated impurity can interfere with crystallization and impact the product's appearance.[1] Other potential impurities are optical isomers (D-form) if the reaction conditions are harsh.[1]

Q2: My final product has a yellow or brownish tint. How can I remove the color?

A2: Discoloration is typically due to colored impurities or oxidation byproducts. The most effective method for removal is treatment with activated carbon.[2][3] This involves dissolving the crude product in hot water (approximately 75-80°C), adding a small amount of activated carbon (e.g., 0.5% by weight), stirring for a short period (e.g., 30 minutes), and then performing a hot gravity filtration to remove the carbon before crystallization.[2][3][4]

Q3: The product is oily and does not crystallize properly. What is the likely cause and solution?

A3: An oily product that fails to crystallize is often caused by a high concentration of the O,N-diacetyl-L-tyrosine impurity.[1] One advanced strategy is to adjust the pH of the acylation solution to be more alkaline (pH 10-12) after the initial reaction.[1] This helps to hydrolyze the O,N-diacetyl-L-tyrosine back to the desired N-acetyl-L-tyrosine, improving yield and facilitating proper crystallization.[1] Subsequently, the product can be precipitated by adjusting the pH to the acidic range.[1]

Q4: How can I efficiently remove unreacted L-tyrosine from my crude product?

A4: L-tyrosine has significantly lower water solubility compared to N-acetyl-L-tyrosine.[5] This difference can be exploited. One method is to perform a controlled recrystallization where the crude product is dissolved in a minimum amount of hot water. Upon cooling, the more soluble N-acetyl-L-tyrosine will crystallize out, leaving a higher proportion of the unreacted L-tyrosine in the mother liquor. Another technique involves slurrying the crude product in 95% ethanol at around 60°C; this can selectively extract the N-acetyl-L-tyrosine, leaving behind less soluble impurities.[6]

Q5: What is the optimal pH for crystallizing N-acetyl-L-tyrosine from an aqueous solution?

A5: N-acetyl-L-tyrosine is precipitated from its salt solution by acidification. The optimal pH for crystallization is its isoelectric point. Published methods indicate a range, with some protocols adjusting the pH to 4.4-4.6, while others acidify more strongly to a pH of approximately 1.72.[2][6] It is crucial to add the acid slowly while stirring and cooling the solution (e.g., 0-4°C) to promote the formation of well-defined crystals and maximize recovery.[2][6]

Key Process Parameters & Data

Quantitative data is essential for reproducibility and optimization. The tables below summarize key physical properties and typical process parameters for purification.

Table 1: Physical and Chemical Properties of N-acetyl-L-tyrosine

PropertyValueCitations
Molecular FormulaC₁₁H₁₃NO₄[5][7]
Molecular Weight223.23 g/mol [7][8]
AppearanceWhite to off-white crystalline solid/powder[5][7]
Melting Point149–152 °C[5][7][8]
Water Solubility2.51 mg/mL (at 25 °C) to 25 mg/mL[5][7][8][9]
Specific Rotation [α]²⁰D+46.5° to +49.0° (c=1, H₂O)[10]

Table 2: Typical Parameters for Aqueous Recrystallization

ParameterRecommended Range/ValuePurposeCitations
Dissolution Temp.70 - 80 °CTo fully dissolve the crude product in water.[3][4]
Decolorization0.5% (w/w) Activated CarbonTo remove colored impurities.[1][6]
Crystallization pH1.7 - 4.6To precipitate the product from solution.[2][6]
Crystallization Temp.0 - 4 °CTo maximize crystal formation and yield.[1][2][6]
Crystallization Time~12 hours (with slow stirring)To allow for complete and uniform crystal growth.[2]
Drying Temperature50 - 56 °C (under vacuum)To remove residual solvent without degradation.[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Water with Activated Carbon Treatment

This protocol outlines a standard and effective method for purifying crude N-acetyl-L-tyrosine to remove common impurities and improve color.

PurificationWorkflow General Workflow for Recrystallization step1 Step 1: Dissolution Dissolve crude N-acetyl-L-tyrosine in hot purified water (70-80°C). step2 Step 2: Decolorization (Optional) Add activated carbon (0.5% w/w). Stir at 70°C for 30 min. step1->step2 step3 Step 3: Hot Filtration Filter the hot solution through fluted filter paper to remove activated carbon and insoluble matter. step2->step3 step4 Step 4: Crystallization Cool the clear filtrate slowly to room temp., then chill in an ice bath (0-4°C) for several hours to induce crystallization. step3->step4 step5 Step 5: Isolation Collect crystals by vacuum filtration (e.g., using a Büchner funnel). step4->step5 step6 Step 6: Washing Wash the collected crystals with a small amount of ice-cold water. step5->step6 step7 Step 7: Drying Dry the purified crystals under vacuum at 50-55°C to a constant weight. step6->step7 final_product High-Purity N-acetyl-L-tyrosine step7->final_product

Caption: Standard experimental workflow for N-acetyl-L-tyrosine purification.

Methodology:

  • Dissolution: In a suitable flask, add the crude N-acetyl-L-tyrosine and a sufficient volume of purified water. Heat the mixture to 70-80°C with stirring until the solid is completely dissolved.[3][4]

  • Decolorization: If the solution is colored, add activated carbon (approximately 0.5% of the crude product's weight) to the hot solution. Maintain the temperature and stir for 10-30 minutes.[1][2][6]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once cloudiness appears or crystals begin to form, place the flask in an ice-water bath and cool to 0-4°C.[1][2] For optimal results, allow crystallization to proceed for at least 12 hours at this temperature, with slow stirring if possible.[2]

  • Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the filter cake with a small volume of ice-cold purified water to remove any residual mother liquor.

  • Drying: Transfer the purified crystals to a clean, tared watch glass or drying dish. Dry the product in a vacuum oven at 50-56°C until a constant weight is achieved.[2] The final product should be a white, crystalline powder.

References

Technical Support Center: N-acetyl-L-tyrosine (NALT) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, storage, and troubleshooting of N-acetyl-L-tyrosine (NALT) stock solutions to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is N-acetyl-L-tyrosine (NALT) and why is it used in stock solutions?

A1: N-acetyl-L-tyrosine (NALT) is a more soluble and stable form of the amino acid L-tyrosine.[1][2][3] Its enhanced solubility makes it a preferred choice for preparing concentrated stock solutions for use in cell culture media, drug formulation, and other experimental applications where precise dosing is critical.[4]

Q2: What are the primary causes of NALT degradation in stock solutions?

A2: The main degradation pathway for NALT in solution is the oxidation of its phenolic side chain, which is similar to that of L-tyrosine.[5] This can be accelerated by several factors:

  • Exposure to Oxygen: Dissolved oxygen is a key initiator of oxidation.

  • High pH (alkaline conditions): Deprotonation of the phenolic hydroxyl group at higher pH levels makes it more susceptible to oxidation.

  • Presence of Metal Ions: Transition metals like copper (Cu²⁺) and iron (Fe³⁺) can catalyze oxidative reactions.[6]

  • Exposure to Light: UV and visible light can provide the energy to initiate photo-oxidation.[7][8]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical degradation.

Q3: What are the visible signs of NALT degradation in a stock solution?

A3: A common indicator of NALT degradation, specifically oxidation, is a change in the color of the solution, which may turn yellow or brown over time. This is due to the formation of quinones and other colored polymerization products.[6]

Q4: How should I prepare a stable aqueous stock solution of NALT?

A4: To prepare a stable aqueous stock solution, it is recommended to use deoxygenated, high-purity water. The pH of the solution should ideally be maintained in the slightly acidic to neutral range (pH 5-7) to minimize oxidation. For enhanced stability, consider adding a chelating agent like EDTA to sequester catalytic metal ions. After preparation, the solution should be sterile-filtered using a 0.22 µm filter.

Q5: What are the recommended storage conditions for NALT stock solutions?

A5: For optimal stability, NALT stock solutions should be stored under the following conditions:

  • Short-term (up to 1 month): Store at -20°C.

  • Long-term (up to 1 year): Store at -80°C.[9]

  • Protection from Light: Always store solutions in amber vials or wrapped in foil to protect from light.

  • Aliquotting: It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Solution turns yellow/brown Oxidation of the phenolic ring.1. Prepare fresh stock solution using deoxygenated water. 2. Add an antioxidant (e.g., Ascorbic Acid) or a chelating agent (e.g., EDTA) to the solution (see Table 1). 3. Store the solution protected from light and at a lower temperature (-20°C or -80°C). 4. Purge the headspace of the storage vial with an inert gas like argon or nitrogen.[6]
Precipitate forms in the solution The concentration of NALT exceeds its solubility at the storage temperature or pH.1. Gently warm the solution to redissolve the precipitate. 2. If precipitation persists, consider preparing a more dilute stock solution. 3. Ensure the pH of the solution is within the optimal range for NALT solubility.
Inconsistent experimental results Degradation of the NALT stock solution, leading to a lower effective concentration.1. Prepare a fresh stock solution and compare results. 2. Perform a stability check of your current stock solution using an analytical method like HPLC. 3. Always use a consistent and validated protocol for solution preparation and storage.
No degradation observed in forced degradation study The stress conditions applied are not harsh enough.1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). 2. Increase the temperature of the study. 3. Extend the duration of the stress exposure.[10]
Excessive degradation in forced degradation study (>20%) The stress conditions are too harsh.1. Decrease the concentration of the stressor. 2. Lower the temperature of the study. 3. Shorten the duration of the stress exposure.[11]

Data Presentation

Table 1: Recommended Stabilizers for N-acetyl-L-tyrosine Stock Solutions

Stabilizer TypeExampleRecommended ConcentrationMechanism of Action & Considerations
Antioxidant Ascorbic Acid (Vitamin C)0.1 - 1 mMActs as a sacrificial agent, being preferentially oxidized over NALT. May affect the pH of the solution and could interfere with certain biological assays.[6][12]
Antioxidant Dithiothreitol (DTT)1 - 10 mMA strong reducing agent that can protect against oxidation. It has a strong odor and may not be suitable for all cell-based assays.[6]
Chelating Agent EDTA0.1 - 1 mMSequesters metal ions (e.g., Fe³⁺, Cu²⁺) that catalyze oxidation reactions. May impact the activity of metalloenzymes.[6]

Table 2: Illustrative Degradation of N-acetyl-L-tyrosine under Various Conditions (Hypothetical Data)

ConditionTemperatureDuration% Degradation (Illustrative)
Acid Hydrolysis (0.1 M HCl) 80°C2 hours5 - 15%
Base Hydrolysis (0.1 M NaOH) 80°C2 hours10 - 20%
Oxidation (3% H₂O₂) Room Temperature24 hours15 - 25%
Thermal (in aqueous solution) 60°C48 hours5 - 10%
Photolytic (UV/Vis light) Room Temperature24 hours10 - 20%

Note: The degradation percentages in this table are for illustrative purposes to indicate potential susceptibility to different stress conditions. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a Stable N-acetyl-L-tyrosine Stock Solution (100 mM)

Materials:

  • N-acetyl-L-tyrosine (NALT) powder

  • High-purity, deoxygenated water (prepare by boiling for 15 minutes and cooling under a stream of nitrogen or argon gas)

  • Sterile, amber-colored storage vials

  • 0.22 µm sterile syringe filter

  • (Optional) EDTA disodium salt

  • (Optional) Ascorbic acid

Procedure:

  • Deoxygenate Water: Prepare deoxygenated water as described above.

  • Weigh NALT: Accurately weigh the required amount of NALT powder to achieve a final concentration of 100 mM (22.32 mg/mL).

  • Dissolution: In a sterile container, add the weighed NALT to a volume of deoxygenated water slightly less than the final desired volume.

  • (Optional) Add Stabilizers: If using, add EDTA to a final concentration of 0.1-1 mM and/or ascorbic acid to a final concentration of 0.1-1 mM.

  • Adjust pH (if necessary): Check the pH of the solution. If necessary, adjust to a range of 5-7 using dilute NaOH or HCl.

  • Final Volume: Bring the solution to the final desired volume with deoxygenated water.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into the final sterile, amber storage vials.

  • Inert Gas Purge: Before sealing, purge the headspace of each vial with nitrogen or argon gas for 1-2 minutes to displace any remaining oxygen.

  • Storage: Immediately seal the vials and store them at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Forced Degradation Study of N-acetyl-L-tyrosine

Objective: To identify potential degradation products and assess the stability-indicating nature of an analytical method.

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of NALT in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Heat the aqueous stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a transparent container to UV (e.g., 254 nm) and visible light for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.[7][8]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Mandatory Visualizations

cluster_degradation Oxidative Degradation Pathway of N-acetyl-L-tyrosine NALT N-acetyl-L-tyrosine Radical Tyrosyl Radical NALT->Radical Oxidizing Agent (e.g., ROS, Light) Dityrosine Dityrosine Radical->Dityrosine Dimerization Other Other Oxidation Products (e.g., Quinones) Radical->Other Further Oxidation

Caption: Oxidative degradation pathway of N-acetyl-L-tyrosine.

cluster_workflow Experimental Workflow for Forced Degradation Study start Prepare NALT Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress analysis Analyze by Stability-Indicating HPLC Method stress->analysis end Identify Degradation Products & Determine Degradation Pathway analysis->end

References

Validation & Comparative

N-Acetyl-L-Tyrosine vs. L-Tyrosine: A Comparative In Vivo Bioavailability Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of N-acetyl-L-tyrosine as a prodrug for L-tyrosine, supported by in vivo experimental data, to guide researchers and drug development professionals in the selection of appropriate tyrosine supplementation for clinical and research applications.

Abstract

L-tyrosine, a non-essential amino acid, is a precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine, and is crucial for normal brain function. Due to its low solubility, N-acetyl-L-tyrosine (NALT), a more soluble derivative, has been proposed as a more effective means of increasing systemic and cerebral tyrosine levels. This guide provides a comparative in vivo analysis of the bioavailability of NALT versus L-tyrosine, presenting key experimental data from human and animal studies. The evidence indicates that while NALT is more soluble, it is poorly deacetylated to L-tyrosine in the body, leading to significantly lower plasma and brain tyrosine levels compared to direct L-tyrosine administration.

Comparative Bioavailability: In Vivo Evidence

The primary objective of using NALT is to leverage its enhanced solubility to deliver higher concentrations of L-tyrosine to the body and brain. However, in vivo studies in both humans and animal models consistently demonstrate that NALT is an inefficient prodrug for L-tyrosine.

Human Intravenous Infusion Study (Magnusson et al., 1989)

A key human study investigated the efficacy of intravenously administered NALT as a precursor for L-tyrosine. The results showed a substantial portion of the administered NALT was not converted to L-tyrosine and was instead excreted unchanged.

ParameterValueUnit
NALT Dose5g (intravenous)
Plasma Tyrosine Increase25%
Urinary NALT Excretion (4 hours)56% of infused dose

Experimental Protocol: Human Intravenous NALT Infusion

  • Subjects: Eleven healthy volunteers.

  • Administration: A 4-hour intravenous infusion of 5 grams of N-acetyl-L-tyrosine.

  • Sampling: Blood samples were collected to determine plasma levels of NALT and tyrosine. Urine was collected to measure the excretion of NALT.

  • Analysis: The site of deacetylation was examined by measuring the splanchnic and renal balances.[1]

Rodent Studies: Parenteral and Oral Administration

Studies in rats and mice further corroborate the findings from human trials, demonstrating the limited ability of NALT to increase tyrosine levels, particularly in the brain.

Table 2: Comparative Bioavailability Data from Rodent Studies

StudyAnimal ModelAdministration RouteCompoundDoseOutcome
Magnusson et al., 1989RatIntravenousN-acetyl-L-tyrosine0.5 mmol/kg/dayPlasma tyrosine remained at fasting levels. 8.3% urinary loss.
Magnusson et al., 1989RatIntravenousN-acetyl-L-tyrosine2 mmol/kg/dayPlasma tyrosine increased above fasting levels, but with 16.8% urinary loss.[2]
Topall & Laborit, 1989MouseIntraperitonealN-acetyl-L-tyrosine-Least effective prodrug in increasing brain tyrosine levels compared to L-tyrosine and other prodrugs.[3]
Topall & Laborit, 1989MouseOralN-acetyl-L-tyrosine-Less effective than oral L-tyrosine in increasing brain tyrosine levels.[3]

Experimental Protocol: Rodent Studies

  • Magnusson et al. (1989): Adult rats received a continuous intravenous infusion of N-acetyl-U-14C-L-tyrosine as part of a total parenteral nutrition regimen. Plasma and tissue tyrosine levels were measured, along with urinary excretion of the labeled compound.[2]

  • Topall & Laborit (1989): Mice were administered L-tyrosine, N-acetyl-L-tyrosine, or other tyrosine prodrugs via either intraperitoneal injection or oral gavage. Brain tyrosine concentrations were subsequently assayed using high-performance liquid chromatography (HPLC) with fluorometric detection.[3]

Oral L-Tyrosine Administration in Humans

In contrast to the poor bioavailability of NALT, direct oral administration of L-tyrosine has been shown to significantly increase plasma tyrosine levels in a dose-dependent manner.

Table 3: Plasma Tyrosine Levels After Oral L-Tyrosine Administration in Humans

StudyDosePeak Plasma Tyrosine Increase
Melamed et al., 1980100 mg/kgMarked increase (p < 0.005)
van de Rest et al., 2017100, 150, 200 mg/kgDose-dependent increase (p < 0.001)

Experimental Protocol: Oral L-Tyrosine Administration

  • Melamed et al. (1980): Eleven subjects consumed a diet containing 113 g of protein and also took 100 mg/kg/day of L-tyrosine in three divided doses before meals. Plasma neutral amino acid levels were measured.[4]

  • van de Rest et al. (2017): In a double-blind, randomized cross-over trial, 17 older adults received a single administration of 100, 150, or 200 mg/kg body weight of tyrosine. Plasma tyrosine concentrations were determined at multiple time points post-ingestion.[5][6]

Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the metabolic conversion pathways of NALT and L-tyrosine and a generalized experimental workflow for in vivo bioavailability studies.

cluster_NALT N-Acetyl-L-Tyrosine (NALT) Pathway cluster_LTyr L-Tyrosine Pathway NALT N-Acetyl-L-Tyrosine Deacetylation Deacetylation (Kidneys) NALT->Deacetylation Poor Conversion Excretion Urinary Excretion (Unchanged NALT) NALT->Excretion High Percentage LTyr_from_NALT L-Tyrosine Deacetylation->LTyr_from_NALT LTyr L-Tyrosine Absorption Intestinal Absorption LTyr->Absorption Plasma Plasma Tyrosine Absorption->Plasma Brain Brain Uptake Plasma->Brain Catecholamines Dopamine, Norepinephrine, Epinephrine Brain->Catecholamines Synthesis

Caption: Metabolic pathways of N-acetyl-L-tyrosine and L-tyrosine.

cluster_workflow In Vivo Bioavailability Experimental Workflow start Subject Recruitment & Baseline Measures admin Compound Administration (Oral or IV) start->admin sampling Serial Blood & Urine Collection admin->sampling analysis HPLC or LC-MS/MS Analysis sampling->analysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) analysis->pk_analysis end Data Interpretation & Comparison pk_analysis->end

Caption: Generalized experimental workflow for bioavailability studies.

Conclusion and Recommendations

The collective in vivo evidence from human and animal studies strongly indicates that N-acetyl-L-tyrosine is a poor substitute for L-tyrosine when the goal is to increase systemic and central tyrosine levels. The low conversion rate of NALT to L-tyrosine, coupled with its high rate of urinary excretion, renders it an inefficient prodrug. Researchers and drug development professionals should be aware that despite its higher solubility, NALT does not translate to superior bioavailability of L-tyrosine. For applications requiring an elevation of plasma and brain tyrosine, direct administration of L-tyrosine is the more effective and evidence-based approach. Future research on tyrosine prodrugs should focus on derivatives that are more readily and completely converted to L-tyrosine in vivo.

References

A Comparative Guide to Analytical Method Validation for N-acetyl-L-tyrosine Quantification in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-acetyl-L-tyrosine (NAT), a more soluble precursor to the amino acid L-tyrosine, is critical in various research and clinical settings, including pharmacokinetic studies, nutritional monitoring, and as a potential biomarker.[1][2][3] The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of the two most common analytical platforms for the quantification of NAT in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

While specific, side-by-side comparative validation studies for N-acetyl-L-tyrosine are not extensively published, this guide draws upon established validation principles and performance data from analogous N-acetylated amino acids, such as N-acetyl-L-cysteine (NAC), to provide a comprehensive overview.[4][5][6][7][8][9] The data presented herein serves as a baseline for what can be expected when developing and validating a method for N-acetyl-L-tyrosine.

Comparative Overview of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for NAT quantification depends on the specific requirements of the study, particularly the need for sensitivity, selectivity, and the complexity of the biological matrix.

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; provides structural confirmation based on parent and fragment ions, minimizing interferences.
Sensitivity Lower; typically in the µg/mL range.Higher; can achieve ng/mL to pg/mL levels.[5][10][11]
Matrix Effects Less prone to signal suppression/enhancement from biological components.Susceptible to ion suppression or enhancement, requiring careful method development and the use of internal standards.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance expenses.
Throughput Can be high, but may require more extensive sample cleanup.High throughput is achievable, often with simpler sample preparation due to higher selectivity.[10]
Ideal Application Quantification in simpler matrices or when high concentrations of NAT are expected (e.g., in pharmaceutical formulations or some in vitro studies).Quantification in complex biological matrices like plasma, urine, and cerebrospinal fluid, especially for low concentrations.

Performance Characteristics: A Comparative Summary

The following table summarizes typical validation parameters for the quantification of N-acetylated amino acids in biological samples, providing an expected performance comparison for N-acetyl-L-tyrosine analysis. The values are representative and would need to be established for each specific method and laboratory.

Validation ParameterHPLC-UV (Representative Values)LC-MS/MS (Representative Values)
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.1 - 10 ng/mL[5][11]
Limit of Quantification (LOQ) ~0.5 - 5 µg/mL~0.5 - 25 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%[11]
Precision (%RSD) < 10%< 15% (inter-day), < 10% (intra-day)[11]
Recovery (%) 85 - 110%90 - 110%[12]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for sample preparation and analysis using HPLC-UV and LC-MS/MS. These should be optimized for the specific biological matrix and instrumentation used.

Sample Preparation: Protein Precipitation (for Plasma/Serum)

This is a common and straightforward method for removing proteins from plasma or serum samples prior to analysis.

  • Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of a working solution of a suitable internal standard. For LC-MS/MS, a stable isotope-labeled NAT (e.g., NAT-d3) is ideal. For HPLC-UV, a structurally similar compound not present in the sample can be used.

  • Precipitation: Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing 0.1% formic acid to precipitate the proteins.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended for LC-MS/MS): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a smaller volume (e.g., 100 µL) of the mobile phase starting condition. This step concentrates the analyte and ensures compatibility with the mobile phase.

  • Injection: Inject a portion of the prepared sample into the chromatographic system.

HPLC-UV Method Protocol

This protocol describes a typical reversed-phase HPLC method with UV detection.

  • Chromatographic Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a buffer and an organic solvent. For example, a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A typical starting condition could be 95% A and 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: N-acetyl-L-tyrosine has a UV absorbance maximum around 224 nm, but the optimal wavelength should be determined experimentally.

  • Injection Volume: 20 µL.

  • Run Time: Approximately 10-15 minutes, sufficient to elute the analyte and any interfering peaks.

LC-MS/MS Method Protocol

This protocol outlines a more sensitive and selective method using tandem mass spectrometry.

  • Chromatographic Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for fast analysis.

  • Mobile Phase: A gradient elution is typically used to improve peak shape and reduce run time. For example, Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile. The gradient can run from 5% B to 95% B over a few minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. The optimal mode should be determined during method development.

  • MRM Transitions: Specific Multiple Reaction Monitoring (MRM) transitions for N-acetyl-L-tyrosine and the internal standard need to be optimized. For NAT (MW: 223.23 g/mol ), a potential precursor ion in positive mode could be [M+H]+ at m/z 224.2. Fragment ions would be determined by infusion and fragmentation of a standard solution.

  • Injection Volume: 5 µL.

  • Run Time: Typically 3-5 minutes.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams were created using the DOT language.

G General Workflow for Analytical Method Validation method_dev Method Development (Selectivity, Sensitivity) linearity Linearity & Range method_dev->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Analyte Stability robustness->stability report Validation Report stability->report G Sample Preparation Workflow (Protein Precipitation) start Biological Sample (e.g., 100 µL Plasma) add_is Add Internal Standard start->add_is add_solvent Add Cold Organic Solvent (e.g., 300 µL Acetonitrile) add_is->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into HPLC or LC-MS/MS supernatant->analysis

References

A Head-to-Head Battle: N-acetyl-L-tyrosine Versus Other Tyrosine Derivatives in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective and bioavailable neuro-precursors is paramount. L-tyrosine, a non-essential amino acid, is a critical building block for the synthesis of key catecholamine neurotransmitters, including dopamine and norepinephrine, which play vital roles in cognitive function, mood, and stress response. To enhance its therapeutic potential, various derivatives of L-tyrosine have been developed, with N-acetyl-L-tyrosine (NALT) being one of the most prominent. This guide provides an objective comparison of NALT and other tyrosine derivatives, supported by experimental data, to aid in the selection of the most appropriate compound for research and development.

The primary motivation for developing tyrosine derivatives has been to overcome the limitations of L-tyrosine, particularly its low water solubility. While NALT boasts significantly higher water solubility, a comprehensive analysis of functional assays reveals a more complex picture regarding its bioavailability and efficacy in raising tyrosine levels in the brain.

Comparative Analysis of Physicochemical and Pharmacokinetic Properties

A critical evaluation of N-acetyl-L-tyrosine against its parent compound and other derivatives, such as L-tyrosine methyl ester, L-tyrosine ethyl ester, and O-phospho-L-tyrosine, demonstrates significant differences in their functional performance.

DerivativeMolecular Weight ( g/mol )Water SolubilityKey Findings in Functional Assays
L-Tyrosine 181.19Low (0.45 g/L)Serves as the natural precursor for catecholamine synthesis. Oral administration has been shown to significantly increase plasma tyrosine levels.
N-acetyl-L-tyrosine (NALT) 223.22HighDespite high water solubility, it is poorly converted to tyrosine in the body.[1] Studies show a significant portion is excreted unchanged in the urine, leading to lower efficacy in raising plasma and brain tyrosine levels compared to L-tyrosine.[1]
L-Tyrosine Methyl Ester 195.22ModerateAnimal studies suggest it can increase brain tyrosine levels, performing better than NALT but comparably to L-tyrosine after oral administration.[2]
L-Tyrosine Ethyl Ester 209.25Moderate to HighOften used in research due to improved solubility over L-tyrosine, facilitating its use in experimental solutions.
O-phospho-L-tyrosine 261.17HighActs as a prodrug, being hydrolyzed by phosphatases to release tyrosine.[2] It has shown comparable efficacy to L-tyrosine in increasing brain tyrosine levels in animal studies.[2]

In-Depth Look at Functional Assay Results

The central purpose of administering a tyrosine derivative is to effectively increase the concentration of tyrosine in the central nervous system, thereby making it available for neurotransmitter synthesis. However, data from comparative functional assays challenge the initial assumption that enhanced solubility directly translates to superior bioavailability.

A key study in mice directly compared the effects of oral administration of L-tyrosine, N-acetyl-L-tyrosine, L-tyrosine methyl ester, and O-phospho-L-tyrosine on brain tyrosine levels. The results demonstrated that N-acetyl-L-tyrosine was the least effective of the tested compounds at increasing brain tyrosine concentrations.[2] Conversely, L-tyrosine, L-tyrosine methyl ester, and O-phospho-L-tyrosine were all shown to be effective in elevating brain tyrosine levels.[2]

Clinical studies on the use of NALT in parenteral nutrition further support these findings. Despite its high solubility, a significant percentage of intravenously administered NALT is excreted in the urine without being converted to tyrosine, indicating inefficient deacetylation in the human body.

Experimental Methodologies

To ensure the reproducibility and validity of the presented findings, detailed experimental protocols for key assays are outlined below.

Protocol 1: Comparative Analysis of Brain Tyrosine Levels in Mice Following Oral Administration of Tyrosine Derivatives

Objective: To determine the relative efficacy of different tyrosine derivatives in increasing tyrosine concentrations in the brain.

Materials:

  • Male Swiss mice (25-30g)

  • L-Tyrosine

  • N-acetyl-L-tyrosine

  • L-Tyrosine Methyl Ester

  • O-phospho-L-tyrosine

  • Vehicle (e.g., distilled water or saline)

  • Oral gavage needles

  • Homogenizer

  • High-Performance Liquid Chromatography (HPLC) system with fluorometric detection

  • Reagents for HPLC mobile phase and derivatization

Procedure:

  • Animal Preparation: Mice are fasted overnight with free access to water.

  • Drug Administration: A single dose of each tyrosine derivative (e.g., 100 mg/kg) or vehicle is administered orally via gavage.

  • Sample Collection: At predetermined time points (e.g., 30, 60, 120 minutes) post-administration, mice are euthanized. The brains are rapidly excised, rinsed in ice-cold saline, and frozen in liquid nitrogen.

  • Tissue Preparation: Brain tissue is homogenized in a suitable buffer (e.g., perchloric acid) to precipitate proteins. The homogenate is then centrifuged to obtain a clear supernatant.

  • HPLC Analysis: The supernatant is analyzed by HPLC with fluorometric detection to quantify the concentration of tyrosine. A pre-column derivatization step may be required to enhance the fluorescence of tyrosine.

  • Data Analysis: Brain tyrosine concentrations are calculated based on a standard curve and expressed as nmol/g of brain tissue. Statistical analysis is performed to compare the effects of the different derivatives.

Protocol 2: In Vitro Solubility Assay

Objective: To determine and compare the aqueous solubility of various tyrosine derivatives.

Materials:

  • L-Tyrosine and its derivatives

  • Distilled water

  • pH meter

  • Shaking incubator

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Sample Preparation: An excess amount of each tyrosine derivative is added to a known volume of distilled water in a sealed vial.

  • Equilibration: The vials are placed in a shaking incubator at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The samples are centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved derivative in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry at a specific wavelength or HPLC with a standard curve.

  • Data Analysis: The solubility is expressed in g/L or mg/mL.

Signaling Pathways and Experimental Workflows

To visualize the underlying biochemical processes and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.

Tyrosine_Metabolism Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase

Caption: Metabolic pathway of L-tyrosine to catecholamines.

Bioavailability_Workflow cluster_0 Administration cluster_1 Sample Collection cluster_2 Analysis cluster_3 Outcome Oral_Admin Oral Gavage (Tyrosine Derivatives) Brain_Extraction Brain Tissue Extraction Oral_Admin->Brain_Extraction Blood_Collection Blood Sample Collection Oral_Admin->Blood_Collection Homogenization Tissue Homogenization Brain_Extraction->Homogenization HPLC_Analysis HPLC-Fluorometric Analysis Blood_Collection->HPLC_Analysis Homogenization->HPLC_Analysis Data_Comparison Comparative Data on Tyrosine Levels HPLC_Analysis->Data_Comparison

Caption: Workflow for comparative bioavailability study in mice.

Conclusion

While N-acetyl-L-tyrosine offers the advantage of increased water solubility, experimental evidence from functional assays indicates that this does not confer superior bioavailability or efficacy in raising brain tyrosine levels compared to L-tyrosine and other derivatives like L-tyrosine methyl ester and O-phospho-L-tyrosine. In fact, studies suggest that NALT is poorly converted to tyrosine in vivo. For researchers and drug development professionals, a thorough evaluation of the specific application and desired outcome is crucial when selecting a tyrosine derivative. Based on the current body of evidence, L-tyrosine and its other prodrug forms, such as O-phospho-L-tyrosine, appear to be more reliable choices for effectively increasing central nervous system tyrosine levels. Further comparative studies in human subjects are warranted to fully elucidate the relative therapeutic potentials of these compounds.

References

L-Tyrosine Demonstrates Superiority in Elevating Plasma Tyrosine Levels Compared to N-Acetyl-L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of available research indicates that L-tyrosine is more effective than its acetylated counterpart, N-Acetyl-L-Tyrosine (NALT), in increasing plasma tyrosine concentrations. While NALT is often marketed as a more soluble and bioavailable form of tyrosine, studies show it is poorly converted to L-tyrosine in the body, leading to significantly lower elevations in plasma tyrosine.

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profiles of these two compounds is crucial for effective formulation and application. L-tyrosine is a non-essential amino acid that serves as a precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[1][2][3][4][5][6][7][8] Supplementation is often used to support cognitive function, particularly under stressful conditions. NALT is a derivative of L-tyrosine, with an attached acetyl group intended to increase its stability and solubility.[2][3] However, this structural modification appears to hinder its efficacy as a tyrosine prodrug.

The prevailing evidence from human studies suggests that oral administration of L-tyrosine leads to a robust and dose-dependent increase in plasma tyrosine levels.[9][10] In contrast, even intravenous administration of NALT results in only a modest increase, with a substantial portion of the compound being excreted unchanged.

Comparative Analysis of Plasma Tyrosine Levels

ParameterL-Tyrosine (Oral Administration)N-Acetyl-L-Tyrosine (NALT) (Intravenous Administration)
Dosage 100 mg/kg body weight5 grams (over 4 hours)
Peak Plasma Tyrosine Increase 130% to 276% above baselineApproximately 25% above baseline
Bioavailability/Conversion Readily absorbed and utilizedPoor conversion to L-tyrosine
Urinary Excretion Not reported as a significant issue56% of the infused dose excreted unchanged as NALT
Supporting Studies Glaeser et al. (1979), Smith et al. (as cited in secondary sources)Magnusson et al. (1989)

Note: The comparison is between different routes of administration (oral for L-Tyrosine vs. intravenous for NALT). Intravenous administration typically ensures 100% bioavailability, making the low plasma tyrosine increase for NALT particularly noteworthy.

Experimental Protocols

L-Tyrosine Oral Administration Study (General Protocol based on cited studies)

A representative experimental design for assessing the impact of oral L-tyrosine on plasma levels is as follows:

  • Participants: Healthy adult volunteers.

  • Study Design: A double-blind, randomized, crossover trial.

  • Intervention: Participants receive a single oral administration of L-tyrosine (e.g., 100 mg/kg, 150 mg/kg, or 200 mg/kg body weight) or a placebo, typically mixed in a beverage.

  • Blood Sampling: Venous blood samples are collected at baseline (before administration) and at multiple time points post-administration (e.g., 90, 120, 150, 180, 210, and 240 minutes).[10]

  • Analysis: Plasma is separated from the blood samples, and tyrosine concentrations are measured using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Outcome Measures: The primary outcomes include the change in plasma tyrosine concentration from baseline, the maximum concentration (Cmax), and the time to reach maximum concentration (Tmax).

N-Acetyl-L-Tyrosine (NALT) Intravenous Administration Study (Magnusson et al., 1989)
  • Participants: Eleven healthy volunteers.

  • Intervention: Participants received a 4-hour intravenous infusion of 5 grams of NALT.

  • Blood and Urine Sampling: Plasma levels of NALT and tyrosine were determined. Urine was collected to measure the excretion of NALT.

  • Analysis: The concentrations of NALT and tyrosine in plasma and urine were measured.

  • Outcome Measures: The study measured the increase in plasma tyrosine levels and the percentage of infused NALT excreted unchanged in the urine.

Metabolic Pathways and Experimental Workflow

The metabolic fate of L-tyrosine and NALT is a key determinant of their efficacy. L-tyrosine is directly available for conversion into catecholamines. In contrast, NALT must first be deacetylated to yield L-tyrosine, a process that appears to be inefficient in humans.

cluster_NALT NALT Administration cluster_LTyr L-Tyrosine Administration cluster_Metabolism Common Metabolic Pathway NALT_admin Oral/IV NALT Administration Deacetylation Deacetylation (Kidneys) NALT_admin->Deacetylation Inefficient Conversion Excretion Urinary Excretion (Unchanged NALT) NALT_admin->Excretion ~56% (IV) L_tyrosine_pool Plasma L-Tyrosine Pool Deacetylation->L_tyrosine_pool Catecholamines Dopamine, Norepinephrine, Epinephrine Synthesis L_tyrosine_pool->Catecholamines LTyr_admin Oral L-Tyrosine Administration LTyr_admin->L_tyrosine_pool Direct Absorption

Metabolic pathways of NALT and L-Tyrosine.

The experimental workflow for a comparative analysis involves several key stages, from participant recruitment to data analysis.

cluster_0 Experimental Procedure A Participant Recruitment (Healthy Volunteers) B Randomization A->B C1 Group 1: Oral L-Tyrosine B->C1 C2 Group 2: Oral NALT B->C2 D Baseline Blood Sampling (t=0) E Compound Administration D->E F Serial Blood Sampling (e.g., t=30, 60, 90, 120... min) G Plasma Tyrosine Concentration Analysis (HPLC) F->G H Pharmacokinetic Analysis (Cmax, Tmax, AUC) G->H I Comparative Statistical Analysis H->I J Conclusion I->J

Experimental workflow for comparative analysis.

References

N-acetyl-L-tyrosine: A More Soluble Alternative for Tyrosine Supplementation in Rat Parenteral Nutrition Models

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of N-acetyl-L-tyrosine (NALT) as a soluble and bioavailable source of tyrosine in parenteral nutrition, with a focus on rat models, reveals significant advantages over the poorly soluble L-tyrosine. This guide provides an objective comparison with alternative tyrosine derivatives, supported by experimental data, for researchers, scientists, and drug development professionals.

The limited solubility of L-tyrosine in aqueous solutions presents a significant challenge in formulating parenteral nutrition (PN) regimens, often leading to inadequate tyrosine supplementation.[1][2][3][4][5] This is particularly critical for neonates and patients with hepatic insufficiency who may have a limited ability to synthesize tyrosine from phenylalanine.[4][6] N-acetyl-L-tyrosine (NALT), a more soluble derivative, has been investigated as a promising alternative to overcome this limitation.[1][3][7][8][9]

Comparative Efficacy of Tyrosine Sources

Experimental studies in rat models have demonstrated the potential of NALT to serve as a bioavailable source of tyrosine. When administered as part of a total parenteral nutrition (TPN) regimen, NALT is rapidly utilized, contributing to tissue tyrosine pools, protein synthesis, and energy production.[1][3] However, its efficiency is dose-dependent, and urinary excretion of the intact molecule is a notable factor.

A comparison with other soluble tyrosine derivatives, such as glycyl-L-tyrosine and L-alanyl-L-tyrosine, indicates that while NALT is effective, dipeptide forms may offer superior utilization with lower urinary losses in animal models.[10][11][12]

ParameterL-TyrosineN-acetyl-L-tyrosine (NALT)Glycyl-L-tyrosineL-alanyl-L-tyrosine
Solubility in PN Solutions Poor[1][4][5][13]Excellent[1][3][7][8]ExcellentExcellent[11]
Plasma Tyrosine Levels in Rats (0.5 mmol/kg/day infusion) -Remained at fasting values (73.8 +/- 5.40 microM)[1]-Remained at fasting levels[11]
Plasma Tyrosine Levels in Rats (2 mmol/kg/day infusion) -Increased above fasting levels (141 +/- 16.1 microM)[1]-Increased above fasting levels[11]
Urinary Excretion in Rats -8.3% at 0.5 mmol/kg/day; 16.8% at 2 mmol/kg/day[1]0.5% (long-term infusion)[10]7.7% at 0.5 mmol/kg/day; 5.5% at 2 mmol/kg/day[11]
Protein Incorporation in Rats -Demonstrated[1][3]Demonstrated[10]Demonstrated[11]
CO2 Production in Rats -Demonstrated[1][3]-Demonstrated[11]

Experimental Protocols

The following methodologies are based on key experiments investigating NALT and other tyrosine derivatives in rat parenteral nutrition models.

1. N-acetyl-L-tyrosine Infusion in Adult Rats

  • Animal Model: Adult male rats.[1]

  • Parenteral Nutrition Regimen: Rats receive a total parenteral nutrition (TPN) solution via continuous infusion. The TPN solution contains essential amino acids, glucose, electrolytes, and vitamins.

  • Experimental Groups:

    • Control Group: TPN solution with standard amino acid profile (low tyrosine due to solubility limits).

    • NALT Group 1: TPN solution with N-acetyl-U-14C-L-tyrosine at an infusion rate of 0.5 mmol/kg/day.[1]

    • NALT Group 2: TPN solution with N-acetyl-L-tyrosine at an infusion rate of 2 mmol/kg/day.[1]

  • Data Collection:

    • Plasma samples are collected to measure tyrosine concentrations.

    • Tissue samples (liver, muscle, etc.) are collected to measure the incorporation of 14C-labeled tyrosine into tissue protein and free tyrosine pools.

    • Expired air is collected to measure the production of 14CO2.

    • Urine is collected to quantify urinary losses of NALT.[1]

  • Analytical Methods: High-performance liquid chromatography (HPLC) for amino acid analysis and scintillation counting for radioactivity measurements.

2. Comparative Utilization of N-acetyl-L-tyrosine and Glycyl-L-tyrosine

  • Animal Model: Growing rats.[10]

  • Parenteral Nutrition Regimen: Rats receive TPN for 4 weeks. The solutions are isonitrogenous and isocaloric.

  • Experimental Groups:

    • Control Group: TPN with an adequate amount of L-phenylalanine.

    • Glycine Group: TPN where two-thirds of L-phenylalanine is replaced by glycine.

    • Glycyl-L-tyrosine Group: TPN where two-thirds of L-phenylalanine is replaced by a corresponding amount of glycyl-L-tyrosine.

    • N-acetyl-L-tyrosine Group: TPN where two-thirds of L-phenylalanine is replaced by a corresponding amount of N-acetyl-L-tyrosine.[10]

  • Data Collection:

    • Body weight and nitrogen balance are monitored throughout the study.

    • Urine is collected daily to measure the excretion of N-acetyl-L-tyrosine and glycyl-L-tyrosine.

    • Plasma samples are collected to analyze the amino acid profile.[10]

Visualizing the Metabolic Pathway and Experimental Design

The following diagrams illustrate the metabolic fate of N-acetyl-L-tyrosine and the general workflow of the described experiments.

NALT_Metabolism cluster_PN Parenteral Nutrition Bag cluster_Bloodstream Bloodstream cluster_Tissues Tissues (e.g., Liver, Muscle) cluster_Excretion Excretion NALT_PN N-acetyl-L-tyrosine (Soluble Form) NALT_Blood N-acetyl-L-tyrosine NALT_PN->NALT_Blood Infusion Tyrosine_Blood L-Tyrosine NALT_Blood->Tyrosine_Blood Deacetylation Urine Urinary Excretion (Intact NALT) NALT_Blood->Urine Protein Protein Synthesis Tyrosine_Blood->Protein Energy CO2 Production (Energy Metabolism) Tyrosine_Blood->Energy Experimental_Workflow start Rat Model Selection (e.g., Adult Male Rats) tpn Total Parenteral Nutrition (TPN) Solution Preparation start->tpn groups Allocation to Experimental Groups (Control, NALT, other derivatives) tpn->groups infusion Continuous Intravenous Infusion groups->infusion sampling Sample Collection (Blood, Tissues, Urine, Expired Air) infusion->sampling analysis Biochemical Analysis (HPLC, Scintillation Counting) sampling->analysis end Data Interpretation and Comparison analysis->end

References

N-Acetyl-L-Tyrosine vs. N-Acetyl-L-Cysteine: A Comparative Guide to Their Roles as Inhibitors of Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aggregation of proteins is a central pathological hallmark in a wide array of debilitating human diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease. Consequently, the identification and characterization of small molecules that can inhibit this process are of paramount importance in therapeutic research. This guide provides an objective comparison of two N-acetylated amino acids, N-acetyl-L-tyrosine (NALT) and N-acetyl-L-cysteine (NAC), as potential inhibitors of protein aggregation, supported by available experimental data.

Overview

While both N-acetyl-L-tyrosine and N-acetyl-L-cysteine are derivatives of essential amino acids, the extent of research into their anti-aggregation properties differs significantly. N-acetyl-L-cysteine is a well-documented antioxidant and protein aggregation inhibitor with multiple proposed mechanisms of action. In contrast, the role of N-acetyl-L-tyrosine in directly inhibiting protein aggregation is less established, with much of the research focusing on its utility as a more soluble precursor to L-tyrosine for neurotransmitter synthesis. This guide will synthesize the available evidence for both compounds to provide a clear comparative perspective.

Quantitative Data on Inhibition of Protein Aggregation

Direct comparative studies quantifying the inhibitory effects of NALT and NAC on the same protein under identical experimental conditions are scarce in the published literature. However, data from individual studies on NAC provide insights into its concentration-dependent inhibitory effects on the aggregation of various proteins.

CompoundProtein ModelAssay TypeEffective ConcentrationObserved EffectReference
N-acetyl-L-cysteine (NAC) Stefin BThioflavin T (ThT) Fluorescence0.25 mM - 0.5 mMProlonged lag phase of fibril growth[1]
Stefin BThioflavin T (ThT) Fluorescence1 mM - 6 mMPromoted protein aggregation (reduced lag phase)[1]
Human Platelets (in vitro)Platelet Aggregometry3000-6000 µmol/L (3-6 mM)Decreased ADP and collagen-induced platelet aggregation[2]
α-synuclein (in vivo mouse model)ImmunohistochemistryOral administrationAttenuated α-synuclein aggregation and neurodegeneration[3]
Amyloid Beta (in vivo mouse model)Biochemical assaysPretreatmentReversed elevated malondialdehyde and acetylcholinesterase, and reduced glutathione depletion[4]
N-acetyl-L-tyrosine (NALT) ---No direct quantitative data available on inhibition of aggregation.-

Note: The pro-aggregation effect of NAC at higher concentrations in the stefin B model highlights the complexity of its interactions and the importance of concentration-dependent studies.

Mechanisms of Action

The proposed mechanisms by which NALT and NAC may inhibit or influence protein aggregation are distinct, reflecting their different chemical properties.

N-Acetyl-L-Tyrosine (NALT)

Direct experimental evidence for the mechanism of NALT as a protein aggregation inhibitor is limited. However, based on the known properties of its parent amino acid, L-tyrosine, a potential mechanism can be hypothesized.

  • Antioxidant Activity : The phenolic hydroxyl group of the tyrosine side chain can act as a hydrogen donor to scavenge free radicals. Oxidative stress is a known contributor to protein misfolding and aggregation. By reducing reactive oxygen species, L-tyrosine has been shown to protect proteins from aggregation during gamma-irradiation. It is plausible that NALT, upon deacetylation to L-tyrosine, could exert a similar antioxidant effect.

NALT_Mechanism NALT N-Acetyl-L-Tyrosine Deacetylation Deacetylation (in vivo) NALT->Deacetylation LTyrosine L-Tyrosine Deacetylation->LTyrosine Antioxidant Antioxidant Effect LTyrosine->Antioxidant ROS Reactive Oxygen Species (ROS) MisfoldedProtein Misfolded/Aggregated Protein ROS->MisfoldedProtein causes Protein Native Protein Protein->MisfoldedProtein misfolds Antioxidant->ROS scavenges Antioxidant->Protein protects

References

A Comparative Analysis of N-acetyltyrosine and N-acetyltryptophan: Spectroscopic and Fluorescence Quenching Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intrinsic spectroscopic and fluorescence characteristics of amino acid derivatives is paramount for their application in biological and pharmaceutical research. N-acetyltyrosine (NAT) and N-acetyltryptophan (NATrp) are two such derivatives that serve as excellent model compounds for studying protein fluorescence. This guide provides an objective comparison of their spectroscopic properties and their response to fluorescence quenching by acrylamide, supported by experimental data and detailed protocols.

Spectroscopic and Photophysical Properties: A Tabulated Comparison

The intrinsic fluorescence of proteins primarily originates from the aromatic amino acids tryptophan and tyrosine. Their N-acetylated derivatives, NAT and NATrp, are often used in fundamental studies due to their similarity to the protein-bound residues but with simplified environmental factors. The key spectroscopic and photophysical parameters for NAT and NATrp are summarized below.

PropertyThis compound (NAT)N-acetyltryptophan (NATrp)
Absorption Maximum (λ_abs_ max) ~275 nm[1]~280 nm[1]
Molar Extinction Coefficient (ε) ~1,400 M⁻¹cm⁻¹ at 274 nm~5,600 M⁻¹cm⁻¹ at 280 nm
Emission Maximum (λ_em_ max) ~301-303 nm[1][2]~350-358 nm[1][2]
Fluorescence Quantum Yield (Φ_f_) ~0.13[3]~0.12-0.14[4][5]
Fluorescence Lifetime (τ_f_) Can exhibit long-lived components (~13-16 ns in specific environments)Complex, multi-exponential decay (~3 ns average)[4]

Fluorescence Quenching by Acrylamide: A Comparative Overview

Fluorescence quenching studies provide valuable insights into the accessibility of fluorophores to their surrounding environment. Acrylamide is a widely used neutral quencher that effectively quenches the fluorescence of both tyrosine and tryptophan residues primarily through a collisional (dynamic) mechanism. The efficiency of this quenching is quantified by the Stern-Volmer constant (Ksv).

ParameterThis compound (NAT)N-acetyltryptophan (NATrp)
Quencher AcrylamideAcrylamide
Quenching Mechanism Primarily Collisional (Dynamic)Primarily Collisional (Dynamic)
Stern-Volmer Constant (Ksv) Ksv for free tyrosine is reported to be smaller than for tryptophan, indicating less efficient quenching.Ksv for a similar compound, N-acetyl-L-tryptophanamide (NATA), is in the range of 5.9 - 21 M⁻¹ in aqueous solutions.
Bimolecular Quenching Constant (kq) -~7.5 x 10⁹ M⁻¹s⁻¹ (calculated for Tryptophan)

Experimental Protocols

Spectroscopic Characterization

Objective: To determine the absorption and fluorescence emission spectra of this compound and N-acetyltryptophan.

Materials:

  • N-acetyl-L-tyrosine (analytical grade)

  • N-acetyl-L-tryptophan (analytical grade)

  • Phosphate buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare 1 mM stock solutions of NAT and NATrp in PBS.

  • Working Solution Preparation: Dilute the stock solutions with PBS to a final concentration of 10-20 µM. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorption Spectra: Record the UV absorption spectrum of each working solution from 240 nm to 320 nm using the spectrophotometer. Use PBS as a blank.

  • Fluorescence Emission Spectra:

    • For NAT, excite the sample at its absorption maximum (~275 nm) and record the emission spectrum from 290 nm to 400 nm.

    • For NATrp, excite the sample at its absorption maximum (~280 nm) and record the emission spectrum from 300 nm to 450 nm.

    • Ensure identical instrument settings (e.g., slit widths) for both measurements to allow for a direct comparison of intensities.

Fluorescence Quenching with Acrylamide

Objective: To determine the Stern-Volmer constant (Ksv) for the quenching of NAT and NATrp fluorescence by acrylamide.

Materials:

  • NAT and NATrp working solutions (as prepared above)

  • Acrylamide stock solution (e.g., 2 M in PBS)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Initial Fluorescence Measurement (F₀): Measure the fluorescence intensity of the NAT and NATrp working solutions in the absence of the quencher. This is the F₀ value.

  • Titration with Acrylamide:

    • Add small aliquots of the acrylamide stock solution to the cuvette containing the fluorophore solution.

    • After each addition, gently mix the solution and allow it to equilibrate for 1-2 minutes.

    • Measure the fluorescence intensity (F) at the emission maximum.

    • Continue this process for a range of acrylamide concentrations (e.g., 0 to 0.5 M).

  • Data Analysis:

    • Correct the fluorescence intensities for dilution by multiplying each F value by the factor (V₀ + V) / V₀, where V₀ is the initial volume and V is the total volume of acrylamide added.

    • Plot F₀/F versus the concentration of acrylamide ([Q]).

    • The slope of the resulting linear plot is the Stern-Volmer constant (Ksv).

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for fluorescence quenching analysis and a signaling pathway involving N-acetyl-L-tyrosine.

G Experimental Workflow for Fluorescence Quenching Analysis cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_fluorophore Prepare Fluorophore Solution (NAT or NATrp) prep_series Create a Series of Samples with Varying [Acrylamide] prep_fluorophore->prep_series prep_quencher Prepare Acrylamide Stock Solution prep_quencher->prep_series measure_f0 Measure Initial Fluorescence (F₀) (No Quencher) prep_series->measure_f0 [Acrylamide] = 0 measure_f Measure Fluorescence (F) at each [Acrylamide] prep_series->measure_f Increasing [Acrylamide] measure_f0->measure_f correct_dilution Correct for Dilution measure_f->correct_dilution plot_sv Plot F₀/F vs. [Acrylamide] (Stern-Volmer Plot) correct_dilution->plot_sv calc_ksv Calculate Ksv from the Slope plot_sv->calc_ksv

Caption: A generalized workflow for conducting a fluorescence quenching experiment.

G Signaling Pathway Involving N-Acetyl-L-tyrosine NAT N-Acetyl-L-tyrosine Mito Mitochondria NAT->Mito Perturbs membrane potential ROS Low-level ROS Generation Mito->ROS FoxO FoxO Pathway Activation ROS->FoxO Keap1 Keap1 Pathway Activation ROS->Keap1 Antioxidant Enhanced Expression of Antioxidant Enzyme Genes FoxO->Antioxidant Keap1->Antioxidant Stress Anti-stress and Cytoprotective Effects Antioxidant->Stress

Caption: N-acetyl-L-tyrosine can induce a mitohormetic response.

References

N-Acetyl-L-Tyrosine: A Comparative Guide to its Role in Mitohormesis Induction In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-acetyl-L-tyrosine (NALT) and its role in inducing mitohormesis in vivo. We will objectively evaluate its performance against other known mitohormetic agents, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.

Introduction to Mitohormesis and N-Acetyl-L-Tyrosine

Mitohormesis is a biological response where a low level of mitochondrial stress, often mediated by a transient increase in reactive oxygen species (ROS), triggers a cascade of events that enhance cellular stress resistance and longevity.[1][2] This adaptive response is crucial for cellular health and has been a key area of interest in aging and disease research.

N-acetyl-L-tyrosine (NALT) is a more soluble form of the amino acid L-tyrosine, a precursor to key neurotransmitters like dopamine and norepinephrine.[2][3] Recent research has identified NALT as an endogenous molecule that can trigger mitohormesis in vivo, particularly under conditions of stress.[1][2]

Comparative Analysis of Mitohormetic Inducers

While direct head-to-head in vivo comparative studies are limited, we can draw comparisons from individual studies on NALT, Resveratrol, and Metformin, three compounds known to induce mitohormesis.

CompoundAnimal ModelDosageKey Mitohormetic Effects (In Vivo)Reference
N-acetyl-L-tyrosine (NALT) MiceInjection (specific dosage not detailed in abstract)- Increased stress tolerance - Transient mitochondrial perturbation - Small increase in ROS production - FoxO activation - Increased Keap1 expression[1][2]
Resveratrol Mice186 mg/kg/day (in diet)- Increased mitochondrial number - Increased PGC-1α activity (marker of mitochondrial biogenesis) - Improved motor function and insulin sensitivity[4]
Metformin C. elegans50 mM (in culture medium)- Increased lifespan - Increased mitochondrial respiration - Increased ROS production - Activation of the peroxiredoxin PRDX-2[5][6]

N-Acetyl-L-Tyrosine vs. L-Tyrosine: A Note on Bioavailability

The primary distinction between NALT and L-tyrosine lies in their chemical structure and purported bioavailability. NALT is the acetylated form of L-tyrosine, designed for improved solubility and absorption.[1][2][3] While theoretically this should lead to better bioavailability, some research suggests that NALT has a low conversion rate to free tyrosine in the body, with a significant portion being excreted unchanged.[3][7] Conversely, oral L-tyrosine supplementation has been shown to effectively increase plasma tyrosine levels.[7] In the context of mitohormesis, the superior efficacy of NALT as demonstrated by Matsumura et al. (2020) suggests that its specific chemical properties, beyond simple conversion to L-tyrosine, may be crucial for its mitochondrial effects.[1][2]

Signaling Pathways and Experimental Workflow

The induction of mitohormesis by NALT follows a specific signaling cascade. Below are diagrams illustrating this pathway and a typical experimental workflow for investigating mitohormesis in vivo.

NALT_Mitohormesis_Pathway cluster_stress Stress Condition cluster_mitochondrion Mitochondrion cluster_cytosol_nucleus Cytosol to Nucleus cluster_cellular_response Cellular Response NALT N-acetyl-L-tyrosine (NALT) (Endogenous increase) Mito_Perturb Transient Mitochondrial Perturbation NALT->Mito_Perturb induces ROS ↑ Reactive Oxygen Species (ROS) Mito_Perturb->ROS leads to FoxO FoxO Activation (Nuclear Translocation) ROS->FoxO activates Keap1 ↑ Keap1 Gene Expression FoxO->Keap1 increases Antioxidant_Enzymes ↑ Antioxidant Enzyme Expression Keap1->Antioxidant_Enzymes upregulates Stress_Tolerance Enhanced Stress Tolerance Antioxidant_Enzymes->Stress_Tolerance results in

NALT-Induced Mitohormesis Signaling Pathway.

Experimental_Workflow cluster_animal_model In Vivo Model cluster_treatment Treatment & Stress cluster_analysis Analysis of Mitohormesis Markers Animal_Model Animal Model (e.g., Mice) - Control Group - NALT-treated Group Treatment NALT Administration (e.g., Injection) Animal_Model->Treatment Stress_Induction Stress Induction (e.g., Heat Stress) Treatment->Stress_Induction Mito_ROS Mitochondrial ROS Measurement (e.g., MitoSOX) Stress_Induction->Mito_ROS Signaling_Analysis Signaling Pathway Analysis (Western Blot for FoxO, Keap1) Stress_Induction->Signaling_Analysis Functional_Outcome Functional Outcome Assessment (e.g., Stress Tolerance Assay) Stress_Induction->Functional_Outcome

References

Safety Operating Guide

Proper Disposal of N-Acetyltyrosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility are paramount in scientific research. This document provides essential, step-by-step guidance for the proper disposal of N-Acetyltyrosine, a common reagent in research and development. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

This compound is classified as a hazardous substance, primarily due to its potential to cause serious eye damage.[1][2] Therefore, appropriate handling and disposal are crucial. All waste must be managed in accordance with local, state, and federal regulations.[3] It is imperative to prevent this chemical from entering the environment, including drains and water courses.[1][4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[5] In case of a spill, immediately clean the area. For solid this compound, carefully sweep up the material to avoid generating dust and place it into a suitable, sealed container for disposal.[2][6]

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is through a licensed chemical waste contractor.

For Solid this compound Waste:

  • Collection: Carefully sweep or transfer the solid this compound waste into a designated, leak-proof, and clearly labeled waste container.[6] The container should be suitable for holding chemical waste.

  • Labeling: Label the container clearly as "Hazardous Waste: this compound." Include the date and any other information required by your institution's Environmental Health and Safety (EHS) office.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area. This area should be secure and away from incompatible materials, particularly strong oxidizing agents.[1]

  • Arranging Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.

For this compound Solutions:

  • Collection: Collect all aqueous and organic solutions containing this compound in a designated, sealed, and clearly labeled waste container.[7]

  • Labeling: The label must clearly indicate the contents, including all solvents present (e.g., "this compound in DMSO").

  • Storage: Store the waste container in a designated satellite accumulation area for hazardous liquid waste.

  • Disposal: Arrange for disposal through your institution's hazardous waste program. Do not pour this compound solutions down the drain. [2][4]

For Contaminated Labware and PPE:

  • Segregation: Any materials, such as pipette tips, tubes, gloves, or weighing paper, that have come into contact with this compound should be considered contaminated.

  • Collection: Place these contaminated materials into a designated, sealed container or a robust, clearly labeled plastic bag.[8]

  • Disposal: Dispose of this container as solid chemical waste through your institution's EHS office. Do not mix with general laboratory trash.[8]

Data Summary for Disposal Considerations

While specific quantitative limits for disposal are determined by local regulations and waste management facilities, the following table summarizes key hazard and handling information.

ParameterInformationSource
Hazard Classification Serious Eye Damage/Eye Irritation, Category 1[1]
Primary Disposal Route Licensed Chemical Waste Contractor[3][7]
Prohibited Disposal Drains, Sewer Systems, General Waste[2][4]
Incompatible Materials Strong oxidizing agents[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid this compound (Powder, Residue) waste_type->solid_waste Solid liquid_waste This compound Solution (Aqueous or Organic) waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, Labware) waste_type->contaminated_materials Contaminated Materials collect_solid Collect in a labeled, sealed container for solid hazardous waste. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed container for liquid hazardous waste. liquid_waste->collect_liquid collect_contaminated Collect in a labeled, sealed container or bag for solid chemical waste. contaminated_materials->collect_contaminated store Store in designated hazardous waste accumulation area. collect_solid->store collect_liquid->store collect_contaminated->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: this compound Disposal Decision Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Acetyltyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for laboratory professionals on the safe handling, personal protective equipment (PPE), and disposal of N-Acetyltyrosine, ensuring a secure research environment.

For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. This guide provides immediate and essential safety and logistical information for handling this compound, a compound utilized in various research and pharmaceutical applications. Adherence to these procedural steps will minimize risk and ensure operational integrity.

Quantitative Data Summary

While comprehensive toxicological data for this compound is not fully available, the following table summarizes its key physical and chemical properties. Researchers should note that the toxicological properties have not been fully investigated, and therefore, the compound should be handled with care as if it were hazardous.[1][2]

PropertyValueReferences
Appearance White crystals or crystalline powder[3]
Molecular Formula C₁₁H₁₃NO₄[4]
Molecular Weight 223.22 g/mol [4]
Melting Point 149 - 152 °C[3]
Solubility - In Water: 17.5 g/100g H₂O (20°C)- In PBS (pH 7.2): Approx. 10 mg/mL- In Ethanol, DMSO, Dimethyl Formamide: Approx. 25 mg/mL[1][3]
Occupational Exposure Limits Not established[3]
Acute Toxicity (LD50/LC50) No data available[2][5]

Personal Protective Equipment (PPE)

A robust PPE strategy is critical to prevent exposure to this compound through inhalation, skin, or eye contact. The minimum required PPE is outlined below.

Body PartPersonal Protective Equipment (PPE)Rationale
Eyes/Face - Safety glasses with side-shields: Essential for all operations.- Face shield: Required when there is a risk of splashes or dust generation.Protects against airborne particles and potential splashes that can cause serious eye damage.[6]
Skin - Chemical-resistant gloves: Nitrile or other compatible gloves should be worn.- Laboratory coat: A standard lab coat is required.- Protective clothing: Additional chemical-resistant clothing may be necessary for larger quantities.Prevents direct skin contact, which may cause irritation.[5][7] Gloves should be inspected before use and removed using the proper technique to avoid skin contact.
Respiratory - Government-approved respirator: A dust/mist filtering respirator (e.g., N95 or P3) should be used when working with the powder outside of a fume hood or in poorly ventilated areas.Protects the respiratory system from potential irritation caused by inhaling fine dust particles.[3]

Operational Plan: Handling and Disposal

This section provides a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.

Pre-Operational Checks
  • Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before beginning any work.[1]

  • Ensure Proper Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.[5]

  • Assemble all necessary PPE: Before handling the chemical, ensure all required PPE is available and in good condition.

  • Locate Emergency Equipment: Confirm the location and operational status of eyewash stations and safety showers.[6]

Step-by-Step Handling Procedure (Example: Weighing and Dissolving)

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather this compound and Equipment prep_workspace->prep_materials weigh Carefully Weigh this compound prep_materials->weigh transfer Transfer Powder to Beaker weigh->transfer dissolve Add Solvent and Dissolve with Stirring transfer->dissolve decontaminate Decontaminate Workspace and Equipment dissolve->decontaminate dispose Dispose of Waste in Accordance with Regulations decontaminate->dispose remove_ppe Remove and Dispose of PPE Properly dispose->remove_ppe

Caption: Workflow for Safely Handling this compound.

  • Don PPE: Put on all required personal protective equipment.

  • Prepare Workspace: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

  • Weighing: Carefully weigh the desired amount of this compound powder on a tared weigh boat. Avoid creating dust. If dust is generated, ensure it is contained within the fume hood.

  • Transfer: Gently transfer the weighed powder into a suitable container (e.g., a beaker or flask).

  • Dissolving: Add the chosen solvent to the container. A stock solution can be made by dissolving this compound in organic solvents like ethanol, DMSO, or dimethylformamide.[1] For aqueous solutions, it can be dissolved directly in buffers like PBS.[1]

  • Mixing: Use a magnetic stirrer or other appropriate method to ensure the compound is fully dissolved.

  • Storage of Solution: If preparing an aqueous stock solution, it is recommended not to store it for more than one day.[1] For solutions in organic solvents, store in a tightly sealed container at -20°C.

Post-Operational Procedures
  • Decontamination: Clean the work area and any equipment used with appropriate cleaning agents.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound and removing gloves.[5]

  • Documentation: Record the use of the chemical in the laboratory inventory.

Disposal Plan

This compound is not classified as a dangerous substance for transport and is generally considered a non-hazardous material for disposal.[1][3] However, all waste disposal must be conducted in accordance with local, state, and federal regulations.[3]

  • Solid Waste: Unused this compound powder and contaminated disposable materials (e.g., weigh boats, gloves, paper towels) should be collected in a sealed container and disposed of as non-hazardous chemical waste.

  • Liquid Waste: Solutions of this compound should not be poured down the drain.[3] They should be collected in a designated, labeled waste container for chemical waste disposal.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[3]

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and precision in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyltyrosine
Reactant of Route 2
Reactant of Route 2
N-Acetyltyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.